molecular formula C50H56CaF2N2O13 B12774011 Pitavastatin calcium hydrate CAS No. 1852536-33-4

Pitavastatin calcium hydrate

Cat. No.: B12774011
CAS No.: 1852536-33-4
M. Wt: 971.1 g/mol
InChI Key: NDBJDUMINXAFLN-VKBJLXQDSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pitavastatin calcium hydrate is a useful research compound. Its molecular formula is C50H56CaF2N2O13 and its molecular weight is 971.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1852536-33-4

Molecular Formula

C50H56CaF2N2O13

Molecular Weight

971.1 g/mol

IUPAC Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;pentahydrate

InChI

InChI=1S/2C25H24FNO4.Ca.5H2O/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;;;;;;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);;5*1H2/q;;+2;;;;;/p-2/b2*12-11+;;;;;;/t2*18-,19-;;;;;;/m11....../s1

InChI Key

NDBJDUMINXAFLN-VKBJLXQDSA-L

Isomeric SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2]

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Pitavastatin Calcium Hydrate in Hyperlipidemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin (B1663618), a synthetic HMG-CoA reductase inhibitor, is a potent agent for the management of hyperlipidemia. This technical guide delineates the core mechanism of action of pitavastatin calcium hydrate (B1144303), focusing on its molecular interactions, downstream signaling pathways, and the resultant effects on lipid metabolism. Through a comprehensive review of in vitro and in vivo studies, this document provides a detailed understanding of how pitavastatin effectively reduces low-density lipoprotein cholesterol (LDL-C) and modulates other lipid parameters. Key experimental data are summarized in structured tables, and detailed protocols for pivotal assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and concise representation of the underlying biological processes.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease (ASCVD). Statins, a class of lipid-lowering drugs, are the cornerstone of therapy for hyperlipidemia. Pitavastatin calcium hydrate distinguishes itself from other statins through its chemical structure and pharmacological profile, which contribute to its high efficacy and favorable safety profile. This guide provides an in-depth exploration of the fundamental mechanisms by which pitavastatin exerts its lipid-lowering effects.

Primary Mechanism of Action: Inhibition of HMG-CoA Reductase

The principal mechanism of action of pitavastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor in the synthesis of cholesterol.[4] By binding to the active site of HMG-CoA reductase with high affinity, pitavastatin effectively blocks the production of mevalonate and subsequent downstream intermediates in the cholesterol synthesis cascade.[4][5]

Potency and Comparative Efficacy

In vitro studies have consistently demonstrated the high potency of pitavastatin in inhibiting HMG-CoA reductase. Its IC50 value, the concentration required to inhibit 50% of the enzyme's activity, is significantly lower than that of many other statins.

Table 1: Comparative In Vitro Potency of Statins against HMG-CoA Reductase

StatinIC50 (nM)Reference(s)
Pitavastatin 5.8 - 6.8 [4][6]
Atorvastatin~8[7]
Simvastatin~11.2[4]
Pravastatin~23.2[4]
Rosuvastatin~5[7]

Note: IC50 values can vary depending on the experimental conditions and assay used.

This high inhibitory potency translates to effective cholesterol-lowering at low clinical doses.[6]

Downstream Effects on Cellular Cholesterol Homeostasis

The inhibition of hepatic cholesterol synthesis by pitavastatin triggers a cascade of events aimed at restoring cholesterol homeostasis within the liver cells.

Upregulation of the SREBP-2 Pathway

The reduction in intracellular cholesterol levels is sensed by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that governs the expression of genes involved in cholesterol uptake and synthesis.[8] In a state of cholesterol depletion, the SREBP-2/SCAP (SREBP cleavage-activating protein) complex translocates from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP-2 undergoes proteolytic cleavage by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active form of SREBP-2. This active fragment then translocates to the nucleus.

Figure 1: Pitavastatin's effect on the SREBP-2 signaling pathway.
Increased Expression of LDL Receptors

In the nucleus, the mature SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, most notably the gene encoding the low-density lipoprotein receptor (LDLR).[8] This leads to a significant increase in the transcription of LDLR mRNA and subsequent synthesis of LDLR protein. The increased number of LDL receptors on the surface of hepatocytes enhances the clearance of circulating LDL-C from the bloodstream, which is the primary mechanism for the LDL-C lowering effect of pitavastatin.[3] Studies in fibroblast cell lines have shown that pitavastatin treatment significantly increases the expression of both SREBP-2 and LDLR.[8]

Modulation of Other Lipid and Lipoprotein Parameters

Beyond its profound effect on LDL-C, pitavastatin also influences other components of the lipid profile.

Effects on High-Density Lipoprotein Cholesterol (HDL-C)

Clinical studies have indicated that pitavastatin treatment can lead to a sustained increase in HDL-C levels.[9][10] The proposed mechanisms for this effect include increased production of apolipoprotein A-I (ApoA-I), the primary protein component of HDL, and modulation of HDL metabolism.[11][12] In vitro studies using HepG2 cells have shown that pitavastatin can induce ApoA-I expression in a dose-dependent manner.[12]

Impact on Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

PCSK9 is a protein that binds to the LDL receptor on the surface of hepatocytes, targeting it for lysosomal degradation. By promoting the degradation of LDL receptors, PCSK9 reduces the clearance of LDL-C from the circulation. Interestingly, the SREBP-2 pathway, which is activated by statins, also upregulates the transcription of the PCSK9 gene. This statin-induced increase in PCSK9 levels can partially counteract the LDL-C lowering effect of the drug. This observation has provided the rationale for combination therapies involving statins and PCSK9 inhibitors.

Clinical Efficacy: Quantitative Data from Clinical Trials

The mechanistic actions of pitavastatin translate into significant reductions in LDL-C and improvements in other lipid parameters in patients with hyperlipidemia.

Table 2: Summary of LDL-C Reduction in Key Clinical Trials with Pitavastatin

Trial/StudyDose(s) of PitavastatinComparator(s)DurationMean LDL-C Reduction (%)Reference(s)
Phase II Study1 mg, 2 mg, 4 mgPlacebo12 weeks34%, 42%, 47%[13]
Phase III Study2 mgPravastatin 10 mg12 weeks38%[6]
Phase III Study2 mg, 4 mgAtorvastatin 10 mg, 20 mg12 weeks37.9%, 44.6%[13]
Phase III Study2 mg, 4 mgSimvastatin 20 mg, 40 mg8 weeks38.2% (2 mg)[13]
REAL-CAD4 mg vs 1 mg-Median 3.9 years16% further reduction with 4 mg[14]
PROOF Study (Korea)1 mg, 2 mg, 4 mg->8 weeks23.4%, 29.1%, 35.2%[15]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methodologies.[16][17][18]

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.

Materials:

  • 96-well clear flat-bottom microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

  • Purified HMG-CoA reductase enzyme or cell lysate containing the enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Pitavastatin or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Deionized water

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and pitavastatin in the assay buffer. Keep all reagents on ice.

  • Assay Setup:

    • Blank: Add assay buffer to a well.

    • Enzyme Control: Add assay buffer and HMG-CoA reductase to a well.

    • Inhibitor Wells: Add assay buffer, HMG-CoA reductase, and varying concentrations of pitavastatin to separate wells.

  • Initiation of Reaction: Add the NADPH solution to all wells to start the reaction.

  • Measurement: Immediately begin kinetic measurement of absorbance at 340 nm at 37°C for a specified period (e.g., 10-30 minutes), taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each pitavastatin concentration relative to the enzyme control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the pitavastatin concentration.

HMGCR_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, HMG-CoA, NADPH, Pitavastatin) start->reagent_prep plate_setup Set up 96-well Plate (Blank, Enzyme Control, Inhibitor Wells) reagent_prep->plate_setup add_enzyme Add HMG-CoA Reductase to Control and Inhibitor Wells plate_setup->add_enzyme add_inhibitor Add Pitavastatin to Inhibitor Wells plate_setup->add_inhibitor initiate_reaction Initiate Reaction with NADPH add_enzyme->initiate_reaction add_inhibitor->initiate_reaction measure_absorbance Kinetic Measurement at 340 nm initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate Rate, % Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the HMG-CoA reductase activity assay.
Quantification of LDL Receptor Protein Levels by Ligand Blotting

This protocol is a generalized procedure based on established ligand blotting techniques.[19][20]

Principle: This method allows for the detection and quantification of LDL receptors in cell extracts after separation by SDS-PAGE and transfer to a membrane. The receptor is identified by its ability to bind to its ligand, LDL, which is subsequently detected.

Materials:

  • Cell lysates from cells treated with and without pitavastatin

  • SDS-PAGE equipment and reagents

  • Electroblotting apparatus and nitrocellulose membrane

  • Biotinylated LDL

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Lysis: Culture cells (e.g., HepG2) and treat with desired concentrations of pitavastatin. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein extracts by SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane with a suitable blocking buffer (e.g., non-fat dry milk or bovine serum albumin).

  • Ligand Binding: Incubate the membrane with biotinylated LDL to allow binding to the LDL receptors.

  • Detection:

    • Wash the membrane to remove unbound biotinylated LDL.

    • Incubate with streptavidin-HRP conjugate.

    • Wash the membrane to remove unbound conjugate.

    • Add chemiluminescent HRP substrate and detect the signal using an imaging system.

  • Quantification: Quantify the band intensities corresponding to the LDL receptor and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in LDL receptor expression.

Conclusion

The mechanism of action of this compound in hyperlipidemia is a well-defined, multi-faceted process initiated by the potent and specific inhibition of HMG-CoA reductase. This primary action sets in motion a cascade of cellular responses, orchestrated by the SREBP-2 signaling pathway, which culminates in an increased expression of LDL receptors on hepatocytes. The enhanced clearance of circulating LDL-C is the principal driver of pitavastatin's robust lipid-lowering efficacy. Furthermore, its effects on HDL-C and ApoA-I contribute to its comprehensive and beneficial impact on the overall lipid profile. A thorough understanding of these core mechanisms is crucial for the continued development and optimal clinical application of pitavastatin and other lipid-modulating therapies. This guide provides the foundational knowledge and experimental framework to support further research and drug development in this critical therapeutic area.

References

Beyond Cholesterol: A Deep Dive into the Pleiotropic Effects of Pitavastatin Calcium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pitavastatin (B1663618) calcium hydrate (B1144303), a potent inhibitor of HMG-CoA reductase, is well-established for its efficacy in lowering low-density lipoprotein cholesterol (LDL-C). However, a growing body of evidence reveals a spectrum of beneficial effects that extend beyond its primary lipid-lowering mechanism. These "pleiotropic" effects position pitavastatin as a molecule of significant interest in cardiovascular disease and potentially other therapeutic areas. This technical guide synthesizes the current understanding of these non-lipid-related actions, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, supporting data, and experimental methodologies.

I. Anti-Inflammatory and Antioxidant Properties

Pitavastatin exerts significant anti-inflammatory and antioxidant effects, contributing to its cardiovascular protective profile. These actions are primarily mediated through the inhibition of key inflammatory signaling pathways and the reduction of oxidative stress.

A. Modulation of Inflammatory Signaling Pathways

1. Inhibition of the NF-κB Pathway:

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1] Pitavastatin has been shown to suppress the activation of NF-κB in various cell types, including endothelial cells and macrophages.[1][2] This inhibition leads to a downstream reduction in the production of inflammatory cytokines and adhesion molecules.[2][3]

Experimental Protocol: NF-κB Activation Assay

To assess the effect of pitavastatin on NF-κB activation, researchers can utilize an electrophoretic mobility shift assay (EMSA) or a reporter gene assay.

  • Cell Culture: Human aortic endothelial cells (HAECs) or macrophage-like cell lines (e.g., RAW 264.7) are cultured to confluence.

  • Treatment: Cells are pre-treated with varying concentrations of pitavastatin for a specified duration (e.g., 24 hours) before stimulation with an inflammatory agonist like tumor necrosis factor-alpha (TNF-α).

  • Nuclear Extraction: Nuclear extracts are prepared from the treated cells.

  • EMSA: The nuclear extracts are incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus binding site. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel and visualized by autoradiography. A decrease in the shifted band in pitavastatin-treated cells indicates reduced NF-κB DNA binding activity.[2][3]

  • Reporter Gene Assay: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter. Following treatment with pitavastatin and TNF-α, luciferase activity is measured. A reduction in luciferase activity signifies decreased NF-κB transcriptional activity.[2][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Gene Pro-inflammatory Gene Expression NFkB_active->Gene Nucleus Nucleus Pitavastatin Pitavastatin Pitavastatin->IKK inhibits

Caption: Pitavastatin inhibits the NF-κB signaling pathway.

2. Inhibition of the Rho/ROCK Pathway:

The Ras homolog (Rho) family of small GTPases and their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), play a crucial role in various cellular processes, including inflammation and endothelial dysfunction. Pitavastatin, by inhibiting the synthesis of isoprenoid intermediates essential for Rho prenylation and activation, effectively downregulates the Rho/ROCK pathway.[2][4] This leads to beneficial effects on endothelial function and reduced inflammation.

Experimental Protocol: RhoA Activation Assay

The activation status of RhoA can be determined using a pull-down assay that specifically isolates the active, GTP-bound form of RhoA.

  • Cell Lysis: Endothelial cells treated with pitavastatin are lysed in a buffer that preserves GTPase activity.

  • Pull-down: Cell lysates are incubated with a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) fused to glutathione (B108866) S-transferase (GST) and immobilized on glutathione-sepharose beads. The RBD specifically binds to GTP-bound RhoA.

  • Western Blotting: The beads are washed, and the bound proteins are eluted and subjected to SDS-PAGE and Western blotting using an anti-RhoA antibody. A decrease in the amount of pulled-down RhoA in pitavastatin-treated cells indicates reduced RhoA activation.

Rho_ROCK_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isoprenoids Isoprenoid Intermediates (GGPP, FPP) Mevalonate->Isoprenoids Rho_inactive Inactive Rho Isoprenoids->Rho_inactive Prenylation Rho_active Active Rho Rho_inactive->Rho_active ROCK ROCK Rho_active->ROCK Inflammation Inflammation & Endothelial Dysfunction ROCK->Inflammation Pitavastatin Pitavastatin Pitavastatin->Mevalonate inhibits HMG-CoA Reductase

Caption: Pitavastatin inhibits the Rho/ROCK signaling pathway.
B. Attenuation of Oxidative Stress

Pitavastatin has been demonstrated to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and enhancing the antioxidant defense mechanisms.[4][5]

Table 1: Effects of Pitavastatin on Markers of Oxidative Stress

MarkerStudy Population/ModelPitavastatin DoseDurationOutcomeReference
8-OHdG (urinary)Healthy volunteersSingle dose6 hoursSignificant reduction[6]
Isoprostane (urinary)Healthy volunteersSingle dose6 hoursSignificant reduction[6]
4-HNELean mice with intermittent hypoxiaNot specifiedNot specifiedSignificant suppression in LV myocardium[7]
Superoxide productionLean mice with intermittent hypoxiaNot specifiedNot specifiedSignificant suppression in LV myocardium[7]
Reactive oxygen speciesGenetically obese ratsNot specifiedNot specifiedReduction in elevated levels[4]
NADPH oxidase activityGenetically obese ratsNot specifiedNot specifiedReduction in elevated levels[4]
Cardiac-lipid peroxides (TBARS)Wistar rats on high-fat diet1 mg/kg21 daysSignificant reduction[5]

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Culture and Treatment: Cells are cultured and treated with pitavastatin as described previously.

  • Probe Loading: Cells are incubated with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometry. A decrease in fluorescence in pitavastatin-treated cells indicates a reduction in intracellular ROS levels.[8]

II. Improvement of Endothelial Function

A healthy endothelium is crucial for maintaining vascular homeostasis. Pitavastatin improves endothelial function through multiple mechanisms, most notably by enhancing the production of nitric oxide (NO).

A. Activation of Endothelial Nitric Oxide Synthase (eNOS)

Pitavastatin activates eNOS, the enzyme responsible for NO production in endothelial cells, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][9] This leads to increased NO bioavailability, which promotes vasodilation, inhibits platelet aggregation, and reduces leukocyte adhesion.

Experimental Protocol: eNOS Activation Assay (Western Blot)

The activation of eNOS is often assessed by measuring its phosphorylation at serine 1177 (Ser1177).

  • Cell Culture and Treatment: Endothelial cells are treated with pitavastatin.

  • Protein Extraction and Western Blotting: Whole-cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated eNOS (Ser1177) and total eNOS.

  • Densitometry: The band intensities are quantified, and the ratio of phosphorylated eNOS to total eNOS is calculated. An increase in this ratio in pitavastatin-treated cells indicates eNOS activation.[9][10]

eNOS_Activation_Pathway Pitavastatin Pitavastatin PI3K PI3K Pitavastatin->PI3K Akt Akt PI3K->Akt eNOS_inactive Inactive eNOS Akt->eNOS_inactive phosphorylates eNOS_active Active eNOS (p-eNOS Ser1177) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Pitavastatin activates eNOS via the PI3K/Akt pathway.

III. Effects on Atherosclerotic Plaque

Pitavastatin has been shown to favorably modulate the composition and stability of atherosclerotic plaques, which is a critical aspect of its anti-atherosclerotic effects.

Table 2: Effects of Pitavastatin on Coronary Plaque Composition

Plaque ParameterStudyPitavastatin DoseDurationOutcomeReference
Yellow Grade (angioscopy)TOGETHAR trial2 mg/day52 weeksSignificant decrease (2.9 ± 0.8 to 2.6 ± 0.7, P=0.040)[11]
Percent Atheroma Volume (IVUS)TOGETHAR trial2 mg/day52 weeksNo significant change[11]
Pathologic Intimal Thickening (VH-IVUS)Comparative study vs. pravastatin (B1207561)Not specified8 monthsStrong reduction, especially in unstable angina[12]
Fibro-fatty Composition (IVUS)Comparative study vs. atorvastatinNot specifiedNot specifiedSignificant decrease[13]
Plaque Volume (IVUS)Comparative study vs. atorvastatinNot specifiedNot specifiedSignificant decrease[13]

Experimental Protocol: Intravascular Ultrasound (IVUS) for Plaque Assessment

IVUS is an in-vivo imaging modality used to visualize the lumen and wall of coronary arteries.

  • Catheterization: A specialized IVUS catheter is advanced into the coronary artery of interest under fluoroscopic guidance.

  • Image Acquisition: The ultrasound transducer at the tip of the catheter emits and receives high-frequency sound waves to generate cross-sectional images of the artery. A motorized pullback system allows for the acquisition of a series of images along a segment of the artery.

  • Image Analysis: The acquired images are analyzed to quantify various plaque parameters, including plaque volume, percent atheroma volume, and lumen dimensions. Virtual histology IVUS (VH-IVUS) can further characterize plaque composition into fibrous, fibro-fatty, dense calcium, and necrotic core components.[11][12]

IV. Effects on Glucose Metabolism

The impact of statins on glucose metabolism has been a subject of considerable research. Evidence suggests that pitavastatin has a largely neutral effect on glucose homeostasis and may not increase the risk of new-onset diabetes.[14][15][16][17]

Table 3: Effects of Pitavastatin on Glucose Metabolism Parameters

ParameterStudy PopulationPitavastatin DoseDurationOutcomeReference
Fasting Blood GlucoseMeta-analysis of 15 RCTsVarious≥12 weeksNo significant difference vs. control[14]
HbA1cMeta-analysis of 15 RCTsVarious≥12 weeksNo significant difference vs. control[14]
New-Onset DiabetesMeta-analysis of 15 RCTsVarious≥12 weeksNo significant difference vs. control[14]
Fasting Plasma GlucoseType 2 diabetic patients1 or 2 mg/day8 weeksNo significant change[16]
HbA1cType 2 diabetic patients1 or 2 mg/day8 weeksNo significant change[16]
Arbitrary Blood GlucoseType 2 diabetic patients2 mg/day3 monthsMinimal change[17]
HbA1cType 2 diabetic patients2 mg/day3 monthsMinimal change[17]
Fasting Plasma GlucosePatients with metabolic syndrome (CAPITAIN trial)4 mg/day180 daysSmall increase (4%)[18]
HbA1c, Insulin (B600854), HOMA-IR, QUICKIPatients with metabolic syndrome (CAPITAIN trial)4 mg/day180 daysNo significant differences[18]

Experimental Protocol: Euglycemic Hyperinsulinemic Clamp

The euglycemic hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity.

  • Catheter Placement: Intravenous catheters are placed for infusion of insulin, glucose, and for blood sampling.

  • Insulin Infusion: A continuous infusion of insulin is administered to achieve a high physiological or supraphysiological plasma insulin concentration.

  • Glucose Infusion: A variable infusion of glucose is administered to maintain a constant blood glucose level (euglycemia).

  • Measurement: The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.[15]

V. Anti-Cancer Properties

Emerging evidence suggests that pitavastatin may possess anti-cancer properties, particularly in cancers arising from chronic inflammation.[19][20][21][22][23]

A. Inhibition of Cancer-Related Inflammatory Pathways

Pitavastatin has been shown to inhibit the production of interleukin-33 (IL-33), a cytokine implicated in cancer development, by blocking TBK1-IRF3 signaling.[20][21]

Experimental Protocol: Small Molecule Screening for IL-33 Inhibition

  • Cell Lines: Utilize cell lines with high baseline expression of IL-33 (e.g., Pam212, PyMttg).

  • Screening: Screen a library of small molecules (e.g., FDA-approved drugs) for their ability to suppress IL-33 expression in these cell lines.

  • Validation: Validate the inhibitory effect of hit compounds using techniques such as quantitative PCR (for mRNA expression) and ELISA (for protein secretion).[20]

Anti_Cancer_Pathway Inflammatory_Stimuli Inflammatory Stimuli TBK1_IRF3 TBK1-IRF3 Signaling Inflammatory_Stimuli->TBK1_IRF3 IL33 IL-33 Production TBK1_IRF3->IL33 Chronic_Inflammation Chronic Inflammation IL33->Chronic_Inflammation Cancer_Development Cancer Development Chronic_Inflammation->Cancer_Development Pitavastatin Pitavastatin Pitavastatin->TBK1_IRF3 inhibits

Caption: Pitavastatin inhibits IL-33 production via TBK1-IRF3.

VI. Other Pleiotropic Effects

A. Renal Protective Effects

Pitavastatin has demonstrated beneficial effects on renal function.[6][24][25][26][27] Studies have shown that it can increase creatinine (B1669602) clearance and the estimated glomerular filtration rate (eGFR).[6][24]

Table 4: Effects of Pitavastatin on Renal Function

ParameterStudy PopulationPitavastatin DoseDurationOutcomeReference
Creatinine ClearanceHealthy volunteersSingle dose6 hoursIncreased[6]
eGFRHypercholesterolemic patients with CKDNot specified104 weeksSignificant increase (+5.4 mL/min/1.73 m²)[24]
B. Effects on Bone Metabolism

The effects of pitavastatin on bone metabolism are still being elucidated, with some studies suggesting potentially beneficial effects by reducing bone resorption.[28][29][30][31][32]

Table 5: Effects of Pitavastatin on Bone Turnover Markers

MarkerStudy PopulationPitavastatin DoseDurationOutcomeReference
N-terminal telopeptide of type I collagen (NTx)Patients with hypercholesterolemiaNot specified3 monthsSignificant decrease[28]
Bone-specific alkaline phosphatase (BAP)Patients with hypercholesterolemiaNot specified3 monthsNo significant change[28]
Procollagen type 1 N-propeptide (P1NP)Postmenopausal womenNot specified12 monthsSlight decrease[31][32]
Bone Mineral Density (BMD)Postmenopausal womenNot specified12 monthsNo significant change[31][32]

Conclusion

The pleiotropic effects of pitavastatin calcium hydrate significantly enhance its therapeutic profile beyond cholesterol reduction. Its ability to modulate inflammatory pathways, reduce oxidative stress, improve endothelial function, and potentially influence cancer development, renal function, and bone metabolism underscores its multifaceted pharmacological actions. For researchers and drug development professionals, a deeper understanding of these mechanisms opens avenues for exploring new therapeutic applications and optimizing patient outcomes in a broader range of clinical settings. Further investigation into these non-lipid-related effects is warranted to fully harness the therapeutic potential of pitavastatin.

References

Synthesis and Structural Characterization of Pitavastatin Calcium Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pitavastatin (B1663618) is a potent, fully synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] As a member of the "statin" class of drugs, it is used for the treatment of hypercholesterolemia and for the prevention of cardiovascular disease.[1] Pitavastatin is typically administered as its calcium salt. The solid-state properties of the active pharmaceutical ingredient (API), including its crystalline form and hydration state, are critical parameters that can influence its stability, dissolution rate, and bioavailability.[2] Pharmaceutical substances often exhibit polymorphism, the ability to exist in two or more different crystal structures, and can also form solvates or hydrates, referred to as pseudopolymorphs.[2][3]

This technical guide provides an in-depth overview of the synthesis and structural characterization of Pitavastatin calcium hydrate (B1144303), intended for researchers, scientists, and drug development professionals. It details common synthetic routes, crystallization protocols, and the analytical techniques used to confirm the structure and solid-state form of the final compound.

Synthesis of Pitavastatin Calcium

The synthesis of Pitavastatin calcium can be accomplished through various routes, often involving the construction of the quinoline (B57606) core followed by the elaboration of the dihydroxyheptenoate side chain. A common strategy involves the formation of pitavastatin acid, which is then converted to its calcium salt.

G Start 2-cyclopropyl-4-(4-fluorophenyl) -3-quinoline methanol Intermediate1 Intermediate I (Brominated Quinoline) Start->Intermediate1 Bromination (e.g., PBr3) in solvent (DCM, Toluene) Intermediate2 Intermediate II (Phosphonium Salt) Intermediate1->Intermediate2 Reaction with Phosphine (e.g., PPh3, P(n-Bu)3) Intermediate3 Protected Pitavastatin Ester (e.g., tert-butyl ester) Intermediate2->Intermediate3 Wittig Reaction with side-chain aldehyde precursor PitavastatinAcid Pitavastatin Acid Intermediate3->PitavastatinAcid Deprotection / Hydrolysis (e.g., HCl, NaOH) PitavastatinNa Pitavastatin Sodium Salt PitavastatinAcid->PitavastatinNa Salt Formation (e.g., NaOH) FinalProduct Pitavastatin Calcium Hydrate PitavastatinNa->FinalProduct Precipitation with Calcium Salt (e.g., CaCl2) & Crystallization

Fig. 1: Generalized synthetic workflow for Pitavastatin Calcium.
Experimental Protocol: Synthesis and Crystallization

The following protocol is a representative synthesis compiled from methodologies described in the literature.[4][5]

Step 1: Preparation of Pitavastatin Sodium Salt Solution

  • Charge a suitable reaction vessel with (3R, 5S, 6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic acid or a precursor amine salt (e.g., α-Methylbenzylamine salt).[5]

  • Add purified water and stir under a nitrogen atmosphere for approximately 30 minutes to form a slurry.[5]

  • Slowly add a stoichiometric amount of 1 M aqueous sodium hydroxide (B78521) solution.[5]

  • Stir the mixture for an additional 30 minutes until a clear, homogeneous solution of pitavastatin sodium is obtained.[5]

  • Wash the aqueous solution with a water-immiscible organic solvent, such as methyl tert-butyl ether, to remove non-polar impurities, and separate the aqueous layer.[5]

Step 2: Crystallization of this compound

  • Heat the aqueous solution of pitavastatin sodium to a crystallization temperature, typically between 50°C and 70°C.[6]

  • Prepare a separate aqueous solution of a water-miscible calcium salt, such as calcium chloride or calcium acetate.[4][5] The molar ratio of the calcium source to the pitavastatin salt should be approximately 0.5:1.[6]

  • Slowly add the calcium salt solution to the heated pitavastatin sodium solution over a period of 30 to 70 minutes.[6] Pitavastatin calcium will precipitate out of the solution.

  • Maintain the temperature and continue stirring the resulting suspension for a defined period to allow for crystal growth.

  • Cool the suspension to room temperature and isolate the crystalline solid by filtration.

  • Wash the collected solid with purified water.

  • Dry the product under vacuum at a controlled temperature (e.g., up to 60°C) to achieve the desired water content for the specific hydrate form.[6][7]

Structural Characterization

A comprehensive structural characterization is essential to confirm the chemical identity, purity, crystalline form, and hydration state of the synthesized Pitavastatin calcium. This involves a combination of crystallographic, thermal, and spectroscopic techniques.

G Sample Synthesized This compound PXRD Powder X-Ray Diffraction (PXRD) Sample->PXRD Thermal Thermal Analysis (DSC / TGA) Sample->Thermal FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis PXRD_Res Crystalline Form ID Polymorph Purity PXRD->PXRD_Res Provides Thermal_Res Melting Point Thermal Events Water Content Thermal->Thermal_Res Provides FTIR_Res Functional Group Confirmation FTIR->FTIR_Res Provides NMR_Res Molecular Structure Conformational Analysis NMR->NMR_Res Provides UVVis_Res Purity Assessment Quantitative Analysis UVVis->UVVis_Res Provides

Fig. 2: Workflow for the structural characterization of this compound.
Powder X-Ray Diffraction (PXRD)

PXRD is the most powerful technique for identifying the specific crystalline form (polymorph) of Pitavastatin calcium. Each polymorph has a unique diffraction pattern.

Experimental Protocol:

  • An X-ray powder diffractometer with Cu-Kα radiation is typically used.

  • The sample is gently flattened on a sample holder.

  • Data is collected over a 2θ range, for example, from 2 to 50 degrees, with a defined step size and step time.[8]

Data Presentation: The following table summarizes the characteristic PXRD peaks for several known crystalline forms of Pitavastatin calcium.

Crystalline FormCharacteristic Peaks (2θ ± 0.2°)
Form A A peak with a relative intensity of more than 25% at a diffraction angle (2θ) of 30.16°.[6]
Form C 4.1, 5.6, 7.8, 8.3, 10.3, 11.6, 17.5, 17.9, 18.7, 19.5, 20.6, 21.5, 21.9, 23.1, 24.0, 24.8.[8][9]
Form E 4.4, 5.0, 6.6, 6.8, 8.9, 10.0, 10.3, 10.8, 13.3, 13.6, 14.0, 15.2, 15.9, 16.4, 16.9, 17.8.[9]
Form H1 4.9, 6.9, 10.9, 14.8, 15.3, 16.6, 17.7, 19.1, 19.5, 19.9, 20.3, 21.0, 21.8.[8][9]
Form IV 3.77, 4.88, 6.84, 10.88, 19.75, 20.90.[10]
Stable Form 6.7, 9.0, 11.1, 19.6, 21.0.[11]
Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal events, such as polymorphic transitions. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing a quantitative measure of water content in the hydrate.

Experimental Protocol:

  • DSC: A small, weighed quantity of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • TGA: A sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded as a function of temperature.

Data Presentation:

Analytical TechniqueParameterObserved Value
DSC Melting Point190-192°C (from aqueous precipitation).[7][12]
Endothermic Peak134.5°C (API).[13]
TGA / Water Content Crystalline Form A5% to 15%.[7]
Stable Crystalline Form< 5%.[11]

Note: Variations in melting points can be attributed to the analysis of different polymorphic forms or different experimental conditions.

Spectroscopic Characterization

Spectroscopic methods are used to confirm the molecular structure and purity of the compound.

Experimental Protocol:

  • FTIR: The infrared spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a blend with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[13]

  • UV-Vis: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., 0.1 N HCl, methanol, or a buffer), and the absorbance is scanned over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorption (λmax).[13][14]

  • NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆).[15]

Data Presentation:

TechniqueParameterObservation
FTIR Functional GroupsPeaks corresponding to O-H, C-H, C=O, C=C, and C-F bonds confirm the molecular structure.[13]
UV-Vis λmax in 0.1 N HCl~250 nm.[14]
λmax in pH 6.8 Buffer~245 nm.[14]
λmax in DMF~266 nm.[16]
NMR Conformational AnalysisCan be used to study the conformational behavior of isomers, such as restricted rotation around single bonds.[15][17]

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The final crystallization step is critical in determining the solid-state form of the API, which can exist as various polymorphs and hydrates. A thorough structural characterization using a suite of analytical techniques, including PXRD, DSC, TGA, and various spectroscopic methods, is mandatory for confirming the identity, purity, and specific crystalline form of this compound. This rigorous analysis ensures the quality and consistency required for a pharmaceutical drug substance.

References

Pitavastatin Calcium Hydrate: A Comprehensive Technical Guide on Solubility and Stability Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin (B1663618), a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a potent lipid-lowering agent.[1][2][3] It is clinically used as pitavastatin calcium to treat hypercholesterolemia and mixed dyslipidemia.[4] As a Biopharmaceutics Classification System (BCS) Class II drug, pitavastatin calcium is characterized by low aqueous solubility and high permeability.[2][5] This technical guide provides an in-depth analysis of the solubility and stability profiles of pitavastatin calcium hydrate (B1144303), crucial for its formulation development, manufacturing, and ensuring therapeutic efficacy.

Solubility Profile

The solubility of pitavastatin calcium is pH-dependent.[6][7] It exhibits higher solubility in acidic conditions and has limited solubility in distilled water.[7][8][9]

Quantitative Solubility Data
Solvent/MediumSolubility (mg/mL)Reference
0.1 N HCl12.4[6]
pH 6.8 Phosphate (B84403) Buffer3.2[6]
Distilled Water1.2[6]
DMSO~25[10]
Dimethylformamide (DMF)~30[10]
DMF:PBS (pH 7.2) (1:1)~0.5[10]
Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of pitavastatin calcium hydrate in various aqueous and organic solvents.

Materials:

  • This compound powder

  • 0.1 N Hydrochloric acid

  • Phosphate buffer (pH 6.8)

  • Distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS, pH 7.2)

  • Scintillation vials

  • Orbital shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to separate scintillation vials containing a known volume of each solvent (e.g., 0.1 N HCl, pH 6.8 phosphate buffer, distilled water, DMSO, DMF).

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. For highly concentrated samples, dilute with a suitable solvent to fall within the analytical method's linear range.

  • Quantification: Analyze the concentration of pitavastatin in the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometric method.[8] The wavelength for UV detection is typically around 245 nm.[10][11]

  • Calculation: Calculate the solubility in mg/mL by accounting for the dilution factor.

Stability Profile

The stability of this compound has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[11][12][13] Significant degradation is observed under acidic and basic conditions.[11][12]

Forced Degradation Studies
Stress ConditionConditionsObservationsReference
Acid Hydrolysis 0.1 N HCl, room temperature for 30 minutesSignificant degradation observed.[11][14]
Base Hydrolysis 0.1 N NaOH, room temperature for 30 minutesSignificant degradation observed.[11][14]
Neutral Hydrolysis Water, 60°C for 6 hoursMinimal to no degradation.[14][15]
Oxidative Degradation 3% H₂O₂, room temperature for 30 minutesDegradation observed.[14][16]
Thermal Degradation Dry heat at 60°C for 6 hoursNo significant degradation.[14]
Photolytic Degradation Exposure to sunlight for 6 hoursNo significant degradation.[14]
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid

  • 0.1 N Sodium hydroxide

  • 3% Hydrogen peroxide

  • Methanol

  • Water

  • Volumetric flasks

  • Water bath or oven

  • UV chamber or light source

  • Validated stability-indicating analytical method (e.g., UPLC or HPTLC)[11][14]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of pitavastatin calcium in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[13]

  • Acid Degradation:

    • Mix a known volume of the stock solution with 0.1 N HCl.[14]

    • Keep the solution at room temperature for a specified duration (e.g., 30 minutes).[14]

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Base Degradation:

    • Mix a known volume of the stock solution with 0.1 N NaOH.[14]

    • Keep the solution at room temperature for a specified duration (e.g., 30 minutes).[14]

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix a known volume of the stock solution with 3% H₂O₂.[14]

    • Keep the solution at room temperature for a specified duration (e.g., 30 minutes).[14]

    • Dilute to a final concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose a known quantity of solid this compound powder to dry heat in an oven at a specified temperature and duration (e.g., 60°C for 6 hours).[14]

    • Dissolve the heat-stressed powder in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a known quantity of solid this compound powder spread as a thin layer to sunlight or a UV lamp for a specified duration (e.g., 6 hours).[14]

    • Dissolve the photo-stressed powder in a suitable solvent and dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating chromatographic method. The method should be able to separate the intact drug from its degradation products.[11][14]

Visualizations

Pitavastatin Mechanism of Action

Pitavastatin_Mechanism_of_Action cluster_liver_cell Hepatocyte HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptor LDL Receptor Expression Cholesterol->LDL_Receptor downregulates Plasma_LDL Plasma LDL-C Pitavastatin Pitavastatin Pitavastatin->HMG_CoA_Reductase inhibits HMG_CoA_Reductase->Mevalonate catalyzes HMG_CoA_Reductase->Cholesterol leads to decreased LDL_Uptake Hepatic LDL Uptake LDL_Receptor->LDL_Uptake increases LDL_Uptake->Plasma_LDL decreases

Caption: Pitavastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl) stress->acid base Base Hydrolysis (0.1N NaOH) stress->base oxidative Oxidation (3% H2O2) stress->oxidative thermal Thermal (Dry Heat) stress->thermal photo Photolytic (UV/Sunlight) stress->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dissolve Dissolution & Dilution oxidative->dissolve thermal->dissolve photo->dissolve neutralize->dissolve analysis Stability-Indicating Chromatographic Analysis (e.g., UPLC, HPTLC) dissolve->analysis end End: Assess Degradation Profile analysis->end

Caption: Workflow for assessing pitavastatin stability under stress conditions.

References

Pitavastatin Calcium Hydrate: An In-Depth Technical Guide on its Interaction with CYP450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pitavastatin (B1663618), a potent inhibitor of HMG-CoA reductase, distinguishes itself from many other statins through its minimal interaction with the cytochrome P450 (CYP450) enzyme system. This characteristic significantly reduces the potential for drug-drug interactions (DDIs), a common concern in patients undergoing polypharmacy. This technical guide provides a comprehensive overview of the metabolic pathways of pitavastatin calcium hydrate (B1144303), its limited interaction with CYP450 enzymes, and the experimental methodologies used to characterize these interactions. Quantitative data are presented to underscore the low potential for CYP450-mediated DDIs, and detailed experimental protocols are provided for key in vitro assays.

Metabolic Pathways of Pitavastatin

The primary metabolic pathway of pitavastatin is not oxidation via the CYP450 system, but rather glucuronidation, an important phase II metabolic reaction.

Primary Pathway: Glucuronidation

Pitavastatin is principally metabolized in the liver through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A3 and UGT2B7 are the key enzymes responsible for the conjugation of pitavastatin with glucuronic acid.[1] This conjugation leads to the formation of pitavastatin lactone, the major metabolite found in human plasma.[1][2] The lactone form is pharmacologically inactive.[3]

Minor Pathway: Cytochrome P450 Metabolism

A very small fraction of pitavastatin undergoes metabolism by the CYP450 system.[2] The isoforms marginally involved are CYP2C9 and, to a lesser extent, CYP2C8.[1] It is crucial to note that pitavastatin is not metabolized by CYP3A4, the most common enzyme involved in statin metabolism and a major source of drug interactions for other statins.[4]

Diagram of Pitavastatin Metabolism

Pitavastatin_Metabolism cluster_UGT cluster_CYP Pitavastatin Pitavastatin (Active Drug) Glucuronidation Glucuronidation (Major Pathway) Pitavastatin->Glucuronidation CYP_Metabolism CYP450 Oxidation (Minor Pathway) Pitavastatin->CYP_Metabolism Pitavastatin_Glucuronide Pitavastatin Glucuronide Glucuronidation->Pitavastatin_Glucuronide UDPGA Pitavastatin_Lactone Pitavastatin Lactone (Inactive Metabolite) Pitavastatin_Glucuronide->Pitavastatin_Lactone Lactonization Metabolites Minor Oxidative Metabolites CYP_Metabolism->Metabolites UGT UGT1A3, UGT2B7 CYP CYP2C9, CYP2C8

Caption: Metabolic pathway of pitavastatin.

Interaction of Pitavastatin with CYP450 Enzymes

In vitro studies have consistently demonstrated that pitavastatin and its lactone metabolite have a very low potential to inhibit or induce CYP450 enzymes. This is a key differentiating feature compared to other statins that are extensively metabolized by and are inhibitors of CYP3A4.

Quantitative Analysis of CYP450 Inhibition

The inhibitory potential of a compound on CYP450 enzymes is typically quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Due to the minimal interaction of pitavastatin with the CYP450 system, specific IC50 and Ki values are not widely reported in the literature, as the inhibition is considered clinically insignificant. The available data consistently indicates a lack of significant inhibition.

CYP IsoformPitavastatin IC50 (µM)Pitavastatin Lactone IC50 (µM)Remarks
CYP1A2 > 100Not ReportedNo significant inhibition observed.
CYP2C8 Not ReportedNot ReportedMinimal metabolism by this isoform.
CYP2C9 > 100> 100No inhibitory effects on model substrates.[5]
CYP2C19 > 100Not ReportedNo significant inhibition observed.
CYP2D6 > 100Not ReportedNo significant inhibition observed.
CYP3A4 > 100> 100No inhibitory effects on model substrates.[5]

Note: The values presented are based on the general consensus from multiple sources indicating a lack of significant inhibition. Specific numerical values are often not provided due to the high concentrations required to elicit any measurable effect.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to assess the interaction of pitavastatin with CYP450 and UGT enzymes.

In Vitro CYP450 Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of a test compound (e.g., pitavastatin) for various CYP450 isoforms using human liver microsomes.

Objective: To determine the concentration of pitavastatin that causes 50% inhibition of the activity of specific CYP450 isoforms.

Materials:

  • Human Liver Microsomes (HLMs)

  • Pitavastatin calcium hydrate

  • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of pitavastatin, probe substrates, and internal standard in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation Mixture Preparation: In a 96-well plate, combine the human liver microsomes, potassium phosphate buffer, and a range of concentrations of pitavastatin.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzymes.

  • Initiation of Reaction: Add the specific probe substrate to each well to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation for each concentration of pitavastatin. Plot the percentage of inhibition against the logarithm of the pitavastatin concentration and determine the IC50 value using non-linear regression analysis.

Diagram of CYP450 Inhibition Assay Workflow

CYP450_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Pitavastatin, Substrates, Microsomes) Start->Prepare_Reagents Incubation_Setup Set up Incubation Mixtures (Microsomes + Pitavastatin) Prepare_Reagents->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Add_Substrate Initiate Reaction (Add Probe Substrate) Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction (Add Acetonitrile + Internal Standard) Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate_IC50 Calculate IC50 Value Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro CYP450 inhibition assay.

UDP-Glucuronosyltransferase (UGT) Activity Assay

This protocol provides a general method for assessing the glucuronidation of pitavastatin by UGT enzymes in human liver microsomes.

Objective: To measure the rate of pitavastatin glucuronide formation.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Alamethicin (B1591596) (to activate UGTs)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Microsome Activation: Pre-incubate the human liver microsomes with alamethicin on ice to permeabilize the microsomal membrane and expose the UGT active sites.

  • Incubation Mixture Preparation: In a 96-well plate, combine the activated microsomes, Tris-HCl buffer, MgCl2, and pitavastatin.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Initiation of Reaction: Add UDPGA to each well to start the glucuronidation reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of pitavastatin glucuronide using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of pitavastatin glucuronide formation.

Diagram of UGT Activity Assay Workflow

UGT_Activity_Workflow Start Start Activate_Microsomes Activate Microsomes with Alamethicin Start->Activate_Microsomes Prepare_Mixture Prepare Incubation Mixture (Activated Microsomes + Pitavastatin) Activate_Microsomes->Prepare_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Mixture->Pre_incubate Initiate_Reaction Initiate Reaction (Add UDPGA) Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction (Add Acetonitrile + Internal Standard) Incubate->Terminate Process_Sample Centrifuge and Collect Supernatant Terminate->Process_Sample Analyze Analyze by LC-MS/MS for Pitavastatin Glucuronide Process_Sample->Analyze Determine_Rate Determine Rate of Glucuronidation Analyze->Determine_Rate End End Determine_Rate->End

Caption: Workflow for UGT activity assay.

Conclusion

The pharmacological profile of this compound is characterized by a metabolic pathway that largely bypasses the cytochrome P450 system. Its primary route of elimination is through glucuronidation, which translates to a significantly lower risk of clinically relevant drug-drug interactions mediated by CYP450 enzymes. The lack of significant inhibition of major CYP isoforms, particularly CYP3A4, makes pitavastatin a valuable therapeutic option for patients with dyslipidemia who require concomitant administration of multiple medications. The experimental protocols detailed in this guide provide a framework for the in vitro assessment of these favorable drug metabolism properties.

References

Unraveling the Solid State of Pitavastatin Calcium Hydrate: A Technical Guide to its Crystalline Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystalline structure and polymorphic landscape of Pitavastatin (B1663618) calcium hydrate (B1144303), a critical aspect influencing the stability, solubility, and bioavailability of this widely used HMG-CoA reductase inhibitor. Understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount in drug development, ensuring consistent product performance and quality.

Introduction to Polymorphism in Pitavastatin Calcium

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit varying physicochemical properties, including melting point, hygroscopicity, and dissolution rate, which can significantly impact the drug's therapeutic efficacy and shelf life. Pitavastatin calcium is known to exist in several polymorphic forms, including Forms A, B, C, D, E, F, H1, and the highly stable Form K, as well as an amorphous form.[1] The hydrate nature of many of these forms adds another layer of complexity to their solid-state behavior.

Characterization of Pitavastatin Calcium Polymorphs

The various polymorphic forms of Pitavastatin calcium are primarily distinguished using a combination of analytical techniques, with X-ray powder diffraction (XRPD) being the most definitive. Other key techniques include differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier-transform infrared (FTIR) spectroscopy.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying crystalline phases. Each polymorph possesses a unique diffraction pattern characterized by peaks at specific 2θ angles. The table below summarizes the characteristic XRPD peaks for the known polymorphs of Pitavastatin calcium.

Table 1: Characteristic X-ray Powder Diffraction (XRPD) Peaks (2θ) for Pitavastatin Calcium Polymorphs

Form A[2]Form B[3]Form C[2]Form D[2]Form E[2]Form F[2]Form H1[2]Form K[3]
5.04.64.15.04.45.14.93.8
6.85.35.66.55.05.66.95.3
9.16.27.86.86.67.010.911.3
10.07.78.38.76.88.814.815.4
10.59.210.310.08.99.615.317.4
11.09.611.610.210.010.216.618.1
13.310.317.510.810.310.917.719.2
13.711.317.913.110.811.319.120.6
14.011.718.713.513.311.919.522.3
14.712.619.514.313.612.519.924.6
15.913.020.615.314.013.020.3
16.913.921.516.115.213.721.0
17.114.721.916.815.914.421.8
18.414.923.118.216.414.7
19.115.624.018.516.915.3
20.816.324.819.017.815.5
21.117.019.918.316.8
21.617.420.518.917.6
22.918.021.020.218.3
23.718.721.720.419.3
24.219.322.320.719.7
25.220.023.420.920.6
27.120.524.021.121.2
29.620.825.621.621.8
30.221.226.221.722.8
21.522.323.1
22.423.523.8
23.223.824.1
23.824.124.8
24.424.725.7
25.225.426.2
26.026.626.6
26.430.226.9
27.034.028.4
27.929.5
29.8
30.9
Thermal Analysis (DSC and TGA)

DSC and TGA provide information about the thermal stability, melting point, and water content of the different polymorphs. Form K is particularly noted for its high thermal stability compared to other forms.[4]

Table 2: Thermal Analysis Data for Pitavastatin Calcium Polymorphs

PolymorphDSC EventTGA Weight LossWater Content (%)
Form A Decomposes around 180°C[5]Data not availableUp to 15% (typically 3-12%)[1]
Form B Data not availableData not availableData not available
Form C Data not availableData not availableData not available
Form D Data not availableData not availableData not available
Form E Data not availableData not availableData not available
Form F Data not availableData not availableData not available
Form H1 Data not availableData not availableData not available
Form K Endothermic peak (melting with decomposition) with onset at 249°C and peak at ~257°C[5]Weight loss due to water evaporation observed[5]Data not available
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present and can differentiate between polymorphs based on subtle shifts in vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands for Pitavastatin Calcium Form K

Wave Number (cm⁻¹)[5]
3210
2944
2909
1820
1603
1559
1513
1489
1442
1409
1310
1278
1219
1157
1118
1092
1065
1024
971
932
917
887
857
834
762
724
700
667
621
559
540
519
475

Preparation of Pitavastatin Calcium Polymorphs

The formation of a specific polymorph is highly dependent on the crystallization conditions, including the solvent system, temperature, and stirring rate.

Preparation of Form A

Form A is typically prepared by reacting a salt of pitavastatin, such as sodium pitavastatin, with a calcium salt like calcium chloride in an aqueous medium.[1] The water content of Form A is crucial for its stability and can range from 3% to 15%.[1][6]

Interconversion of Polymorphs

Forms B through F are generally derived from Form A by treating it with different solvent systems.[1] This highlights the potential for interconversion between polymorphs, a critical consideration during drug manufacturing and storage.

G FormA Form A FormB Form B FormA->FormB Ethanol (B145695)/Water FormC Form C FormA->FormC Isopropanol/Water FormD Form D FormA->FormD Absolute Ethanol FormE Form E FormA->FormE 1,4-Dioxane/Water FormF Form F FormA->FormF Methanol/Water

Interconversion of Pitavastatin Calcium Polymorphs from Form A.
Preparation of Form H1

Form H1 can be prepared by dissolving Pitavastatin calcium in a solvent mixture such as ethanol and isopropyl acetate, followed by heating to reflux, cooling, and stirring for an extended period.[2]

Preparation of Form K

The highly stable Form K is prepared by mixing an aqueous solution of a calcium source (e.g., calcium chloride) with an aqueous solution of a water-soluble salt of pitavastatin (e.g., sodium pitavastatin) at an elevated temperature, typically between 40°C and 80°C.[5][6]

G cluster_0 Aqueous Solution Preparation cluster_1 Crystallization cluster_2 Isolation PitavastatinSalt Water-Soluble Pitavastatin Salt Mixing Mixing at 40-80°C PitavastatinSalt->Mixing CalciumSource Calcium Source CalciumSource->Mixing FormK Form K Mixing->FormK

General Workflow for the Preparation of Pitavastatin Calcium Form K.

Experimental Protocols

Detailed and controlled experimental procedures are essential for obtaining and characterizing a specific polymorphic form.

X-ray Powder Diffraction (XRPD)
  • Instrument: A standard laboratory X-ray diffractometer.

  • Radiation: Copper Kα radiation is commonly used.

  • Sample Preparation: The sample is gently flattened onto a sample holder.

  • Scan Range: Typically from 2° to 40° or 50° in 2θ.

  • Scan Speed and Step Size: These parameters can vary, for example, a step size of 0.02° 2θ with a specific time per step.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and sealed.

  • Heating Rate: A typical heating rate is 10°C/min.

  • Temperature Range: The range should encompass any expected thermal events, for instance, from room temperature to 300°C.

  • Atmosphere: A nitrogen purge is commonly used to prevent oxidative degradation.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A few milligrams of the sample are placed in a tared pan.

  • Heating Rate: A common heating rate is 10°C/min.

  • Temperature Range: The range is selected to observe any weight loss events, for example, from room temperature to 300°C.

  • Atmosphere: A nitrogen atmosphere is typically used.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: An FTIR spectrometer.

  • Sample Preparation: Samples can be prepared as potassium bromide (KBr) pellets or analyzed using an attenuated total reflectance (ATR) accessory.

  • Spectral Range: Typically from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is common.

Stability and Significance of Polymorphic Forms

The stability of the different polymorphic forms of Pitavastatin calcium is a critical factor in its development as a pharmaceutical product. Form K has been identified as being particularly stable under various stress conditions, including high temperature and humidity, as well as mechanical stress.[4] This enhanced stability makes Form K a desirable candidate for formulation into solid dosage forms, as it is less likely to undergo polymorphic transformation during manufacturing and storage, ensuring consistent product quality and performance.[4] The amorphous form, while potentially offering solubility advantages, is generally less stable.[5]

Conclusion

The polymorphic landscape of Pitavastatin calcium hydrate is complex, with multiple crystalline forms and an amorphous state. A thorough understanding and characterization of these solid-state forms are essential for the development of a stable, safe, and effective drug product. Form K stands out due to its superior thermal and mechanical stability, making it a preferred form for pharmaceutical formulations. This guide provides a foundational understanding for researchers and drug development professionals working with this important API. Further research to fully characterize all polymorphic forms and their interconversion pathways will continue to be of high value to the pharmaceutical industry.

References

In Vitro Efficacy of Pitavastatin Calcium Hydrate on HMG-CoA Reductase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of pitavastatin (B1663618) calcium hydrate, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The document collates key quantitative data on its inhibitory effects, details relevant experimental methodologies, and visualizes the associated biochemical pathways and experimental workflows.

Quantitative Inhibitory Activity of Pitavastatin

Pitavastatin exhibits a high affinity and potent inhibitory action on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its efficacy is demonstrated by low nanomolar half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

A summary of the key quantitative metrics for pitavastatin and a comparison with other common statins are presented below.

Parameter Value (Pitavastatin) Comparison with Other Statins Source
IC50 3.2 nM-[1]
IC50 6.8 nM2.4-fold more potent than simvastatin (B1681759) and 6.8-fold more potent than pravastatin.[2][3]
IC50 (in HepG2 cells) 5.8 nM2.9-fold higher than simvastatin and 5.7-fold higher than atorvastatin (B1662188) for inhibiting cholesterol synthesis.[3][4]
Ki 1.7 nM-[5][6]
pKi 5.05-[7]
pIC50 8.39-[7]

Experimental Protocols

The determination of the in vitro activity of pitavastatin on HMG-CoA reductase typically involves an enzyme inhibition assay. The following protocol is a generalized methodology based on common laboratory practices.[1][8][9]

Principle

The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is a co-factor in the enzymatic reaction that converts HMG-CoA to mevalonate.[1] The decrease in absorbance at 340 nm is proportional to the enzyme's activity. The inhibitory effect of pitavastatin is quantified by measuring the reduction in this rate in the presence of the drug.

Materials
  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Pitavastatin calcium hydrate

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer)

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure
  • Reagent Preparation: Prepare a stock solution of pitavastatin in a suitable solvent (e.g., DMSO).[6][10] Create a series of dilutions of the pitavastatin stock solution to achieve the desired final concentrations for the assay.

  • Assay Setup: In a 96-well microplate, add the assay buffer, HMG-CoA, and NADPH to each well.

  • Inhibitor Addition: Add the different concentrations of the pitavastatin dilutions to the respective wells. Include a vehicle control (solvent without pitavastatin) and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells except the no-enzyme control.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes.[1]

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each pitavastatin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the pitavastatin concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

HMG_CoA_Reductase_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... (multiple steps) Pitavastatin Pitavastatin HMG_CoA_Reductase_Target Pitavastatin->HMG_CoA_Reductase_Target

Caption: HMG-CoA Reductase Pathway and Pitavastatin Inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Pitavastatin Dilutions C Dispense Reagent Mix and Pitavastatin into Microplate A->C B Prepare Reagent Mix (Buffer, HMG-CoA, NADPH) B->C D Initiate Reaction with HMG-CoA Reductase C->D E Kinetic Measurement at 340 nm D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Calculate IC50 Value G->H

Caption: Experimental Workflow for IC50 Determination.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Pitavastatin Calcium Hydrate in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Pitavastatin (B1663618) calcium hydrate (B1144303) in bulk drug substance, a critical process in quality control and drug development. The methods outlined below, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, are established and validated techniques for ensuring the purity, potency, and stability of this active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly specific, sensitive, and accurate method for the quantification of Pitavastatin calcium. It is the most widely used technique for routine quality control and stability testing.

Quantitative Data Summary
ParameterMethod 1Method 2Method 3
Mobile Phase Acetonitrile:Water:Triethylamine (B128534) (80:19.8:0.2, v/v/v), pH 3.5 with Orthophosphoric Acid[1][2][3]0.01M Potassium Dihydrogen Orthophosphate (pH 3.75):Acetonitrile (20:80, v/v)[4]0.5% Acetic Acid:Acetonitrile (35:65, v/v)[5]
Column Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[1][2][3]Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm)[4]Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[5]
Flow Rate 1.5 mL/min[1][2][3]1.2 mL/min[4]1.0 mL/min[5]
Detection Wavelength 238 nm[1][2][3]248 nm[4]Not Specified
Linearity Range 0.1 - 2.5 µg/mL[1][2]25 - 150 µg/mL[4]1 - 5 µg/mL[5]
Retention Time ~5.70 min[1][2][3]~4.1 min[4]Not Specified
LOD Not Specified1.9 µg/mL[4]5 ng/mL[5]
LOQ Not Specified5.7 µg/mL[4]20 ng/mL[5]
Recovery 100.26 ± 0.75%[1][2]Not SpecifiedNot Specified
Experimental Protocol: RP-HPLC Method 1

This protocol is based on the method described by Panchal et al.[1][2][3]

1. Materials and Reagents:

  • Pitavastatin calcium hydrate reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a PDA detector

  • Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 µm)

  • Sonicator

  • pH meter

3. Preparation of Mobile Phase:

  • Prepare a mixture of acetonitrile, water, and triethylamine in the ratio of 80:19.8:0.2 (v/v/v).

  • Adjust the pH of the solution to 3.5 ± 0.05 with orthophosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

4. Preparation of Standard Stock Solution:

  • Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

5. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions in the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 2.5 µg/mL.

6. Preparation of Sample Solution:

  • Accurately weigh a quantity of the bulk drug equivalent to 10 mg of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask.

  • Dilute further with the mobile phase to obtain a final concentration within the linearity range.

7. Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water:Triethylamine (80:19.8:0.2, v/v/v), pH 3.5

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 20 µL

  • Detection: 238 nm

  • Column Temperature: Ambient

8. Procedure:

  • Inject 20 µL of the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of Pitavastatin calcium in the sample.

9. System Suitability:

  • Perform system suitability tests by injecting the standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

Workflow Diagram: RP-HPLC Analysis

RP_HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (ACN:H2O:TEA, pH 3.5) hplc_analysis HPLC Analysis (C18 Column, 238 nm, 1.5 mL/min) prep_mobile_phase->hplc_analysis prep_std_stock Prepare Standard Stock Solution (100 µg/mL) prep_working_std Prepare Working Standard Solutions (0.1-2.5 µg/mL) prep_std_stock->prep_working_std prep_working_std->hplc_analysis prep_sample Prepare Bulk Drug Sample Solution prep_sample->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Workflow for Pitavastatin Calcium Quantification by RP-HPLC.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of Pitavastatin calcium, especially for screening purposes.

Quantitative Data Summary
ParameterMethod 1Method 2Method 3
Mobile Phase Ethyl acetate (B1210297):Methanol (B129727):Ammonia (B1221849):Formic acid (7:2:0.8:1 drop)[6][7]Toluene:Methanol:Glacial Acetic Acid (7.6:2.36:0.04, v/v/v)[8]Chloroform:Methanol (8:2, v/v)[9]
Stationary Phase Pre-coated Silica Gel 60 F254 plates[6][7][9]Pre-coated Silica Gel 60 F254 plates[8]Pre-coated Silica Gel 60 F254 plates[9]
Detection Wavelength 245 nm[6][7]238 nm[8]244 nm[9]
Linearity Range 50 - 250 ng/spot[6][7]40 - 250 ng/band[8]200 - 1000 ng/band[9]
Rf Value Not SpecifiedNot Specified~0.44[9]
LOD Not Specified6.6 ng/band[8]16.23 ng/band[9]
LOQ Not Specified20.0 ng/band[8]49.20 ng/band[9]
Recovery Not SpecifiedNot SpecifiedNot Specified
Experimental Protocol: HPTLC Method 1

This protocol is based on the method described by Satheesh Kumar and Baghyalakshmi.[6][7]

1. Materials and Reagents:

  • This compound reference standard

  • Ethyl acetate (AR grade)

  • Methanol (AR grade)

  • Ammonia solution (AR grade)

  • Formic acid (AR grade)

  • Pre-coated Silica Gel 60 F254 HPTLC plates

2. Instrumentation:

  • HPTLC system with a sample applicator, developing chamber, and scanner

  • Hot air oven

3. Preparation of Mobile Phase:

  • Prepare a mixture of ethyl acetate, methanol, and ammonia in the ratio of 7:2:0.8 (v/v/v) and add one drop of formic acid.

  • Mix well and saturate the developing chamber with the mobile phase vapor for 30 minutes before use.

4. Preparation of Standard Stock Solution:

  • Accurately weigh and dissolve 10 mg of this compound reference standard in methanol in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.

5. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations for spotting in the range of 50 ng/spot to 250 ng/spot.

6. Preparation of Sample Solution:

  • Accurately weigh a quantity of the bulk drug equivalent to 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask.

  • Dilute further with methanol to obtain a final concentration suitable for spotting within the linearity range.

7. Chromatographic Procedure:

  • Stationary Phase: Pre-coated Silica Gel 60 F254 HPTLC plates (pre-washed with methanol and dried).

  • Application: Apply the standard and sample solutions as bands of 6 mm width using a suitable applicator.

  • Development: Develop the plate in the saturated developing chamber up to a distance of 8 cm.

  • Drying: Dry the plate in a hot air oven.

  • Detection: Scan the dried plate densitometrically at 245 nm.

8. Quantification:

  • Plot a calibration curve of peak area versus concentration of the standard.

  • Determine the concentration of Pitavastatin calcium in the sample from the calibration curve.

Workflow Diagram: HPTLC Analysis

HPTLC_Workflow prep_mobile_phase Prepare Mobile Phase (EtOAc:MeOH:NH3:HCOOH) development Chromatographic Development prep_mobile_phase->development prep_std_stock Prepare Standard Stock Solution (1000 µg/mL) prep_working_std Prepare Working Standard Solutions prep_std_stock->prep_working_std spotting Spotting on HPTLC Plate prep_working_std->spotting prep_sample Prepare Bulk Drug Sample Solution prep_sample->spotting spotting->development scanning Densitometric Scanning at 245 nm development->scanning quantification Quantification scanning->quantification

Caption: Workflow for Pitavastatin Calcium Quantification by HPTLC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of Pitavastatin calcium in bulk drug, suitable for routine analysis where high specificity is not required.

Quantitative Data Summary
ParameterMethod 1Method 2
Solvent Methanol[1][2][3]N,N-Dimethylformamide (DMF)[10][11]
λmax 238 nm[1][2][3]266 nm[10][11]
Linearity Range 2 - 20 µg/mL[1][2]10 - 45 µg/mL[10][11]
Recovery 99.65 ± 1.24%[1][2]Not Specified
Experimental Protocol: UV-Vis Spectrophotometry Method 1

This protocol is based on the method described by Panchal et al.[1][2][3]

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (AR grade)

2. Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes

3. Preparation of Standard Stock Solution:

  • Accurately weigh and dissolve 10 mg of this compound reference standard in methanol in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

4. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.

5. Preparation of Sample Solution:

  • Accurately weigh a quantity of the bulk drug equivalent to 10 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.

  • Dilute further with methanol to obtain a final concentration within the linearity range.

6. Measurement:

  • Record the absorbance of the standard and sample solutions at 238 nm against a methanol blank.

7. Quantification:

  • Plot a calibration curve of absorbance versus concentration of the standard.

  • Determine the concentration of Pitavastatin calcium in the sample from the calibration curve.

Workflow Diagram: UV-Vis Spectrophotometry Analysis

UV_Vis_Workflow prep_std_stock Prepare Standard Stock Solution (100 µg/mL in Methanol) prep_working_std Prepare Working Standard Solutions (2-20 µg/mL) prep_std_stock->prep_working_std measure_absorbance Measure Absorbance at 238 nm prep_working_std->measure_absorbance prep_sample Prepare Bulk Drug Sample Solution prep_sample->measure_absorbance quantification Quantification measure_absorbance->quantification

Caption: Workflow for Pitavastatin Calcium Quantification by UV-Vis.

References

Revolutionizing Statin Analysis: A Validated Stability-Indicating HPLC Method for Pitavastatin Calcium Hydrate and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Pitavastatin calcium hydrate (B1144303) and its process-related and degradation impurities. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for routine quality control and stability testing of Pitavastatin in bulk drug and pharmaceutical dosage forms. The developed method effectively separates the active pharmaceutical ingredient (API) from its potential impurities and degradation products, which is critical for ensuring the safety and efficacy of the final drug product.

Introduction

Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1] Like other statins, Pitavastatin can be susceptible to degradation under various stress conditions, leading to the formation of impurities that may compromise its therapeutic effect and safety.[2] Therefore, a validated, stability-indicating analytical method is crucial for the pharmaceutical industry to monitor the quality and stability of Pitavastatin calcium hydrate. This application note provides a comprehensive protocol for such a method, developed to be simple, rapid, and reproducible.

Experimental

Instrumentation and Reagents

A high-performance liquid chromatography (HPLC) system equipped with a PDA detector was used for this study. All chemicals and reagents were of HPLC grade. This compound reference standard and impurity standards were procured from certified suppliers.

Chromatographic Conditions

The optimal chromatographic separation was achieved using the conditions summarized in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% v/v Trifluoroacetic acid in water
Gradient Program A time-based gradient program was optimized for separation
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

Method Validation

The developed HPLC method was rigorously validated as per ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Specificity and Forced Degradation

Specificity was demonstrated by the absence of interference from blank, placebo, and known impurities at the retention time of Pitavastatin. Forced degradation studies were conducted by exposing Pitavastatin to acid, base, oxidative, thermal, and photolytic stress conditions to demonstrate the stability-indicating nature of the method. Significant degradation was observed under acidic and basic conditions.[3][4] The method was able to successfully separate the main peak from all degradation products, proving its specificity.

A summary of forced degradation results is presented below:

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl, 60°C, 2h) ~15%Major degradation product observed.
Base Hydrolysis (0.1 M NaOH, 60°C, 30 min) ~25%Significant degradation with multiple products.
Oxidative (3% H2O2, RT, 24h) ~8%Minor degradation products formed.
Thermal (80°C, 48h) ~5%Minimal degradation observed.
Photolytic (UV light, 254 nm, 24h) ~3%Stable with insignificant degradation.
Linearity and Range

The linearity of the method was established by analyzing a series of solutions containing Pitavastatin and its impurities at different concentrations. The correlation coefficient (r²) for all analytes was found to be greater than 0.999, indicating excellent linearity over the tested range.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Pitavastatin1 - 150> 0.999
Impurity A0.1 - 5> 0.999
Impurity B0.1 - 5> 0.999
Impurity C0.1 - 5> 0.999
Accuracy and Precision

Accuracy was determined by the recovery of known amounts of impurities spiked into the sample matrix. The recovery was found to be within 98.0% to 102.0%. Precision was evaluated by performing replicate injections of the standard and sample solutions, and the relative standard deviation (%RSD) was less than 2.0% for all analytes, demonstrating good precision of the method.

Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate, column temperature, and mobile phase composition. The results showed that minor variations in these parameters did not significantly affect the chromatographic performance, indicating the robustness of the method.

Protocols

Standard Solution Preparation
  • Accurately weigh and transfer about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate to dissolve.

  • Make up the volume to 50 mL with the diluent and mix well.

  • Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of 50 µg/mL.

Sample Solution Preparation
  • Weigh and transfer a quantity of the sample equivalent to 25 mg of this compound into a 50 mL volumetric flask.

  • Follow steps 2 and 3 of the standard solution preparation.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Impurity Stock Solution Preparation
  • Accurately weigh and transfer about 5 mg of each impurity standard into separate 50 mL volumetric flasks.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL for each impurity.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC method development and validation of this compound and its impurities.

HPLC_Method_Development_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solution HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Prep_Standard->HPLC_System Injection Inject Samples Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Prep_Sample->Injection Prep_Impurity Prepare Impurity Solution Prep_Impurity->HPLC_System Prep_Impurity->Injection HPLC_System->Injection Specificity Specificity & Forced Degradation Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Chrom_Acq->Specificity Chrom_Acq->Linearity Chrom_Acq->Accuracy Chrom_Acq->Precision Chrom_Acq->Robustness Integration Peak Integration & Identification Chrom_Acq->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC Method Development and Validation.

The logical relationship for ensuring method suitability is depicted in the following diagram.

Method_Suitability_Logic Start Method Development Goal: Separate Pitavastatin & Impurities Chrom_Opt Chromatographic Optimization (Column, Mobile Phase, Gradient) Start->Chrom_Opt System_Suitability System Suitability Testing (Resolution, Tailing Factor, Plate Count) Chrom_Opt->System_Suitability Validation Method Validation (ICH Guidelines) System_Suitability->Validation Pass Method is Suitable Validation->Pass All criteria met Fail Method is Not Suitable (Re-optimize) Validation->Fail Criteria not met Fail->Chrom_Opt

Caption: Logic Diagram for Method Suitability Assessment.

Conclusion

A highly specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of this compound and its impurities. The method is suitable for routine quality control analysis and stability studies of Pitavastatin in the pharmaceutical industry. The comprehensive validation ensures that the method is reliable and can be readily implemented in a regulated laboratory environment.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Pitavastatin Calcium Hydrate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro dissolution testing of pitavastatin (B1663618) calcium hydrate (B1144303) tablets, a crucial step in drug development and quality control. The protocols outlined below are based on regulatory guidance and scientific literature to ensure relevance and applicability in a research and development setting.

Introduction

Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. As a Biopharmaceutics Classification System (BCS) Class II drug, pitavastatin exhibits low solubility and high permeability. Therefore, the in vitro dissolution rate can be the rate-limiting step for its absorption and can significantly influence its bioavailability. Dissolution testing is essential for:

  • Quality Control: Ensuring batch-to-batch consistency of the drug product.

  • Formulation Development: Evaluating the impact of formulation changes on drug release.

  • Bioequivalence Studies: As part of demonstrating bioequivalence to a reference listed drug.

  • In Vitro-In Vivo Correlation (IVIVC): Establishing a relationship between in vitro drug dissolution and in vivo drug absorption.

This document provides protocols for standard compendial methods as well as biorelevant dissolution studies that mimic the gastrointestinal environment.

Data Presentation: Dissolution Test Parameters

The following tables summarize the quantitative parameters for various in vitro dissolution testing protocols for pitavastatin calcium tablets.

Table 1: FDA Recommended Dissolution Method

ParameterCondition
Apparatus USP Apparatus 1 (Basket)
Rotation Speed 35 RPM[1][2][3]
Dissolution Medium 0.05 M Phosphate (B84403) Buffer, pH 6.8
Volume of Medium 900 mL[1][3]
Temperature 37 ± 0.5 °C
Sampling Times 5, 10, 15, 20, 30, and 45 minutes[1][3]

Table 2: Alternative Dissolution Method for IVIVC Development

ParameterCondition
Apparatus USP Apparatus 2 (Paddle)
Rotation Speed 50 RPM
Dissolution Medium Acetate Buffer, pH 3.5 or pH 4.0[4]
Volume of Medium 500 mL[4]
Temperature 37 ± 0.5 °C[4]
Sampling Times 2, 5, 7, 10, 15, 20, and 30 minutes[4]

Table 3: Biorelevant Dissolution Media Composition

ComponentFasted State Simulated Intestinal Fluid (FaSSIF)Fed State Simulated Intestinal Fluid (FeSSIF)
pH ~6.5[5][6]~5.0[5][7]
Sodium Taurocholate Present[5]Higher Concentration[5]
Lecithin (B1663433) Present[5]Higher Concentration[5]
Buffer Components Sodium Hydroxide, Acetic Acid[5]Sodium Hydroxide, Acetic Acid[7]
Other Components Sodium Chloride[5]Fatty acids and digestion products[5]

Experimental Protocols

Protocol 1: FDA Recommended Dissolution Method

This protocol is based on the U.S. Food and Drug Administration (FDA) dissolution methods database and is suitable for quality control and comparative dissolution testing.[8][9]

1. Preparation of Dissolution Medium (0.05 M Phosphate Buffer, pH 6.8): a. Dissolve an appropriate amount of monobasic potassium phosphate and dibasic sodium phosphate in purified water to obtain a 0.05 M solution. b. Adjust the pH to 6.8 ± 0.05 using phosphoric acid or sodium hydroxide. c. De-aerate the medium before use.

2. Dissolution Apparatus Setup: a. Set up a USP Apparatus 1 (Basket) dissolution system. b. Equilibrate the dissolution vessels with 900 mL of the prepared dissolution medium. c. Maintain the temperature of the water bath at 37 ± 0.5 °C.

3. Dissolution Test Procedure: a. Place one pitavastatin calcium tablet into each basket. b. Lower the baskets into the dissolution vessels and immediately start the rotation at 35 RPM. c. At the specified time points (5, 10, 15, 20, 30, and 45 minutes), withdraw an aliquot of the dissolution medium from each vessel. d. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. e. Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).

4. Sample Analysis: a. Analyze the filtered samples for pitavastatin concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). b. Calculate the percentage of the labeled amount of pitavastatin dissolved at each time point.

Protocol 2: Biorelevant Dissolution Testing (FaSSIF)

This protocol utilizes Fasted State Simulated Intestinal Fluid (FaSSIF) to better predict the in vivo dissolution of pitavastatin in the fasted state.

1. Preparation of FaSSIF Medium: a. Prepare the FaSSIF medium according to a validated recipe. A common composition includes sodium taurocholate and lecithin in a phosphate buffer adjusted to pH 6.5.[5][6] Ready-to-use powders and buffer concentrates are commercially available and can simplify preparation.[10] b. Ensure the medium is equilibrated to 37 ± 0.5 °C before use.

2. Dissolution Apparatus Setup: a. Set up a USP Apparatus 2 (Paddle) dissolution system. b. Add 900 mL of the prepared FaSSIF medium to each dissolution vessel. c. Maintain the temperature of the water bath at 37 ± 0.5 °C.

3. Dissolution Test Procedure: a. Carefully drop one pitavastatin calcium tablet into each vessel, ensuring it settles at the bottom. b. Start the paddle rotation at a justified speed (e.g., 50 RPM). c. Withdraw and replace aliquots of the dissolution medium at predetermined time points. d. Filter the samples immediately.

4. Sample Analysis: a. Quantify the concentration of pitavastatin in the filtered samples using a validated analytical method. b. Determine the cumulative percentage of drug dissolved over time.

Mandatory Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Medium Prepare Dissolution Medium Equilibrate Equilibrate Apparatus Prep_Medium->Equilibrate Start_Test Introduce Tablet & Start Test Equilibrate->Start_Test Sample Withdraw Samples at Time Points Start_Test->Sample Filter Filter Samples Sample->Filter Analyze Analyze Samples (e.g., HPLC) Filter->Analyze Calculate Calculate % Dissolved Analyze->Calculate

Caption: General workflow for in vitro dissolution testing of tablets.

Protocol_Comparison cluster_fda FDA Recommended Method cluster_ivivc Alternative (IVIVC) Method cluster_biorelevant Biorelevant Method Title Pitavastatin Calcium Tablet Dissolution Protocols cluster_fda cluster_fda cluster_ivivc cluster_ivivc cluster_biorelevant cluster_biorelevant Apparatus1 Apparatus: USP 1 (Basket) Speed1 Speed: 35 RPM Medium1 Medium: pH 6.8 Phosphate Buffer Volume1 Volume: 900 mL Apparatus2 Apparatus: USP 2 (Paddle) Speed2 Speed: 50 RPM Medium2 Medium: pH 3.5/4.0 Acetate Buffer Volume2 Volume: 500 mL Apparatus3 Apparatus: USP 2 (Paddle) Speed3 Speed: e.g., 50 RPM Medium3 Medium: FaSSIF / FeSSIF Volume3 Volume: 900 mL

Caption: Comparison of key parameters in different dissolution protocols.

References

Application Notes and Protocols for Evaluating the Efficacy of Pitavastatin Calcium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assays to evaluate the efficacy of Pitavastatin (B1663618) calcium hydrate (B1144303). Detailed protocols for key experiments are provided, along with expected quantitative outcomes to guide researchers in their study design and data interpretation.

Introduction

Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, Pitavastatin effectively reduces endogenous cholesterol production, leading to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes and increased clearance of LDL cholesterol from the circulation.[2][3] Beyond its lipid-lowering effects, Pitavastatin exhibits pleiotropic effects, including anti-proliferative, pro-apoptotic, and anti-inflammatory properties, making it a subject of interest in various research fields, including cancer and cardiovascular disease.[4]

This document outlines a series of validated cell-based assays to characterize the efficacy of Pitavastatin calcium hydrate in vitro.

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate (B85504). This inhibition is the primary mechanism for its cholesterol-lowering effects.

Signaling Pathway

HMG-CoA_Reductase_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Acetoacetyl-CoA thiolase HMG-CoA synthase HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMG-CoA_Reductase->Mevalonate Pitavastatin Pitavastatin Pitavastatin->HMG-CoA_Reductase Inhibition

Caption: HMG-CoA Reductase Pathway Inhibition by Pitavastatin.

Quantitative Data Summary

The following tables summarize the quantitative efficacy of Pitavastatin in various cell-based assays.

Table 1: HMG-CoA Reductase Inhibition

ParameterCell Line/SystemIC50 ValueReference
HMG-CoA Reductase InhibitionRat Liver Microsomes6.8 nM[5]
Cholesterol Synthesis InhibitionHepG25.8 nM[5]
HMG-CoA Reductase Inhibition (Ki)N/A1.7 nM

Table 2: Anti-Proliferative Activity

Cell LineAssayIC50 ValueReference
Human T-cells (freshly stimulated)[³H]-Thymidine Incorporation3.6 nM[2][6]
Human T-cells (pre-activated)[³H]-Thymidine Incorporation48.5 nM[2][6]
REH (B-cell ALL)CCK-8449 nM[7]
REH-VR (Vincristine Resistant)CCK-8217 nM[7]

Table 3: Pro-Apoptotic Effects

Cell LineAssayConcentrationResultReference
SCC15Annexin V Staining0.1 µM31% increase in apoptosis[8]
SCC15Annexin V Staining0.25 µM53% increase in apoptosis[8]
SCC15Caspase-3/7 Activity0.1 - 0.5 µMDose-dependent increase[8]
SW480Caspase-3/7 Activity0.1 - 0.5 µMDose-dependent increase[9]
Pre-activated T-cellsCaspase-3/7 Activity100 nM3.4-fold increase[10]

Table 4: Anti-Inflammatory Effects

Cell TypeCytokineConcentration% Inhibition (mRNA)Reference
Human T-cellsIL-210 µM~33%[4]
Human T-cellsIFN-γ10 µM~42%[4]
Human T-cellsIL-610 µM~25%[4]
Human T-cellsTNF-α10 µM~32%[4]

Experimental Protocols

HMG-CoA Reductase Activity Assay

This assay directly measures the inhibitory effect of Pitavastatin on the HMG-CoA reductase enzyme.

HMG-CoA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Microsomes Isolate Liver Microsomes (Source of HMG-CoA Reductase) Incubate Incubate Microsomes with Pitavastatin and Reagents Microsomes->Incubate Reagents Prepare Reagents: - HMG-CoA Substrate - NADPH - Pitavastatin dilutions Reagents->Incubate Measure Measure Mevalonate Production (e.g., LC-MS/MS) Incubate->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: Workflow for HMG-CoA Reductase Activity Assay.

Protocol:

  • Prepare Microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat) as a source of HMG-CoA reductase.

  • Reaction Mixture: In a microplate, combine the microsomal fraction with a reaction buffer containing NADPH and varying concentrations of this compound.

  • Initiate Reaction: Add the substrate, HMG-CoA, to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., an acid).

  • Detection: Quantify the amount of mevalonate produced, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: Plot the percentage of inhibition against the Pitavastatin concentration and determine the IC50 value using non-linear regression.

Cell Proliferation Assay (e.g., CCK-8)

This assay assesses the effect of Pitavastatin on the proliferation of cancer or immune cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., REH cells) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.[7]

  • Add Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate for 1-4 hours until the color of the media changes.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Apoptosis_Assay_Workflow Seed_Cells Seed Cells in a 96-well Plate Treat_Cells Treat with Pitavastatin Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Add_Reagent Add Caspase-Glo 3/7 Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Fold Change in Caspase Activity Measure_Luminescence->Analyze_Data

Caption: Workflow for Caspase-Glo 3/7 Apoptosis Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., SCC15, SW480) in a white-walled 96-well plate at a density of 1.5 x 10³ cells/well and incubate overnight.[9]

  • Treatment: Treat cells with various concentrations of this compound for 48 hours.[9]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

LDL Cholesterol Uptake Assay in HepG2 Cells

This assay measures the ability of liver cells to take up LDL cholesterol, a key process enhanced by statins.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to grow for two days.[12]

  • Treatment: Treat the cells with this compound or a vehicle control for 24 hours.[13]

  • LDL Incubation: Replace the culture medium with serum-free medium containing a fluorescently labeled LDL probe (e.g., LDL-DyLight™ 550) and incubate for 3-4 hours at 37°C.[12]

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound LDL.

  • Imaging: Visualize and quantify the cellular uptake of the fluorescent LDL probe using a fluorescence microscope or a high-content imaging system.

  • Data Analysis: Measure the fluorescence intensity per cell and compare the LDL uptake in Pitavastatin-treated cells to control cells.

Anti-Inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory effects of Pitavastatin by measuring the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[14]

  • Collect Supernatant: Collect the cell culture supernatant.

  • Griess Assay: Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure Absorbance: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition by Pitavastatin compared to the LPS-stimulated control. Additionally, pro-inflammatory cytokines like TNF-α and IL-6 can be measured in the supernatant using ELISA kits.[15]

Conclusion

The cell-based assays described in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound. By quantifying its effects on HMG-CoA reductase activity, cell proliferation, apoptosis, and inflammation, researchers can gain a comprehensive understanding of its pharmacological profile. The provided protocols and expected quantitative outcomes serve as a valuable resource for designing and interpreting experiments in the fields of drug discovery and biomedical research.

References

Application Notes and Protocols for Studying the Effects of Pitavastatin Calcium Hydrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various animal models used to investigate the therapeutic effects of Pitavastatin (B1663618) calcium hydrate. Detailed protocols for key experiments are provided, along with summarized quantitative data and visualizations of relevant biological pathways and experimental workflows.

Hyperlipidemia and Atherosclerosis Models

Pitavastatin's primary therapeutic indication is the management of hyperlipidemia and the prevention of atherosclerosis. Various animal models are employed to study its efficacy in reducing lipid levels and mitigating atherosclerotic plaque development.

Animal Models

Commonly used models include:

  • Apolipoprotein E-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, especially when fed a high-fat or high-cholesterol diet. They are a standard model for studying the anti-atherosclerotic effects of lipid-lowering drugs.[1][2]

  • Low-density lipoprotein receptor-deficient (LDLR-/-) mice: Similar to ApoE-/- mice, LDLR-/- mice on a high-fat diet develop severe hypercholesterolemia and atherosclerosis.[3]

  • Rabbits on a high-cholesterol diet: Rabbits are highly sensitive to dietary cholesterol and rapidly develop hypercholesterolemia and aortic atherosclerosis, making them a useful model for studying the early stages of plaque formation and the effects of interventions.[4][5][6]

  • Sprague-Dawley rats on a high-cholesterol diet: While more resistant to atherosclerosis than rabbits, these rats are used to study hyperlipidemia and the associated metabolic changes.[7][8]

Quantitative Data Summary

The following table summarizes the effects of Pitavastatin on key lipid parameters in different animal models.

Animal ModelDietPitavastatin DoseDurationTotal Cholesterol (TC)LDL-CHDL-CTriglycerides (TG)Citation
LDLR-/- MiceHigh-Fat Diet (HFD)Not specifiedNot specified↓ Significant Reduction↓ Significant ReductionNo significant changeNo significant change[3]
RabbitsHigh-Cholesterol Diet0.5 mg/animal & 1.0 mg/animal15 days↓ Significant Reduction↓ Significant Reduction↓ Significant ReductionNo significant change[6][9]
Sprague-Dawley RatsNormal Diet (ND)15 mg/kg/day6 weeks↓ 12.6%↓ 17.3%No significant changeNo significant change[7]
Sprague-Dawley RatsHigh-Cholesterol Diet (HCD)15 mg/kg/day6 weeks↓ 17.4%↓ 9.19%No significant changeNo significant change[7]

Abbreviations: LDL-C, Low-Density Lipoprotein Cholesterol; HDL-C, High-Density Lipoprotein Cholesterol.

Experimental Protocol: Atherosclerosis Study in ApoE-/- Mice

This protocol describes a typical experiment to evaluate the anti-atherosclerotic effects of Pitavastatin in ApoE-/- mice.

1.3.1 Materials

  • ApoE-/- mice (e.g., C57BL/6J background)

  • High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)

  • Pitavastatin calcium hydrate

  • Vehicle for Pitavastatin (e.g., 0.5% carboxymethyl cellulose)

  • Gavage needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue harvesting

  • Formalin for tissue fixation

  • Oil Red O stain for lipid analysis

  • Reagents for immunohistochemistry (e.g., anti-Mac-3 antibody for macrophage staining)

1.3.2 Procedure

  • Animal Acclimatization: Acclimatize male ApoE-/- mice (6-8 weeks old) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Induction of Atherosclerosis: Switch the diet of all mice to a high-fat diet to accelerate the development of atherosclerotic plaques.

  • Grouping and Treatment: After 4-6 weeks on the high-fat diet, randomly divide the mice into two groups:

    • Control Group: Administer the vehicle daily by oral gavage.

    • Pitavastatin Group: Administer Pitavastatin (e.g., 1-3 mg/kg/day) dissolved in the vehicle daily by oral gavage.

  • Treatment Duration: Continue the treatment for 10-12 weeks. Monitor the body weight and general health of the animals regularly.

  • Blood and Tissue Collection: At the end of the treatment period, fast the mice overnight.

    • Collect blood via cardiac puncture under anesthesia for lipid profile analysis.

    • Perfuse the vascular system with saline followed by 10% neutral buffered formalin.

    • Harvest the aorta from the arch to the iliac bifurcation.

  • Atherosclerotic Plaque Analysis:

    • En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

    • Aortic root analysis: Embed the proximal aorta in OCT compound, and prepare serial cryosections. Stain sections with Oil Red O and perform immunohistochemistry for markers of inflammation (e.g., macrophages). Quantify the lesion area and composition.

Visualization: Pitavastatin's Effect on Atherosclerosis

cluster_workflow Experimental Workflow for Atherosclerosis Study ApoE-/- Mice ApoE-/- Mice High-Fat Diet High-Fat Diet ApoE-/- Mice->High-Fat Diet Grouping Grouping High-Fat Diet->Grouping Treatment Treatment Grouping->Treatment Tissue Harvest Tissue Harvest Treatment->Tissue Harvest Plaque Analysis Plaque Analysis Tissue Harvest->Plaque Analysis

Atherosclerosis study workflow.

Cardiac Remodeling and Heart Failure Models

Pitavastatin has been shown to have protective effects on the heart, independent of its lipid-lowering properties. These "pleiotropic" effects are often studied in models of cardiac hypertrophy and heart failure.

Animal Models
  • Dahl Salt-Sensitive (DS) Hypertensive Rats: These rats develop hypertension, cardiac hypertrophy, and heart failure when fed a high-salt diet, mimicking human hypertensive heart disease.[10][11][12]

  • Transverse Aortic Constriction (TAC) in Mice: This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.[13]

Quantitative Data Summary

The following table summarizes the effects of Pitavastatin on cardiac function and remodeling.

Animal ModelConditionPitavastatin DoseDurationKey FindingsCitation
Dahl Salt-Sensitive RatsHigh-Salt Diet3 mg/kg/day7 weeksAmeliorated decrease in end-systolic elastance and fractional shortening; Inhibited vascular lesion formation.[10]
Dahl Salt-Sensitive RatsHigh-Salt Diet0.3 mg/kg/dayFrom 7 or 12 weeks of ageReduced left ventricular fibrosis; Improved cardiac function; Increased survival rate.[12]
C57BL/6 MiceTransverse Aortic ConstrictionNot specified4 weeksInhibited progression from LV hypertrophy to heart failure; Decreased myocardial fibrosis and oxidative stress.[13]

Abbreviations: LV, Left Ventricular.

Experimental Protocol: Cardiac Remodeling Study in Dahl Salt-Sensitive Rats

This protocol outlines an experiment to assess the effects of Pitavastatin on cardiac remodeling in hypertensive rats.

2.3.1 Materials

  • Dahl salt-sensitive (DS) rats

  • High-salt diet (e.g., 8% NaCl)

  • Standard rat chow

  • This compound

  • Vehicle for administration

  • Echocardiography system with a high-frequency transducer

  • Blood pressure monitoring system (e.g., tail-cuff method)

  • Histology reagents (e.g., Masson's trichrome stain for fibrosis)

  • Reagents for Western blotting or RT-PCR

2.3.2 Procedure

  • Animal Model Development: Wean male DS rats and place them on a high-salt diet starting at 7 weeks of age to induce hypertension and cardiac remodeling. A control group of Dahl salt-resistant (DR) rats on a standard diet can be included.

  • Grouping and Treatment: At 11-12 weeks of age, when cardiac hypertrophy is established, divide the DS rats into:

    • Vehicle Group: Receive daily administration of the vehicle.

    • Pitavastatin Group: Receive daily administration of Pitavastatin (e.g., 3 mg/kg/day).

  • Monitoring:

    • Measure systolic blood pressure weekly using the tail-cuff method.

    • Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular internal diameter, wall thickness, fractional shortening).

  • Treatment Duration: Continue the treatment for 6-8 weeks.

  • Endpoint Analysis: At the end of the study, euthanize the animals and:

    • Harvest the hearts, weigh them, and calculate the heart weight to body weight ratio.

    • Fix a portion of the heart tissue in formalin for histological analysis of cardiomyocyte size and fibrosis (Masson's trichrome staining).

    • Snap-freeze another portion of the heart tissue for molecular analysis (e.g., Western blotting for proteins in signaling pathways, RT-PCR for gene expression).

Visualization: Signaling Pathways in Cardiac Protection

Pitavastatin has been shown to improve cardiac function and remodeling through the eNOS production associated with the PI3K-Akt signaling pathway and the ROCK pathway.[10]

cluster_pathway Pitavastatin's Cardioprotective Signaling Pitavastatin Pitavastatin PI3K PI3K Pitavastatin->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates Cardiac Protection Cardiac Protection eNOS->Cardiac Protection

Pitavastatin's cardioprotective signaling pathway.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH) Models

The effects of Pitavastatin on hepatic steatosis, inflammation, and fibrosis are investigated in models of NAFLD and NASH.

Animal Models
  • Choline-deficient L-amino acid-defined (CDAA) diet-fed rats: This diet induces NASH with fibrosis, mimicking the histological features of human NASH.[14]

  • Ovariectomized (OVX) mice on a high-fat and high-cholesterol (HFHC) diet: This model is used to study NASH progression in a state of estrogen deficiency, relevant to postmenopausal women.[15]

  • Rats on a high-fat, high-fructose diet: This diet induces features of metabolic syndrome, including NAFLD.[16]

Quantitative Data Summary

The table below highlights the effects of Pitavastatin in NAFLD/NASH models.

Animal ModelDiet/ConditionPitavastatin DoseDurationKey FindingsCitation
CDAA-fed RatsCDAA DietNot specifiedNot specifiedAttenuated increases in serum AST and ALT; Reduced hepatic steatosis, oxidative stress, and fibrosis.[14]
Ovariectomized MiceHFHC Diet5 ppm in diet6 weeksDecreased serum ALT and cholesterol; Reduced hepatic macrophage infiltration and fibrosis.[15]
RatsHigh-Fat, High-Fructose DietNot specified2 monthsAmeliorated increases in serum SGOT and SGPT; Reduced hepatic steatosis and inflammation.[16]

Abbreviations: AST, Aspartate Aminotransferase; ALT, Alanine Aminotransferase; SGOT, Serum Glutamic-Oxaloacetic Transaminase; SGPT, Serum Glutamic-Pyruvic Transaminase.

Experimental Protocol: NASH Study in CDAA Diet-Fed Rats

This protocol details an experiment to evaluate Pitavastatin's effects on NASH.

3.3.1 Materials

  • Male Sprague-Dawley rats

  • Choline-deficient L-amino acid-defined (CDAA) diet

  • Control diet

  • This compound

  • Reagents for liver function tests (ALT, AST)

  • Histology reagents (H&E for steatosis and inflammation, Sirius Red for fibrosis)

  • Reagents for measuring oxidative stress markers (e.g., malondialdehyde)

3.3.2 Procedure

  • Animal Acclimatization and Diet: After acclimatization, divide rats into groups:

    • Control Group: Fed a control diet.

    • NASH Group: Fed a CDAA diet.

  • Treatment Initiation: After a period of diet induction to establish NASH (e.g., 4-8 weeks), further divide the NASH group:

    • NASH + Vehicle Group: Continue on the CDAA diet and receive the vehicle.

    • NASH + Pitavastatin Group: Continue on the CDAA diet and receive Pitavastatin.

  • Treatment and Monitoring: Administer treatments daily for several weeks. Monitor body weight and food intake.

  • Endpoint Analysis: At the end of the study:

    • Collect blood for serum analysis of liver enzymes (ALT, AST) and lipid profile.

    • Harvest the liver, weigh it, and use portions for:

      • Histopathology: Fix in formalin and embed in paraffin. Stain sections with H&E to assess steatosis, inflammation, and ballooning. Stain with Sirius Red to quantify fibrosis.

      • Oxidative Stress: Homogenize fresh liver tissue to measure markers of oxidative stress.

      • Gene Expression: Extract RNA to analyze the expression of genes related to inflammation and fibrosis.

Diabetic Nephropathy Models

Pitavastatin's potential renoprotective effects are studied in animal models of diabetic nephropathy.

Animal Models
  • KK-Ay/Ta mice: These mice are a model of type 2 diabetes and develop nephropathy characterized by albuminuria.[17]

  • db/db mice: These mice have a mutation in the leptin receptor and develop obesity, hyperglycemia, and diabetic kidney disease.[18]

Quantitative Data Summary
Animal ModelPitavastatin DoseDurationKey FindingsCitation
KK-Ay/Ta Mice3 mg/kg/day & 10 mg/kg/day (intraperitoneal)8 weeksImproved urinary albumin-to-creatinine ratio and 8-hydroxy-2'-deoxyguanosine (B1666359) levels.[17]
db/db MiceNot specifiedNot specifiedDownregulated Nox4 expression in the kidney; Ameliorated albuminuria and mesangial expansion.[18]
Experimental Protocol: Diabetic Nephropathy Study in KK-Ay/Ta Mice

4.3.1 Materials

  • Male KK-Ay/Ta mice

  • Control mice (e.g., C57BL/6J)

  • This compound

  • Metabolic cages for urine collection

  • Kits for measuring urinary albumin and creatinine (B1669602)

  • Reagents for measuring blood glucose and HbA1c

  • Histology and immunohistochemistry reagents

4.3.2 Procedure

  • Animal Selection and Grouping: At 8 weeks of age, divide KK-Ay/Ta mice into:

    • Diabetic Control Group: Receive vehicle.

    • Pitavastatin-Treated Groups: Receive different doses of Pitavastatin (e.g., 3 and 10 mg/kg/day) via intraperitoneal injection or oral gavage.

    • A non-diabetic control group of C57BL/6J mice should also be included.

  • Treatment and Monitoring:

    • Administer treatment daily for 8 weeks.

    • Monitor body weight, blood glucose, and HbA1c levels.

    • At regular intervals, place mice in metabolic cages to collect 24-hour urine samples for the measurement of albumin and creatinine excretion.

  • Endpoint Analysis:

    • At the end of the study, collect final blood and urine samples.

    • Harvest the kidneys for histopathological examination (e.g., periodic acid-Schiff staining for glomerular changes) and immunohistochemistry (e.g., for markers of oxidative stress and inflammation).

Inflammation Models

The anti-inflammatory properties of Pitavastatin are investigated using various models of acute and chronic inflammation.

Animal Models
  • Rat Paw Edema Model: Injection of an irritant (e.g., carrageenan or egg albumin) into the rat paw induces a localized, acute inflammatory response, which can be quantified by measuring the increase in paw volume.[19][20]

  • Alzheimer's Disease (AD) Mouse Model: Amyloid precursor protein (APP) transgenic mice are used to study the chronic neuroinflammation associated with AD.[21]

Quantitative Data Summary
Animal ModelConditionPitavastatin DoseKey FindingsCitation
Sprague-Dawley RatsEgg Albumin-Induced Paw Edema0.2, 0.4, 0.8 mg/kgSignificantly reduced edema volume, polymorphonuclear leukocyte infiltration, and tissue damage.[19][20]
APP Transgenic MiceAlzheimer's Disease ModelNot specifiedReduced number of MCP-1-positive neurons, Iba-1-positive microglia, and TNF-α-positive neurons.[21]

Abbreviations: MCP-1, Monocyte Chemoattractant Protein-1; Iba-1, Ionized calcium-binding adapter molecule 1; TNF-α, Tumor Necrosis Factor-alpha.

Experimental Protocol: Acute Inflammation Study in Rat Paw Edema Model

5.3.1 Materials

  • Male Sprague-Dawley rats

  • This compound

  • Inducing agent (e.g., 1% carrageenan or fresh egg albumin)

  • Plethysmometer for measuring paw volume

  • Calipers

5.3.2 Procedure

  • Grouping and Pre-treatment: Randomly assign rats to groups:

    • Control Group: Receive vehicle.

    • Positive Control Group: Receive a standard anti-inflammatory drug (e.g., indomethacin).

    • Pitavastatin Groups: Receive different doses of Pitavastatin (e.g., 0.2, 0.4, 0.8 mg/kg).

  • Induction of Edema: One hour after drug administration, inject the inducing agent sub-plantarly into the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the injection and at regular intervals (e.g., every 30 minutes for 3 hours) after the injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema by the drug treatments compared to the control group.

  • Histological Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological examination to assess inflammatory cell infiltration.

References

Forced degradation studies of Pitavastatin calcium hydrate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Forced Degradation Studies of Pitavastatin Calcium Hydrate (B1144303)

Introduction

Forced degradation, or stress testing, is a critical component in the development of drug substances and drug products. As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are designed to identify the likely degradation products that may form under various stress conditions. This information is essential for establishing the intrinsic stability of the drug molecule, understanding its degradation pathways, and developing stability-indicating analytical methods.[1][2] Pitavastatin, a synthetic HMG-CoA reductase inhibitor, is susceptible to degradation under certain conditions, and a thorough understanding of its stability profile is crucial for ensuring the safety and efficacy of its pharmaceutical formulations.[1][3]

These application notes provide a comprehensive overview of the methodologies used to perform forced degradation studies on Pitavastatin calcium hydrate under hydrolytic (acidic, alkaline, neutral), oxidative, thermal, and photolytic stress conditions.

Experimental Protocols

The following protocols are compiled from various validated studies and provide a framework for conducting forced degradation of this compound. The precise conditions, such as duration and temperature, may be adjusted to achieve the desired level of degradation, typically in the range of 10-30%.

Acidic Hydrolysis

Objective: To evaluate the degradation of Pitavastatin in an acidic environment.

Protocol:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[4]

  • Stress Application: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1 N Hydrochloric Acid (HCl).[4]

  • Incubation: Keep the solution at room temperature for 30 minutes.[4] Alternatively, for more significant degradation, conditions such as 1 N HCl at 60°C for 1 hour or 1.0 M HCl at 80°C for 2 hours can be employed.[3][]

  • Neutralization: After the incubation period, carefully neutralize the solution with an equivalent concentration and volume of NaOH (e.g., 0.1 N NaOH).

  • Dilution: Dilute the neutralized solution to a suitable final concentration with the mobile phase used for analysis.

  • Analysis: Analyze the sample immediately using a validated stability-indicating HPLC or UPLC method.[6][7]

Alkaline Hydrolysis

Objective: To assess the stability of Pitavastatin in an alkaline environment.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acidic hydrolysis protocol.

  • Stress Application: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).[4]

  • Incubation: Keep the solution at room temperature for 2 hours.[4] More stringent conditions, such as 2 N NaOH at 60°C for 1 hour or 1.0 M NaOH at 80°C for 2 hours, have also been reported.[3][]

  • Neutralization: After incubation, neutralize the solution with an equivalent concentration and volume of HCl (e.g., 0.1 N HCl).

  • Dilution: Dilute the final solution to a suitable concentration with the analytical mobile phase.

  • Analysis: Analyze the stressed sample using a validated stability-indicating method.

Neutral Hydrolysis

Objective: To determine the hydrolytic degradation in a neutral pH environment.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound.

  • Stress Application: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of distilled or purified water.[4]

  • Incubation: Keep the solution at room temperature for 30 minutes.[4] For accelerated conditions, the solution can be heated (e.g., 60°C for 2 hours).[]

  • Dilution: Dilute the solution to the target concentration using the mobile phase.

  • Analysis: Analyze the sample using a validated stability-indicating method.

Oxidative Degradation

Objective: To investigate the degradation of Pitavastatin in the presence of an oxidizing agent.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound.

  • Stress Application: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 3% hydrogen peroxide (H₂O₂).[4]

  • Incubation: Keep the solution at room temperature for 2 hours.[4] Some studies have used higher temperatures (e.g., 75°C for 2 hours) to accelerate degradation.[3]

  • Dilution: Dilute the sample to the final desired concentration with the mobile phase.

  • Analysis: Analyze the sample promptly after preparation using a validated stability-indicating method.

Thermal Degradation

Objective: To evaluate the stability of solid-state Pitavastatin at elevated temperatures.

Protocol:

  • Sample Preparation: Spread a thin layer of solid this compound powder in a petri dish.

  • Stress Application: Place the sample in a thermostatically controlled oven.

  • Incubation: Expose the sample to dry heat at 80°C for 6 hours.[4] Other reported conditions include 75°C for 24 hours or 100°C for 48 hours.[2][3]

  • Sample Retrieval: After the specified duration, remove the sample from the oven and allow it to cool to room temperature.

  • Solution Preparation: Accurately weigh the stressed powder, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

  • Analysis: Analyze the resulting solution using a validated stability-indicating method.

Photolytic Degradation

Objective: To assess the photosensitivity of Pitavastatin.

Protocol:

  • Sample Preparation (Solid State): Spread a thin layer of solid this compound powder in a transparent petri dish.

  • Sample Preparation (Solution State): Prepare a solution of Pitavastatin of known concentration and place it in a transparent container.

  • Stress Application: Expose the samples to UV light (e.g., 254 nm) for 24 hours or to cool white fluorescent light providing an illumination of not less than 1.2 million Lux-hours, as per ICH Q1B guidelines.[2][3][4]

  • Solution Preparation (for solid sample): After exposure, dissolve the solid sample in a suitable solvent and dilute to a final concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating method. Studies have shown that the primary reaction under photolytic stress is photocyclisation.[8][9]

Data Presentation: Summary of Degradation

The following table summarizes the quantitative results from various forced degradation studies on Pitavastatin.

Stress ConditionReagent/ParameterTemperatureDurationDegradation (%)Reference
Acid Hydrolysis 1 N HCl60°C1 h~7.90%[]
0.1 N HClRoom Temp.Per hour~7.5%[3]
pH-dependent--27%[10]
Alkaline Hydrolysis 2 N NaOH60°C1 h~9.79%[]
pH-dependent--47%[10]
Neutral Hydrolysis Water60°C2 h~6.06%[]
Water--10%[10]
Oxidative 3% H₂O₂25°C1 h~7.43%[]
3% H₂O₂30 min-7.14%[11]
5% H₂O₂30 min-9.77%[11]
Thermal (Dry Heat) Solid Drug60°C2 days~9.64%[]
Solid Drug100°C48 hNo degradation[2]
Photolytic Sunlight-1 h0.75%[11]
UV Light (254 nm)-24 h>90% Recovery[3]

Note: The extent of degradation can vary significantly based on the exact experimental conditions, including the purity of the initial substance and the analytical method used.

Visualizations

Experimental Workflow

G cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Pitavastatin Calcium Hydrate (Bulk Drug) stock Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) start->stock thermal Thermal (Solid State) (e.g., 80°C, 6h) start->thermal photolytic Photolytic (UV/Visible Light) start->photolytic acid Acid Hydrolysis (e.g., 0.1N HCl, RT, 30 min) stock->acid alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, RT, 2h) stock->alkali oxidative Oxidative (e.g., 3% H₂O₂, RT, 2h) stock->oxidative neutralize Neutralize (if applicable) acid->neutralize alkali->neutralize dilute Dilute to Final Concentration oxidative->dilute thermal->dilute photolytic->dilute neutralize->dilute analyze Analyze via Stability-Indicating Method (HPLC/UPLC) dilute->analyze characterize Identify & Characterize Degradation Products analyze->characterize

Caption: General workflow for forced degradation studies of Pitavastatin.

Degradation Products Relationship

G cluster_stress Stress Condition cluster_products Major Degradation Impurities acid Acidic Hydrolysis lactone Lactone Impurity acid->lactone anti_isomer Anti-isomer Impurity acid->anti_isomer base Alkaline Hydrolysis base->lactone base->anti_isomer oxo5 5-oxo Impurity base->oxo5 desfluoro Desfluoro Impurity base->desfluoro z_isomer Z-isomer Impurity base->z_isomer oxidative Oxidative Stress oxidative->lactone oxidative->anti_isomer oxidative->oxo5 oxidative->desfluoro oxidative->z_isomer thermal Thermal Stress thermal->lactone thermal->anti_isomer thermal->oxo5 thermal->z_isomer

References

Application Notes and Protocols for the Spectroscopic Analysis of Pitavastatin Calcium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Pitavastatin (B1663618) calcium hydrate (B1144303) using various spectroscopic techniques. The protocols outlined are intended to serve as a comprehensive guide for researchers and professionals involved in the development, quality control, and analysis of this pharmaceutical compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile and widely used technique for the quantitative determination of Pitavastatin calcium hydrate in bulk drug and pharmaceutical dosage forms. The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.

Application Note: Quantitative Determination of this compound

This method allows for the rapid and accurate quantification of this compound. The chromophoric groups within the Pitavastatin molecule exhibit strong absorbance in the UV region, which can be correlated to its concentration. Different solvent systems can be employed, leading to slight variations in the wavelength of maximum absorbance (λmax).[1][2]

Quantitative Data Summary

Method/Solventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
EthanolNot Specified2-100.9990.320.99[2]
Methanol2382-20Not SpecifiedNot SpecifiedNot Specified[3]
N,N-Dimethylformamide (DMF)26610-450.9996Not SpecifiedNot Specified[1]
0.01M HCl2660.25-2.00.9998Not SpecifiedNot Specified[1]
0.01M NaOH2660.25-2.00.9998Not SpecifiedNot Specified[1]
Chloroform (ion-pair with Bromocresol purple)4052.20-35.230.99910.3671.112[4]
Experimental Protocol: UV-Vis Spectrophotometric Analysis

1. Instrumentation:

  • A calibrated double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (HPLC grade) or other suitable solvent as per the chosen method

  • Volumetric flasks and pipettes

3. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a series of working standard solutions of different concentrations within the linear range.

4. Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Pitavastatin and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the solvent and mix well.

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

  • Dilute the filtrate with the solvent to obtain a final concentration within the linear range of the method.

5. Measurement:

  • Set the spectrophotometer to scan the wavelength range of 200-400 nm.

  • Record the absorbance of the blank (solvent), standard solutions, and sample solution against the solvent blank.

  • Determine the λmax from the spectrum of a standard solution.

  • Measure the absorbance of all solutions at the determined λmax.

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of Pitavastatin in the sample solution from the calibration curve using the linear regression equation.

  • Calculate the amount of this compound in the tablet formulation.

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Spectro_Scan Scan Spectra (200-400 nm) Standard_Prep->Spectro_Scan Sample_Prep Prepare Sample Solutions (Tablets) Sample_Prep->Spectro_Scan Determine_Lambda_Max Determine λmax Spectro_Scan->Determine_Lambda_Max Measure_Absorbance Measure Absorbance at λmax Determine_Lambda_Max->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration

Caption: Workflow for the quantitative analysis of this compound using UV-Vis spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for the identification and structural characterization of this compound. It provides a unique molecular "fingerprint" based on the vibrational frequencies of the functional groups present in the molecule.

Application Note: Structural Confirmation and Identification

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups, such as O-H, C-H, C=O, C=C, and C-O stretching vibrations.[5] This technique is invaluable for confirming the identity of the bulk drug and for studying drug-excipient compatibility in pharmaceutical formulations.

Characteristic FTIR Peaks of this compound

Observed Peak (cm⁻¹)Functional Group InterpretationVibrational Mode
3065.73O-HStretching
3013.55C-HStretching
1636.30C=OStretching
1550.57C=CStretching
1213.24C-OStretching
Experimental Protocol: FTIR Analysis

1. Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with a suitable detector.

2. Sample Preparation (KBr Pellet Method):

  • Dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.

  • Grind 1-2 mg of this compound with approximately 200-300 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die.

  • Press the die under high pressure using a hydraulic press to form a transparent or translucent pellet.

3. Measurement:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Record a background spectrum of a blank KBr pellet or an empty sample compartment.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Analysis:

  • Identify the characteristic absorption peaks in the spectrum.

  • Compare the obtained spectrum with a reference spectrum of this compound for identification.

  • Assign the observed peaks to the corresponding functional groups based on established correlation tables.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Interpretation Grind_Sample Grind Sample with KBr Press_Pellet Press KBr Pellet Grind_Sample->Press_Pellet Acquire_Sample Acquire Sample Spectrum Press_Pellet->Acquire_Sample Acquire_Background Acquire Background Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Background->Process_Spectrum Acquire_Sample->Process_Spectrum Peak_Identification Identify Characteristic Peaks Process_Spectrum->Peak_Identification Compare_Reference Compare with Reference Spectrum Peak_Identification->Compare_Reference

Caption: Workflow for the qualitative analysis of this compound using FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for the determination of the molecular weight and elucidation of the structure of Pitavastatin. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides high sensitivity and selectivity for the quantification of the drug in complex matrices such as biological fluids.

Application Note: Structural Elucidation and Sensitive Quantification

In mass spectrometry, Pitavastatin is typically ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments provides valuable structural information. LC-MS/MS is the method of choice for pharmacokinetic studies due to its high sensitivity and specificity.

Mass Spectrometry Data for Pitavastatin

Ionization ModeParent Ion (m/z)Major Fragment Ion(s) (m/z)TechniqueReference
Positive ESI422.2290.3LC-MS/MS
Positive ESI421.9290.1LC-MS/MS
Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Reagents and Materials:

  • This compound reference standard

  • Internal standard (e.g., Rosuvastatin)

  • Methanol, acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid or acetic acid (LC-MS grade)

  • Ultrapure water

3. Chromatographic Conditions (Example):

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Pitavastatin: m/z 422.2 → 290.3

    • Internal Standard (Rosuvastatin): m/z 482.2 → 258.2

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding acetonitrile or methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

6. Data Analysis:

  • Quantify Pitavastatin using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Extraction Extract Analyte from Matrix LC_Separation Chromatographic Separation Sample_Extraction->LC_Separation Add_IS Add Internal Standard Add_IS->Sample_Extraction MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Caption: Workflow for the quantitative analysis of Pitavastatin in biological matrices using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

Application Note: Definitive Structural Elucidation

¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom in the molecule, respectively. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms and confirm the complete structure of Pitavastatin. While specific, publicly available ¹H and ¹³C NMR chemical shift data for this compound is not readily found, the general methodology for its analysis is well-established for similar molecules.

Experimental Protocol: ¹H and ¹³C NMR Analysis

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

2. Reagents and Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)

  • NMR tubes

3. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in about 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

4. Measurement:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° or 90° pulse, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (for complete structural assignment):

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse sequences to establish ¹H-¹H connectivities, one-bond ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.

5. Data Analysis:

  • Process the spectra using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities in the ¹H spectrum to assign protons to specific functional groups.

  • Assign the carbon signals in the ¹³C spectrum based on their chemical shifts and with the aid of 2D NMR data.

  • Use the correlations from 2D NMR spectra to piece together the molecular structure.

Logical Relationship for NMR Structural Elucidation

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC Proton_Environment Proton Environment H1_NMR->Proton_Environment C13_NMR ¹³C NMR (Chemical Shift) C13_NMR->HSQC C13_NMR->HMBC Carbon_Backbone Carbon Backbone C13_NMR->Carbon_Backbone Final_Structure Complete Molecular Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure Proton_Environment->Final_Structure Carbon_Backbone->Final_Structure

Caption: Logical relationships in NMR spectroscopy for the structural elucidation of this compound.

References

Application Notes and Protocols: In Vitro-In Vivo Correlation (IVIVC) Modeling for Pitavastatin Calcium Hydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. For oral solid dosage forms, this typically involves correlating the rate and extent of drug dissolution in vitro with the rate and extent of drug absorption in vivo.[1] A successful IVIVC can be a valuable tool in drug development, allowing for the prediction of in vivo performance from in vitro data. This can reduce the number of bioequivalence studies required during formulation changes, support the establishment of dissolution specifications, and facilitate regulatory decisions.[2][3][4]

Pitavastatin (B1663618) calcium, a lipid-lowering agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[2][3][4][5] This classification indicates that it has low aqueous solubility and high intestinal permeability.[6][7] For BCS Class II drugs, the in vitro dissolution can be the rate-limiting step for drug absorption, making them ideal candidates for the development of a meaningful IVIVC.[8]

These application notes provide a comprehensive overview and detailed protocols for developing a Level A IVIVC for immediate-release Pitavastatin calcium hydrate (B1144303) formulations. A Level A correlation, the highest level of correlation, is a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[8]

Data Presentation

The following table summarizes the key quantitative data required for developing an IVIVC for Pitavastatin calcium hydrate formulations, based on representative values from published literature.

Parameter In Vitro Dissolution In Vivo Pharmacokinetics (4 mg dose, fasted)
Apparatus USP Apparatus 2 (Paddle)-
Dissolution Medium pH 4.0 Acetate (B1210297) Buffer-
Rotation Speed 50 RPM-
Temperature 37 ± 0.5 °C-
Volume 900 mL-
Sampling Times (minutes) 5, 10, 15, 20, 30, 45, 60-
Cmax (ng/mL) -~ 50 - 60
Tmax (hr) -~ 0.75 - 1.0
AUC0-t (ng·hr/mL) -~ 150 - 200
AUC0-∞ (ng·hr/mL) -~ 160 - 210
t1/2 (hr) -~ 12

Note: The pharmacokinetic data are representative and can vary between studies and subject populations.

Experimental Protocols

In Vitro Dissolution Testing

This protocol describes the methodology for determining the in vitro dissolution rate of this compound tablets.

Materials:

  • This compound tablets (Test and Reference formulations)

  • USP Apparatus 2 (Paddle)

  • Dissolution vessels

  • Water bath maintained at 37 ± 0.5 °C

  • Acetic acid

  • Sodium acetate

  • Purified water

  • Calibrated UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Dissolution Medium (pH 4.0 Acetate Buffer):

    • Prepare a sufficient volume of 0.05 M acetate buffer.

    • Adjust the pH to 4.0 using acetic acid or sodium hydroxide.

    • De-aerate the medium before use.

  • Dissolution Apparatus Setup:

    • Set up the USP Apparatus 2 (Paddle) according to the manufacturer's instructions.

    • Fill each vessel with 900 mL of the pH 4.0 acetate buffer.

    • Equilibrate the medium to 37 ± 0.5 °C.

  • Dissolution Test:

    • Place one this compound tablet in each vessel.

    • Start the paddle rotation at 50 RPM.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Sample Analysis:

    • Analyze the filtered samples for Pitavastatin concentration using a validated UV-Vis spectrophotometric or HPLC method.

    • Calculate the cumulative percentage of drug dissolved at each time point.

In Vivo Pharmacokinetic Study

This protocol outlines the design for an in vivo pharmacokinetic study to determine the plasma concentration-time profile of Pitavastatin.

Study Design:

  • A randomized, single-dose, two-treatment, two-period, crossover study is recommended.[9]

  • A washout period of at least 7 days should be maintained between the two periods.[9]

Subjects:

  • Healthy, non-smoking, adult human volunteers.

  • Subjects should be screened for any medical conditions and provide informed consent.

Procedure:

  • Dosing:

    • Subjects should fast overnight for at least 10 hours before drug administration.[9]

    • Administer a single oral dose of the this compound tablet (e.g., 4 mg) with a specified volume of water (e.g., 240 mL).[9]

  • Blood Sampling:

    • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[9]

  • Plasma Separation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or below until analysis.

  • Bioanalytical Method:

    • Determine the concentration of Pitavastatin in plasma samples using a validated bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10]

    • The method should be validated for selectivity, sensitivity, linearity, accuracy, and precision.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters from the plasma concentration-time data for each subject: Cmax, Tmax, AUC0-t, and AUC0-∞.

IVIVC Model Development

The development of a Level A IVIVC involves establishing a point-to-point correlation between the in vitro dissolution and in vivo absorption data.

Steps:

  • Deconvolution of In Vivo Data:

    • The in vivo plasma concentration-time data is used to determine the cumulative fraction of drug absorbed in vivo over time.

    • This is achieved through deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods.

  • Correlation of In Vitro and In Vivo Data:

    • Plot the mean cumulative percentage of drug dissolved in vitro against the mean cumulative fraction of drug absorbed in vivo for each formulation.

    • Establish a mathematical relationship (linear or non-linear) between the two profiles.

  • Model Validation:

    • The predictive performance of the IVIVC model should be validated. This involves using the model to predict the in vivo pharmacokinetic profiles from the in vitro dissolution data of a new formulation and comparing the predicted profiles with the observed in vivo data.

Mandatory Visualizations

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_model IVIVC Modeling formulation Pitavastatin Formulations (Test & Reference) dissolution In Vitro Dissolution Testing (USP Apparatus 2, pH 4.0 Buffer) formulation->dissolution diss_profile Dissolution Profiles (% Dissolved vs. Time) dissolution->diss_profile correlation Establish Correlation (% Absorbed vs. % Dissolved) diss_profile->correlation pk_study In Vivo PK Study (Crossover Design) plasma_conc Plasma Concentration Profiles (Concentration vs. Time) pk_study->plasma_conc pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC) plasma_conc->pk_params deconvolution Deconvolution of In Vivo Data plasma_conc->deconvolution deconvolution->correlation validation Model Validation correlation->validation biowaiver Biowaiver Applications & Formulation Optimization validation->biowaiver Supports

Caption: Workflow for IVIVC Model Development.

Dissolution_Protocol start Start prepare_media Prepare pH 4.0 Acetate Buffer start->prepare_media setup_apparatus Setup USP Apparatus 2 (37°C, 900 mL) prepare_media->setup_apparatus add_tablet Add Tablet & Start Rotation (50 RPM) setup_apparatus->add_tablet sampling Sampling Time Reached? add_tablet->sampling withdraw_sample Withdraw & Filter Sample sampling->withdraw_sample Yes end End sampling->end No (Final Time Point) replace_media Replace with Fresh Media withdraw_sample->replace_media analyze_sample Analyze Sample (HPLC/UV) replace_media->analyze_sample calculate_dissolution Calculate % Dissolved analyze_sample->calculate_dissolution calculate_dissolution->sampling

Caption: In Vitro Dissolution Experimental Workflow.

PK_Study_Protocol start Start subject_screening Subject Screening & Informed Consent start->subject_screening fasting Overnight Fasting subject_screening->fasting dosing Administer Single Dose fasting->dosing blood_sampling Scheduled Time Point? dosing->blood_sampling collect_blood Collect Blood Sample blood_sampling->collect_blood Yes bioanalysis Bioanalysis (LC-MS/MS) blood_sampling->bioanalysis No (All Samples Collected) process_plasma Separate & Store Plasma collect_blood->process_plasma process_plasma->blood_sampling pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End pk_analysis->end

Caption: In Vivo Pharmacokinetic Study Workflow.

References

Application Notes and Protocols for Pitavastatin Calcium Hydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Pitavastatin calcium hydrate (B1144303) stock solutions for laboratory use. Adherence to these guidelines will ensure solution integrity and experimental reproducibility.

Physicochemical Properties

Pitavastatin calcium hydrate is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[2]

Structural and General Properties
PropertyValueReference
Chemical Name (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid, hemicalcium salt[3]
Synonyms Itabastatin, Itavastatin, NKS 104[3]
Molecular Formula C₂₅H₂₃FNO₄ • ½Ca[3]
Molecular Weight 440.5 g/mol [3]
Appearance White or pale yellow crystalline solid[3][4]
Storage Temperature -20°C[3]
Stability (Solid) ≥ 4 years at -20°C[3]
Solubility Data

The solubility of this compound is highly dependent on the solvent and pH.

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO) ~25 mg/mL[2][3]
Dimethylformamide (DMF) ~30 mg/mL[2][3]
Methanol ~5.2 mg/mL[2][5]
Ethanol Practically insoluble[2]
Distilled Water (37°C) ~0.88 mg/mL[2]
0.1 N Hydrochloric Acid (37°C) ~35.0 mg/mL[2]
Phosphate Buffer (pH 6.8) ~2.15 mg/mL[2]
Phosphate Buffer (pH 7.4) ~1.68 mg/mL[2]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL[3]

Preparation of Stock Solutions

Safety Precaution: this compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling.[3]

High Concentration Stock Solution in Organic Solvents

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro experiments. DMSO and DMF are the recommended solvents for initial solubilization.[2][3]

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber-colored vials

  • Calibrated analytical balance

  • Sterile serological pipettes or micropipettes

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Transfer the powder to a sterile, amber-colored vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 25 mg/mL in DMSO or 30 mg/mL in DMF).[2][3]

  • Purge the vial with an inert gas to minimize oxidation.[3]

  • Tightly cap the vial and vortex or sonicate until the powder is completely dissolved.

  • Store the stock solution at -20°C for long-term storage (up to 1 month in solvent) or at -80°C for extended periods (up to 1 year in solvent).[6]

Preparation of Working Solutions in Aqueous Media

This compound has limited solubility in aqueous buffers.[3] Therefore, working solutions should be prepared by diluting the high-concentration organic stock solution.

Materials:

  • High-concentration this compound stock solution (in DMSO or DMF)

  • Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Sterile conical tubes or vials

Protocol:

  • Thaw the high-concentration stock solution at room temperature.

  • Gently vortex the stock solution to ensure homogeneity.

  • In a sterile tube, add the desired volume of the aqueous buffer.

  • While gently vortexing the aqueous buffer, add the required volume of the Pitavastatin stock solution dropwise to achieve the final desired concentration. Note: The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]

Experimental Protocols

Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a general workflow for utilizing this compound stock solutions in cell-based experiments.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh Pitavastatin dissolve Dissolve in DMSO/DMF weigh->dissolve store Store at -20°C/-80°C dissolve->store prepare_working Prepare Working Solution store->prepare_working Dilute in aqueous buffer culture Culture Cells treat Treat Cells culture->treat prepare_working->treat assay Perform Assay treat->assay

Caption: Experimental workflow for this compound.

HMG-CoA Reductase Signaling Pathway

Pitavastatin exerts its therapeutic effect by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, thereby reducing cholesterol synthesis.

hmg_coa_pathway cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoids mevalonate->isoprenoids cholesterol Cholesterol isoprenoids->cholesterol pitavastatin Pitavastatin pitavastatin->hmg_coa_reductase_point

Caption: Pitavastatin inhibits HMG-CoA reductase.

Stability and Degradation

This compound is sensitive to acidic and basic conditions, as well as oxidative stress.[7][8] It is relatively stable under neutral, thermal, and photolytic conditions.[2][7]

Forced Degradation Study Protocol

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system

  • UV-Vis spectrophotometer

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Protocol:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified time. Analyze the resulting solution by HPLC.

  • Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 24 hours). Analyze the sample by HPLC.

  • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the sample by HPLC.

Data Analysis: For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. Quantify the parent peak and any degradation products to determine the percentage of degradation. A mass balance should be calculated to account for all components.

References

Troubleshooting & Optimization

Overcoming poor aqueous solubility of Pitavastatin calcium hydrate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of Pitavastatin (B1663618) calcium hydrate (B1144303) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of Pitavastatin calcium hydrate?

A1: Pitavastatin calcium is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. Its solubility is pH-dependent. At 25°C, its solubility is approximately 0.063 mg/mL in water. It is practically insoluble in water, slightly soluble in methanol (B129727), and very soluble in pyridine (B92270) and tetrahydrofuran.

Q2: Why is the solubility of Pitavastatin calcium pH-dependent?

A2: Pitavastatin is a weak acid. Its solubility is significantly lower in acidic conditions (like simulated gastric fluid) and increases in neutral to alkaline conditions (like simulated intestinal fluid). This is because the carboxyl group in its structure ionizes at higher pH, leading to the more soluble carboxylate form.

Q3: What are the most common strategies to enhance the aqueous solubility of Pitavastatin calcium in a laboratory setting?

A3: Several techniques are employed to improve the dissolution and solubility of Pitavastatin. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level. Common polymers include HPMC, PVP, and Soluplus®.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin (like β-cyclodextrin or HP-β-CD) to form an inclusion complex with higher water solubility.

  • Co-solvency: Using a mixture of water and a water-miscible solvent (co-solvent) like ethanol, propylene (B89431) glycol, or PEG 400 to increase solubility.

  • pH Adjustment: Increasing the pH of the medium to ionize the pitavastatin molecule, thereby increasing its solubility.

  • Nanoparticle Formation: Reducing the particle size to the nanoscale increases the surface area, which can lead to enhanced solubility and dissolution rates.

Troubleshooting Guide: Common Experimental Issues

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
Drug precipitation after adding aqueous buffer to a stock solution. The concentration of the drug exceeds its solubility limit in the final solvent mixture.1. Decrease Final Concentration: Lower the final concentration of Pitavastatin in your experiment. 2. Increase Co-solvent Percentage: If permissible for the experiment, increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. 3. Use a Different Solvent System: Consider using a solvent system known to provide better solubility, such as one containing solubilizing excipients like Cremophor® EL.
Low and inconsistent drug release in dissolution studies. Poor wetting of the drug powder or formulation. Agglomeration of drug particles.1. Incorporate a Surfactant: Add a small amount of a pharmaceutically acceptable surfactant (e.g., 0.5% Sodium Lauryl Sulfate - SLS) to the dissolution medium to improve wetting. 2. Use Solid Dispersion: Formulate the drug as a solid dispersion with a hydrophilic polymer to improve wettability and prevent aggregation. 3. Particle Size Reduction: Ensure the particle size of the drug is minimized and controlled.
Incomplete drug solubilization when preparing formulations. The chosen method or excipient ratio is not optimal for achieving the desired concentration.1. Optimize Drug-Excipient Ratio: Systematically vary the ratio of the drug to the solubilizing agent (e.g., polymer, cyclodextrin) to find the optimal proportion. 2. Change the Preparation Method: For solid dispersions, compare methods like solvent evaporation versus fusion/melting, as the chosen method can significantly impact amorphous content and solubility. For cyclodextrin complexes, compare kneading, co-evaporation, and freeze-drying methods.

Quantitative Data on Solubility Enhancement

The following tables summarize the improvement in Pitavastatin solubility using different techniques.

Table 1: Solubility of Pitavastatin Calcium in Various Media

Solvent/Medium Temperature Solubility (mg/mL) Reference
Water25°C0.063
0.1 N HCl (pH 1.2)37°C0.015
Phosphate (B84403) Buffer (pH 6.8)37°C0.210
Phosphate Buffer (pH 7.4)37°C0.350

Table 2: Enhanced Solubility via Solid Dispersion Technique

Polymer Used Drug:Polymer Ratio Method Resulting Solubility (µg/mL) Fold Increase vs. Water Reference
HPMC E51:3Solvent Evaporation163.4~2.6x
Soluplus®1:3Solvent Evaporation201.5~3.2x
PVP K-301:5Solvent Evaporation185.2~2.9x
Poloxamer 4071:2Melting194.3~3.1x

Detailed Experimental Protocols

Protocol 1: Preparation of Pitavastatin Solid Dispersion via Solvent Evaporation

This protocol describes the preparation of a solid dispersion of Pitavastatin calcium with a hydrophilic polymer to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., HPMC E5, Soluplus®, PVP K-30)

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh Pitavastatin calcium and the chosen polymer in a predetermined ratio (e.g., 1:3 w/w).

  • Dissolve both components in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution by gentle stirring or sonication.

  • Once a clear solution is obtained, evaporate the methanol using a rotary evaporator. The water bath temperature should be kept around 40-50°C.

  • Continue evaporation until a dry film or solid mass is formed on the flask wall.

  • Scrape the solid mass from the flask.

  • Place the collected solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be pulverized and sieved to obtain a uniform particle size for further experiments like dissolution testing.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol is used to determine the association constant and stoichiometry of complexation between Pitavastatin and a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate buffer (pH 6.8)

  • Shaking incubator

  • 0.45 µm syringe filters

  • HPLC system for drug quantification

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in phosphate buffer (pH 6.8) with increasing concentrations (e.g., 0 to 10 mM).

  • Add an excess amount of Pitavastatin calcium to each cyclodextrin solution in separate vials.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 72 hours to ensure equilibrium is reached.

  • After incubation, filter the suspensions using a 0.45 µm syringe filter to remove the undissolved drug.

  • Dilute the filtrate appropriately with the mobile phase.

  • Analyze the concentration of dissolved Pitavastatin in each sample using a validated HPLC method.

  • Plot the concentration of dissolved Pitavastatin (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram can be used to determine the stability constant (Kc) and complex stoichiometry.

Visualizations

G cluster_workflow Workflow: Enhancing Pitavastatin Solubility start Start: Poorly Soluble Pitavastatin Calcium method_selection Select Enhancement Method start->method_selection sd Solid Dispersion method_selection->sd Polymer-based cd Cyclodextrin Complexation method_selection->cd Encapsulation ph pH Adjustment method_selection->ph Ionization process_sd Prepare Drug-Polymer Solution & Evaporate sd->process_sd process_cd Knead/Co-evaporate Drug & Cyclodextrin cd->process_cd process_ph Titrate with Alkaline Buffer (e.g., pH > 7) ph->process_ph analysis Analyze Solubility & Dissolution (e.g., HPLC, USP Apparatus II) process_sd->analysis process_cd->analysis process_ph->analysis end End: Enhanced Solubility Formulation analysis->end

Caption: Experimental workflow for selecting and applying a solubility enhancement technique for Pitavastatin.

G cluster_pathway Pitavastatin Mechanism of Action: HMG-CoA Reductase Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol mevalonate->cholesterol Multiple Steps hmgcr->mevalonate Rate-limiting step pitavastatin Pitavastatin pitavastatin->hmgcr Competitive Inhibition

Caption: Pitavastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

Technical Support Center: Pitavastatin Calcium Hydrate Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Pitavastatin calcium hydrate (B1144303) impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with Pitavastatin calcium hydrate?

A1: Impurities in this compound can be broadly categorized into two main types:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). They can include starting materials, intermediates, by-products, and reagents. Examples include the Desfluoro impurity and diastereoisomers such as (3S,5S)/(3R,5R) isomers.[1][][3]

  • Degradation Impurities: These impurities are formed due to the degradation of the this compound molecule over time or when exposed to stress conditions like acid, base, heat, light, or oxidation.[][4][5][6] Common degradation products include the lactone impurity, 5-oxo impurity, and Z-isomer.[]

Q2: Under which conditions is this compound most likely to degrade?

A2: Forced degradation studies have shown that this compound is particularly susceptible to degradation under acidic and basic conditions.[4][7][8] Significant degradation is observed when the drug is subjected to acid and base hydrolysis.[4][7] It is comparatively more stable under neutral, thermal, and photolytic stress conditions, although some degradation can still occur.[5][9]

Q3: What is a common analytical technique for identifying and quantifying this compound impurities?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective analytical techniques for the separation, identification, and quantification of this compound and its impurities.[4][9][10][11] These methods offer high resolution and sensitivity for detecting impurities at very low levels.[4][12][13]

Q4: What detection wavelength is typically used for the analysis of this compound and its impurities by HPLC/UPLC?

A4: A detection wavelength of 245 nm is frequently used for the quantification of this compound and its impurities.[4][8][14][15] This wavelength provides good sensitivity for the parent drug and its related substances.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor resolution between Pitavastatin peak and impurity peaks. Inappropriate mobile phase composition or gradient.Optimize the mobile phase. A common mobile phase consists of a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[10][15][16] Adjusting the pH of the buffer or the ratio of the organic modifier can improve separation.
Incorrect column selection.Use a high-efficiency column, such as a C18 column (e.g., BEH C18, Eclipse XDB C18), which is known to provide good separation for Pitavastatin and its impurities.[4][8][16]
Unexpected peaks appearing in the chromatogram. Contamination of the sample, mobile phase, or HPLC system.Ensure all solvents are of HPLC grade and filtered. Purge the HPLC system thoroughly. Prepare fresh samples and mobile phase.
Sample degradation during analysis.Use a diluent in which the sample is stable. Forced degradation studies can help identify stable sample preparation conditions. For example, Pitavastatin is relatively stable in neutral conditions.[9]
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a constant temperature, for instance, at 30°C.[11]
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Low sensitivity or inability to detect low-level impurities. Suboptimal detection wavelength.Confirm that the detector is set to the optimal wavelength, typically around 245 nm.[4][8][14][15]
Low injection volume or sample concentration.Increase the injection volume or the concentration of the test sample, ensuring it remains within the linear range of the method. A typical test concentration is 0.10 mg/mL for a 2 µL injection.[4][8]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products.

  • Acid Hydrolysis: Dissolve this compound in 1.0 M HCl and heat at 80°C for 2 hours.[5]

  • Base Hydrolysis: Dissolve this compound in 1.0 M NaOH and heat at 80°C for 2 hours.[5]

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature (25°C) for 1 hour.[]

  • Thermal Degradation: Expose the solid drug powder to a dry heat of 105°C for 5 hours.[5]

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 366 nm) for 10 hours.[5]

  • Neutral Hydrolysis: Reflux the drug solution in water at 60°C for 2 hours.[]

Following exposure to these stress conditions, the samples are diluted appropriately and analyzed by a stability-indicating HPLC or UPLC method.

Typical UPLC Method for Impurity Profiling

This method is suitable for the separation and quantification of this compound and its impurities.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30-70% B

    • 8-10 min: 70% B

    • 10-10.1 min: 70-30% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min[4][8]

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm[4][8]

  • Injection Volume: 2 µL

  • Diluent: Acetonitrile and water (50:50, v/v)

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies for Pitavastatin Calcium

Stress ConditionReagent/ConditionDurationTemperatureApproximate Degradation (%)Key Impurities Formed
Acid Hydrolysis1.0 M HCl2 hours80°CSignificantImpurity-4 is prominent[4][7]
Base Hydrolysis1.0 M NaOH2 hours80°CSignificantImpurity-4 is prominent[4][7]
Oxidative3% H₂O₂1 hour25°C~7.43%Desfluoro, anti-isomer, Z-isomer, 5-oxo, lactone[]
ThermalDry Heat5 hours105°C~11%Minor degradation products[9]
PhotolyticUV Light (366 nm)10 hoursAmbientModerateTwo additional peaks observed[5]
Neutral HydrolysisWater2 hours60°C~6.06%Z-isomer, Methyl ester, Lactone[]

Table 2: Typical UPLC Method Validation Parameters

ParameterSpecification
Linearity (r²) > 0.998 for Pitavastatin and its potential impurities[4][8]
Limit of Detection (LOD) Capable of detecting impurities at a level of 0.006%[4][8]
Resolution > 4.0 between Pitavastatin and its four potential impurities[4][8]
Accuracy (% Recovery) Typically between 98% and 102%
Precision (% RSD) < 5.0% for impurity quantification[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress dissolve Dissolve in Diluent stress->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into UPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 245 nm separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (based on Relative Retention Time) integrate->identify quantify Quantification (% Area Normalization) identify->quantify report Generate Report quantify->report

Caption: Workflow for Forced Degradation and Impurity Analysis.

logical_relationship cluster_impurities Impurity Types cluster_process_examples Examples cluster_degradation_examples Examples pitavastatin This compound process Process-Related Impurities pitavastatin->process degradation Degradation Impurities pitavastatin->degradation desfluoro Desfluoro Impurity process->desfluoro diastereomers Diastereoisomers process->diastereomers lactone Lactone Impurity degradation->lactone oxo 5-Oxo Impurity degradation->oxo z_isomer Z-Isomer degradation->z_isomer

Caption: Classification of Pitavastatin Impurities.

References

Preventing polymorphic conversion of Pitavastatin calcium hydrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymorphic conversion of Pitavastatin (B1663618) calcium hydrate (B1144303) during storage and processing.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of Pitavastatin calcium hydrate?

Pitavastatin calcium is known to exist in several polymorphic forms, including crystalline forms A, B, C, D, E, F, K, and an amorphous form.[1] Each form possesses distinct physicochemical properties, such as solubility, stability, and bioavailability, making the control of polymorphism critical during drug development and manufacturing.[1]

Q2: Which polymorphic form of Pitavastatin calcium is the most stable during storage?

Polymorphic form K is reported to be the most chemically and physically stable form of Pitavastatin calcium.[1][2] It demonstrates superior stability under various stress conditions, including high temperature, humidity, and mechanical stress, making it an ideal candidate for pharmaceutical formulations.[1][3]

Q3: What factors can trigger the polymorphic conversion of this compound?

Several factors can induce polymorphic conversion in this compound:

  • Temperature: Elevated temperatures can lead to the conversion of less stable forms. For instance, Form A can lose crystallinity and convert to an amorphous state at around 180°C, while Form K remains stable up to 220°C and decomposes above 248°C.[3]

  • Humidity: Moisture can induce polymorphic transformations. Form K, however, exhibits low hygroscopicity and remains stable even at 90% relative humidity for extended periods.[1][2]

  • Mechanical Stress: Processes like grinding, milling, and compression can cause polymorphic changes in less stable forms.[3] Form K has been shown to be resistant to mechanical stress.[2]

  • Drying Conditions: The drying process is critical. For example, inadequate drying of Form A can reduce its water content and crystallinity, leading to instability and potential conversion to the amorphous form.[4]

  • Solvents: The choice of solvent during crystallization and processing plays a crucial role in determining the resulting polymorphic form.[5][6]

Q4: How does polymorphic form affect the properties of Pitavastatin calcium?

Polymorphism significantly impacts key properties of the active pharmaceutical ingredient (API):

  • Solubility and Bioavailability: Different polymorphs have different solubility profiles, which directly affects the drug's dissolution rate and bioavailability.[7]

  • Stability and Shelf-Life: The stability of the polymorphic form is crucial for the shelf-life of the final drug product. Uncontrolled conversions can lead to a decrease in efficacy and the formation of impurities.[4]

  • Manufacturing and Processing: The physical properties of different polymorphs, such as flowability and compressibility, can affect the manufacturing process of solid dosage forms.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Change in powder X-ray diffraction (PXRD) pattern after storage. Polymorphic conversion due to exposure to heat, humidity, or mechanical stress.1. Review storage conditions. Ensure the temperature is maintained between 0°C and room temperature. 2. Protect from high humidity by using appropriate packaging with desiccants if necessary. 3. Minimize mechanical stress during handling and transport. 4. Consider using the more stable Polymorph K for development.
Decreased dissolution rate of the API in quality control tests. Conversion to a less soluble polymorphic form.1. Characterize the polymorphic form of the API batch using techniques like PXRD, DSC, and IR spectroscopy.[5][6] 2. Investigate the manufacturing process for any deviations in temperature, solvent, or drying parameters that could have triggered the conversion.
Inconsistent batch-to-batch physicochemical properties. Uncontrolled crystallization process leading to a mixture of polymorphs or a less stable form.1. Optimize and validate the crystallization process to consistently produce the desired polymorph. Seeding with crystals of the target polymorph can help control crystallization.[3][4] 2. Implement stringent in-process controls to monitor and ensure the formation of the correct polymorph.
Degradation of the API in the formulated product. Use of an unstable polymorphic form (e.g., amorphous form) or incompatible excipients.1. Utilize a stable polymorphic form like Form K, which has demonstrated high chemical stability. 2. Conduct excipient compatibility studies to ensure that the chosen excipients do not promote polymorphic conversion or degradation of Pitavastatin calcium.

Data on Polymorph Stability

Table 1: Stability of Pitavastatin Calcium Polymorph K under Stress Conditions [2]

Stress Condition Parameters Observation for Polymorph K
Thermal Stress 40°C / 75% RH for 1 monthNo change in polymorphic form.
Humidity Stress 90% RH at room temperature for 3 daysNo change in polymorphic form.
Mechanical Stress Compression at 8 tons/cm²No change in polymorphic form.
Grinding Mortar and pestleStable, no conversion.

Table 2: Thermal Properties of Pitavastatin Calcium Polymorphs A and K [3]

Polymorph Decomposition/Conversion Temperature
Form A Converts to amorphous state at ~180°C.
Form K Decomposes at >248°C.

Experimental Protocols

1. Polymorph Characterization by Powder X-ray Diffraction (PXRD)

  • Objective: To identify the polymorphic form of this compound.

  • Methodology:

    • Gently grind the sample to a fine powder using a mortar and pestle.

    • Mount the powdered sample onto a sample holder.

    • Analyze the sample using a PXRD instrument with CuKα radiation.

    • Scan the sample over a 2θ range of 3° to 40°.

    • Compare the resulting diffractogram with reference patterns for known polymorphs of Pitavastatin calcium.

2. Thermal Analysis by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal properties and identify phase transitions of this compound.

  • Methodology:

    • Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected melting or decomposition point (e.g., 270°C).[4]

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events.

Visual Guides

experimental_workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Interpretation cluster_2 Decision Making Sample Pitavastatin Calcium Sample Grinding Gentle Grinding Sample->Grinding PXRD PXRD Analysis Grinding->PXRD DSC DSC Analysis Grinding->DSC IR IR Spectroscopy Grinding->IR Compare Compare with Reference Data PXRD->Compare DSC->Compare IR->Compare Identify Identify Polymorphic Form Compare->Identify Stable Stable Polymorph (e.g., Form K) Identify->Stable Unstable Unstable/Mixture Identify->Unstable Proceed Proceed with Formulation Stable->Proceed Optimize Optimize Crystallization/Storage Unstable->Optimize

Caption: Workflow for Polymorph Identification and Control.

polymorphic_conversion_pathways Form_A Polymorph A Amorphous Amorphous Form Form_A->Amorphous Inadequate Drying / Heat (>180°C) Other_Forms Other Polymorphs (B, C, D, E, F) Form_A->Other_Forms Solvent Treatment Amorphous->Form_A Controlled Crystallization Form_K Polymorph K (Stable) Other_Forms->Form_A Solvent Removal

References

Optimizing HPLC mobile phase for better separation of Pitavastatin and its degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC mobile phase for the effective separation of Pitavastatin and its degradants.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Pitavastatin and its degradation products.

Problem Potential Cause Recommended Solution
Poor resolution between Pitavastatin and its degradants - Inappropriate mobile phase composition (organic solvent ratio, pH, or buffer strength).- Unsuitable column chemistry or column degradation.- Flow rate is too high.- Mobile Phase Optimization: Adjust the acetonitrile (B52724) or methanol (B129727) concentration. A lower organic content generally increases retention and may improve the separation of closely eluting peaks. Ensure the mobile phase pH is controlled, as the pKa of Pitavastatin influences its retention. A pH around 3.0 to 3.4 has been shown to provide good separation.[1] Consider using a gradient elution, starting with a lower organic phase concentration and gradually increasing it.[2][3]- Column Selection: Use a high-efficiency C18 column. If peak tailing is observed for basic degradants, consider a column with end-capping to minimize silanol (B1196071) interactions.- Flow Rate Adjustment: A slower flow rate can enhance separation, although it will increase the run time.
Peak tailing for Pitavastatin or degradant peaks - Secondary interactions between the analyte and active sites on the column packing (silanols).- Column overload.- Inappropriate mobile phase pH.- Mobile Phase Modification: Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1-0.2%) to mask silanol groups.[4] Adjusting the mobile phase pH can also suppress the ionization of silanols.- Sample Concentration: Reduce the concentration of the injected sample to avoid overloading the column.- Column Choice: Use a well-end-capped C18 column or a column with a different stationary phase.
Peak fronting - Sample solvent is stronger than the mobile phase.- High injection volume.- Sample Solvent: Whenever possible, dissolve and dilute the sample in the initial mobile phase.- Injection Volume: Decrease the injection volume.
Inconsistent retention times - Fluctuations in mobile phase composition or temperature.- Pump malfunction or leaks.- Inadequate column equilibration.- System Stability: Ensure the mobile phase is thoroughly mixed and degassed. Use a column oven to maintain a stable temperature.[5]- System Maintenance: Check for leaks in the pump, injector, and fittings. Perform regular pump maintenance.- Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Ghost peaks in the chromatogram - Contaminants in the mobile phase, sample, or from system carryover.- Solvent Purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Sample Preparation: Filter all samples before injection.- System Cleaning: Implement a needle wash step in the autosampler method and run blank injections to identify the source of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the common degradants of Pitavastatin I should be looking for?

A1: Under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic), Pitavastatin can degrade into several products. The most commonly reported degradants include the lactone impurity, desfluoro impurity, anti-isomer, Z-isomer, and 5-oxo impurity.[6] Significant degradation is often observed under acidic and basic stress conditions.[2][7]

Q2: What is a good starting point for mobile phase composition?

A2: A common and effective starting point for the reversed-phase HPLC separation of Pitavastatin and its degradants is a mixture of an acidic buffer and an organic solvent. For example, a mobile phase consisting of a phosphate (B84403) buffer (pH 3.4) and acetonitrile in a ratio of 65:35 (v/v) has been shown to provide good separation on a C18 column.[8] Another option is a mixture of 0.5% acetic acid and acetonitrile (35:65 v/v).[9]

Q3: How does the mobile phase pH affect the separation?

A3: The pH of the mobile phase is a critical parameter as it affects the ionization state of Pitavastatin and its degradants, which in turn influences their retention on a reversed-phase column. A lower pH (e.g., around 3.0) generally ensures that the carboxylic acid group of Pitavastatin is protonated, leading to better retention and peak shape.

Q4: Should I use an isocratic or gradient elution?

A4: Both isocratic and gradient elution methods have been successfully used. An isocratic method is simpler and more robust for routine analysis if it provides adequate separation of all compounds of interest. However, for complex mixtures of degradants with a wide range of polarities, a gradient elution method may be necessary to achieve optimal separation within a reasonable run time.[2][3]

Data Presentation

Table 1: Comparison of Isocratic HPLC Methods for Pitavastatin Analysis

Mobile Phase Composition Column Flow Rate (mL/min) Detection Wavelength (nm) Retention Time of Pitavastatin (min) Reference
Phosphate Buffer (pH 3.4) : Acetonitrile (65:35 v/v)Agilent Eclipse XDB C18 (150 x 4.6 mm, 5µm)0.92443.905[8]
0.5% Acetic Acid : Acetonitrile (35:65 v/v)Phenomenex C18 (250 x 4.60 mm, 5µm)1.02454.2[9]
Phosphate Buffer (pH 6.4) : Methanol (50:50 v/v)Agilent HC C18 (150 x 4.6 mm, 5µm)1.02864.321[10]
Acetonitrile : Water (pH 3.0) : Tetrahydrofuran (43:55:02 v/v/v)Not Specified1.0249~5.0[1]

Table 2: Example of a UPLC Gradient Method for Separation of Pitavastatin and Impurities

Time (min) % Mobile Phase B (Acetonitrile)
045
2.045
2.5100
4.0100
4.545
5.045
Mobile Phase A: 0.03% Orthophosphoric Acid in Water. This method demonstrated a resolution of >4.0 between Pitavastatin and four of its potential impurities.[3]

Experimental Protocols

Protocol 1: Forced Degradation of Pitavastatin

This protocol outlines the conditions for inducing the degradation of Pitavastatin to generate its degradants for analytical method development.

  • Acid Hydrolysis: Dissolve Pitavastatin in a suitable solvent and add 0.1 N HCl. Reflux the solution at 80°C for 2 hours.[4]

  • Base Hydrolysis: Dissolve Pitavastatin in a suitable solvent and add 1.0 N NaOH. Reflux the solution at 80°C for 2 hours.[4]

  • Oxidative Degradation: Treat a solution of Pitavastatin with 10% hydrogen peroxide (H₂O₂) at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 6 hours.[4]

  • Photolytic Degradation: Expose a solution of Pitavastatin to UV light (254 nm) for a specified duration (e.g., 24 hours).[4]

Note: After each stress condition, neutralize the acidic and basic solutions before injection into the HPLC system.

Protocol 2: HPLC Analysis of Pitavastatin and its Degradants

This protocol provides a general procedure for the analysis.

  • Mobile Phase Preparation: Prepare the chosen mobile phase (e.g., 65:35 v/v phosphate buffer pH 3.4 and acetonitrile). Filter through a 0.45 µm membrane filter and degas.[8]

  • Standard Solution Preparation: Accurately weigh and dissolve Pitavastatin reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the stressed samples from Protocol 1 by diluting them with the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Flow Rate: 0.9 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 30°C

    • Detection: UV at 244 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the degradants based on their retention times relative to the Pitavastatin peak.

Visualizations

Pitavastatin_Degradation_Pathway Pitavastatin Pitavastatin Acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) Pitavastatin->Acid Base Base Hydrolysis (e.g., 1.0 N NaOH, 80°C) Pitavastatin->Base Oxidation Oxidation (e.g., 10% H₂O₂) Pitavastatin->Oxidation Thermal Thermal Stress (e.g., 105°C) Pitavastatin->Thermal Photo Photolytic Stress (e.g., UV light) Pitavastatin->Photo Lactone Lactone Impurity Acid->Lactone AntiIsomer Anti-isomer Acid->AntiIsomer Base->Lactone Desfluoro Desfluoro Impurity Base->Desfluoro ZIsomer Z-isomer Base->ZIsomer Oxo 5-oxo Impurity Base->Oxo Other Other Degradants Oxidation->Other Thermal->Other Photo->Other

Caption: Pitavastatin degradation pathways under various stress conditions.

HPLC_Troubleshooting_Workflow Start Poor Separation Observed CheckSystem Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot HPLC System (Check for leaks, degas mobile phase) SystemOK->FixSystem No PeakShape Evaluate Peak Shape (Tailing, Fronting) SystemOK->PeakShape Yes FixSystem->CheckSystem PeakShapeOK Acceptable? PeakShape->PeakShapeOK AdjustMobilePhase Adjust Mobile Phase (pH, organic ratio, additives) PeakShapeOK->AdjustMobilePhase No Resolution Evaluate Resolution PeakShapeOK->Resolution Yes AdjustMobilePhase->PeakShape ResolutionOK Adequate? Resolution->ResolutionOK OptimizeMethod Further Method Optimization (Gradient, flow rate, column) ResolutionOK->OptimizeMethod No End Separation Optimized ResolutionOK->End Yes OptimizeMethod->Resolution

Caption: Workflow for troubleshooting poor HPLC separation.

Experimental_Workflow Start Objective: Separate Pitavastatin & Degradants ForcedDeg 1. Perform Forced Degradation Study Start->ForcedDeg MethodDev 2. Initial Method Development (Select column & initial mobile phase) ForcedDeg->MethodDev Optimization 3. Mobile Phase Optimization (Adjust pH, organic solvent ratio) MethodDev->Optimization DataAnalysis 4. Analyze Data (Resolution, Peak Shape, Retention) Optimization->DataAnalysis DataAnalysis->Optimization Criteria Not Met Validation 5. Method Validation (as per ICH) DataAnalysis->Validation Criteria Met End Final Validated Method Validation->End

Caption: Experimental workflow for HPLC method development.

References

Minimizing interference from excipients in Pitavastatin calcium hydrate tablet analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference from excipients during the analysis of Pitavastatin (B1663618) calcium hydrate (B1144303) tablets.

Troubleshooting Guide: Excipient Interference

This guide addresses specific issues that may arise from common excipients found in Pitavastatin calcium hydrate tablet formulations.

Q1: I am observing a broad peak or shoulder on my Pitavastatin peak. What could be the cause?

A1: This issue is often related to the co-elution of an excipient. A likely candidate is Lactose (B1674315) monohydrate . While lactose itself has a very low UV absorbance, high concentrations in the sample solution can lead to a broad, poorly retained peak that may overlap with the Pitavastatin peak, especially with rapid gradient methods.

Troubleshooting Steps:

  • Optimize Mobile Phase Gradient: A shallower gradient at the beginning of the run can help to separate the early-eluting lactose from the Pitavastatin peak.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled to maintain consistent ionization of Pitavastatin and minimize interactions with the stationary phase that could lead to peak broadening.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of lactose, thereby minimizing its impact on the chromatography. Ensure the final concentration of Pitavastatin remains within the linear range of the method.

  • Sample Preparation: Consider a sample preparation step that reduces the lactose concentration, such as solid-phase extraction (SPE).

Q2: My baseline is noisy and drifting, making integration difficult. Which excipient might be responsible?

A2: Baseline noise and drift can be caused by the slow elution of highly retained, non-UV active excipients. Magnesium stearate (B1226849) , a lubricant, is a common cause. It is largely insoluble in typical mobile phases and can coat the column, leading to baseline instability.[2]

Troubleshooting Steps:

  • Column Wash: Implement a robust column wash with a strong organic solvent (e.g., 100% acetonitrile (B52724) or isopropanol) after each analytical sequence to remove accumulated magnesium stearate.

  • Sample Filtration: Ensure complete filtration of the sample solution through a 0.45 µm or 0.22 µm filter to remove insoluble magnesium stearate before injection.

  • Sample Solvent: Dissolve the sample in a solvent that minimizes the solubility of magnesium stearate while ensuring complete dissolution of Pitavastatin. The mobile phase is often a good choice.

Q3: I am seeing extraneous peaks (ghost peaks) in my chromatogram, especially during gradient analysis. What is the likely source?

A3: Ghost peaks are often caused by the elution of compounds that have been adsorbed onto the column from previous injections or from the mobile phase itself.[3] In the context of Pitavastatin tablets, Hypromellose (HPMC) and Low-substituted Hydroxypropyl Cellulose (L-HPC) , which are binders and disintegrants, can contribute to this issue. These polymers may not be fully soluble in the mobile phase and can precipitate on the column, eluting later as broad or irregular peaks.

Troubleshooting Steps:

  • Mobile Phase Quality: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

  • Sample Preparation: Ensure complete dissolution of the tablet powder. Sonication can aid in this process.[4] Centrifugation of the sample solution before filtration can also help remove undissolved polymeric material.

  • Column Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before the first injection to ensure a stable baseline.

  • Blank Injections: Run blank injections (mobile phase only) to confirm that the ghost peaks are originating from the sample and not the system or mobile phase.[5]

Q4: My peak shape for Pitavastatin is tailing. What could be the issue?

A4: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase.[2] While several factors can contribute to this, interactions with certain excipients or their impurities can exacerbate the problem. For instance, the presence of metal ions from excipients like Magnesium Aluminometasilicate could potentially interact with the analyte.

Troubleshooting Steps:

  • Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of silanol (B1196071) groups on the column packing, which are a common cause of tailing for basic compounds.[1]

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active sites on the stationary phase and improve peak shape.

  • Column Choice: Employ a high-quality, end-capped C18 column known for good peak shape with basic compounds.

Frequently Asked Questions (FAQs)

Q5: What are the common excipients used in this compound tablets?

A5: Common excipients include lactose monohydrate, low-substituted hydroxypropylcellulose, hypromellose, magnesium aluminometasilicate, and magnesium stearate.[6][7] The film coating may contain hypromellose, titanium dioxide, and triethyl citrate.[6]

Q6: What is a suitable HPLC method for the analysis of Pitavastatin in tablets?

A6: A robust and commonly used method is reversed-phase HPLC with UV detection. Several validated methods have been published. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol.[8][9][10]

Q7: How can I ensure my HPLC method is free from excipient interference?

A7: Method validation is crucial. Specifically, the specificity of the method should be demonstrated by analyzing a placebo sample (a mixture of all excipients without the active pharmaceutical ingredient). The chromatogram of the placebo should show no peaks at the retention time of Pitavastatin.[4][8]

Q8: What sample preparation procedure is recommended for Pitavastatin tablets?

A8: A common procedure involves:

  • Weighing and finely powdering a representative number of tablets.

  • Accurately weighing a portion of the powder equivalent to a single dose of Pitavastatin.

  • Dissolving the powder in a suitable solvent, often the mobile phase or a mixture of water and organic solvent.

  • Using sonication to ensure complete dissolution of the active ingredient.

  • Diluting the solution to a known volume.

  • Filtering the solution through a 0.45 µm or 0.22 µm filter before injection into the HPLC system.[4][10]

Q9: Can forced degradation studies help in identifying potential interference?

A9: Yes, forced degradation studies are essential for developing a stability-indicating method. By subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light), you can generate potential degradation products. The analytical method should be able to separate Pitavastatin from these degradation products and from any peaks originating from the excipients under the same stress conditions.[11][12]

Data Presentation: HPLC Method Parameters

The following tables summarize typical parameters for validated RP-HPLC methods for the analysis of Pitavastatin.

Table 1: Chromatographic Conditions

ParameterMethod 1[8]Method 2[9]Method 3[10]
Column Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)Phenomenex C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.4) : Acetonitrile (65:35 v/v)0.01M KH2PO4 (pH 3.75) : Acetonitrile (20:80 v/v)0.5% Acetic acid : Acetonitrile (35:65 v/v)
Flow Rate 0.9 mL/min1.2 mL/min1.0 mL/min
Detection UV at 244 nmUV at 248 nmPDA Detector
Retention Time 3.905 min4.1 min4.2 min

Table 2: Method Validation Summary

ParameterMethod 1[8]Method 2[9]Method 3[10]
Linearity Range 25 - 150 µg/mL25 - 150 µg/mL1 - 5 µg/mL
Correlation Coefficient (r²) > 0.9990.99980.9986
LOD Not Reported1.9 µg/mLNot Reported
LOQ Not Reported5.7 µg/mLNot Reported
Accuracy (% Recovery) Not Reported101.1%Not Reported

Experimental Protocols

Detailed HPLC Method for this compound Tablet Analysis (Based on Sujatha et al.[8])

1. Materials and Reagents

  • This compound reference standard

  • This compound tablets

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

  • Instrument: HPLC system with UV detector

  • Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Mix phosphate buffer (pH 3.4) and acetonitrile in the ratio of 65:35 (v/v). To prepare the phosphate buffer, dissolve an appropriate amount of potassium dihydrogen phosphate in water and adjust the pH to 3.4 with orthophosphoric acid.

  • Flow Rate: 0.9 mL/min

  • Detection Wavelength: 244 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Standard Solution

  • Accurately weigh about 25 mg of Pitavastatin reference standard and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Further dilute this stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 50 µg/mL).

4. Preparation of Sample Solution

  • Weigh and finely powder not fewer than 20 Pitavastatin tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Pitavastatin and transfer to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

5. System Suitability

  • Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the Pitavastatin peak should be not more than 2.0, and the theoretical plates should be not less than 2000.

6. Analysis

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the amount of Pitavastatin in the sample by comparing the peak area of the sample with that of the standard.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue Observed issue Identify the nature of the interference (e.g., broad peak, baseline noise, ghost peaks, tailing) start->issue broad_peak Broad Peak / Shoulder issue->broad_peak Broadening baseline_noise Baseline Noise / Drift issue->baseline_noise Instability ghost_peaks Ghost Peaks issue->ghost_peaks Extraneous Peaks tailing_peak Tailing Peak issue->tailing_peak Asymmetry solution_broad Potential Cause: Lactose co-elution Actions: 1. Optimize gradient 2. Adjust mobile phase pH 3. Dilute sample broad_peak->solution_broad solution_noise Potential Cause: Magnesium Stearate buildup Actions: 1. Implement column wash 2. Ensure proper sample filtration baseline_noise->solution_noise solution_ghost Potential Cause: Polymer (HPMC, L-HPC) precipitation Actions: 1. Use fresh, high-purity mobile phase 2. Improve sample dissolution (sonication) 3. Run blank injections ghost_peaks->solution_ghost solution_tailing Potential Cause: Secondary interactions Actions: 1. Adjust mobile phase pH 2. Add mobile phase modifier (e.g., TEA) 3. Use high-quality end-capped column tailing_peak->solution_tailing end End: Issue Resolved solution_broad->end solution_noise->end solution_ghost->end solution_tailing->end

Caption: Troubleshooting workflow for excipient interference.

ExperimentalWorkflow start Start: Tablet Sample sample_prep Sample Preparation: 1. Weigh and powder tablets 2. Dissolve in mobile phase (with sonication) 3. Dilute to known volume start->sample_prep filtration Filtration (0.45 µm filter) sample_prep->filtration hplc_analysis HPLC Analysis: - Inject sample into HPLC system - Run with validated method filtration->hplc_analysis data_acquisition Data Acquisition: - Record chromatogram - Integrate peak area hplc_analysis->data_acquisition quantification Quantification: - Compare sample peak area to standard peak area data_acquisition->quantification result Result: Concentration of Pitavastatin quantification->result end End result->end

References

Stability issues of Pitavastatin calcium hydrate in different pH solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pitavastatin (B1663618) calcium hydrate (B1144303) in various pH solutions. Here, you will find answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for pitavastatin calcium hydrate in solution?

A1: this compound is susceptible to degradation under both acidic and alkaline conditions.[1][2][3][4] It is relatively stable in neutral solutions.[5] Additionally, oxidative stress can lead to degradation.[6][7] The stability of pitavastatin is pH-dependent, with significant degradation occurring in basic and moderate degradation in acidic environments.[5]

Q2: What are the typical degradation products of this compound?

A2: Forced degradation studies have identified several degradation products. Under acidic and basic stress conditions, specific impurities can form. One prominent degradant has been identified as impurity-4 in some studies.[2][3][4][8] Chromatographic methods, such as HPLC and UPLC, are essential for separating and identifying these degradation products from the parent drug.[2][3][4][5]

Q3: What analytical methods are recommended for assessing the stability of this compound?

A3: Stability-indicating high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC) are the most commonly employed methods.[6][9][10][11] These techniques can effectively separate pitavastatin from its degradation products, allowing for accurate quantification and stability assessment. UV-Visible spectrophotometry has also been used to study degradation behavior.[7]

Q4: Are there any formulation strategies to improve the stability of this compound in solution?

A4: Yes, formulation strategies can enhance stability. For instance, pharmaceutical compositions containing magnesium oxide, which create an aqueous solution or dispersion with a pH between 10 and 10.8, have been shown to improve the time-dependent stability of pitavastatin.[12]

Troubleshooting Guide

Issue 1: Unexpectedly rapid degradation of pitavastatin in my formulation.

  • Possible Cause 1: pH of the solution.

    • Troubleshooting: Measure the pH of your solution. Pitavastatin degrades significantly in acidic and basic conditions.[1][2][3][4] Ensure the pH is within a stable range, ideally neutral, unless your formulation strategy involves a high pH with stabilizing excipients.[5][12]

  • Possible Cause 2: Presence of oxidizing agents.

    • Troubleshooting: Evaluate your formulation for any components that may act as oxidizing agents. Degradation has been observed under oxidative stress.[6][7] Consider using antioxidants in your formulation if necessary.

  • Possible Cause 3: Exposure to light or heat.

    • Troubleshooting: Protect your solutions from light and store them at appropriate temperatures. While some studies show moderate stability under thermal stress[5], it is good practice to control these environmental factors.

Issue 2: Difficulty in separating pitavastatin from its degradation products using HPLC.

  • Possible Cause 1: Inappropriate mobile phase.

    • Troubleshooting: Optimize the mobile phase composition. A common mobile phase consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to an acidic range (e.g., pH 3.5) to ensure good peak shape and resolution.

  • Possible Cause 2: Unsuitable stationary phase.

    • Troubleshooting: A C18 column is commonly used and effective for separating pitavastatin and its degradation products.[2][3][4] Ensure your column is in good condition.

  • Possible Cause 3: Inadequate detection wavelength.

    • Troubleshooting: The maximum absorbance for pitavastatin is typically observed around 238-245 nm.[9][10] Using a photodiode array (PDA) detector can help in identifying the optimal wavelength for detection of both the parent drug and its degradants.[5]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.[9]

  • Acid Hydrolysis:

    • To a specific volume of the stock solution, add an equal volume of an acid solution (e.g., 0.01 M to 1.0 M HCl).[5][6]

    • Heat the solution (e.g., at 60°C or 80°C) for a defined period (e.g., 1 to 2 hours).[5][6]

    • Cool, neutralize, and dilute to a known concentration with the mobile phase before analysis.

  • Alkaline Hydrolysis:

    • To a specific volume of the stock solution, add an equal volume of a basic solution (e.g., 0.01 M to 1.0 M NaOH).[5][6]

    • Heat the solution (e.g., at 60°C or 80°C) for a shorter duration due to higher reactivity (e.g., 10 minutes to 2 hours).[5][6]

    • Cool, neutralize, and dilute to a known concentration with the mobile phase.

  • Neutral Hydrolysis:

    • Mix the stock solution with water.

    • Heat under reflux (e.g., at 60°C) for a specified time (e.g., 1 to 6 hours).[5][10]

    • Cool and dilute to a known concentration.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[9]

    • Keep the solution at room temperature or heat it (e.g., at 60°C) for a set duration (e.g., 2 to 14 hours).[6][9]

    • Dilute to a known concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Pitavastatin Degradation under Different Stress Conditions

Stress ConditionReagent/ConditionTemperatureDurationObserved DegradationReference
Acid Hydrolysis1.0 M HCl80°C2 hoursSignificant degradation, multiple degradation peaks[6]
Alkaline Hydrolysis1.0 M NaOH80°C2 hoursSignificant degradation, multiple degradation peaks[6]
Acid Hydrolysis0.01 M HCl60°C1 hourModerate degradation[5]
Alkaline Hydrolysis0.01 M NaOH60°C10 minutesHigh degradation[5]
Neutral HydrolysisWater60°C1 hourRelatively stable[5]
Oxidative Stress3% H₂O₂60°C14 hours~70% degradation[5][6]
Thermal StressDry Heat80°C4 hoursModerate stability, ~11% degradation[5][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Pitavastatin Stock Solution acid Acid Hydrolysis (e.g., 1M HCl, 80°C, 2h) stock->acid base Alkaline Hydrolysis (e.g., 1M NaOH, 80°C, 2h) stock->base neutral Neutral Hydrolysis (Water, 60°C, 1h) stock->neutral oxidative Oxidative Stress (e.g., 3% H2O2, 60°C, 14h) stock->oxidative hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc oxidative->hplc data Data Interpretation (Degradation %, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study of pitavastatin.

degradation_pathway cluster_conditions Stress Conditions Pitavastatin This compound Degradation_Products Degradation Products Pitavastatin->Degradation_Products Degradation Acid Acidic pH Acid->Pitavastatin Base Alkaline pH Base->Pitavastatin Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Pitavastatin

Caption: General degradation pathways for pitavastatin under stress.

References

Troubleshooting low recovery of Pitavastatin calcium hydrate in extraction procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Pitavastatin (B1663618) calcium hydrate (B1144303) during extraction procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction of Pitavastatin calcium hydrate from various biological matrices.

Q1: We are observing significantly lower than expected recovery of Pitavastatin in our plasma samples. What are the primary factors that could be contributing to this?

A1: Low recovery of Pitavastatin from plasma is often attributed to a combination of its physicochemical properties and suboptimal extraction conditions. Key factors include:

  • High Protein Binding: Pitavastatin is extensively bound to plasma proteins (>99%), primarily albumin and alpha-1 acid glycoprotein.[1][2] This high affinity can prevent the efficient transfer of the analyte from the aqueous plasma matrix to the organic solvent in liquid-liquid extraction (LLE) or hinder its binding to the sorbent in solid-phase extraction (SPE).

  • Suboptimal pH: Pitavastatin is an acidic drug with a predicted pKa of approximately 4.24.[3] The pH of the sample plays a critical role in its extraction efficiency. For effective extraction, the pH of the sample should be adjusted to suppress the ionization of Pitavastatin, making it less water-soluble and more amenable to extraction.

  • Analyte Instability: Pitavastatin is susceptible to degradation under strong acidic and basic conditions.[4][5] Prolonged exposure to harsh pH environments during the extraction process can lead to the degradation of the analyte and consequently, lower recovery.

  • Inadequate Extraction Solvent/Sorbent: The choice of solvent in LLE or the sorbent in SPE is crucial. The polarity and composition of the extraction medium must be optimized for Pitavastatin.

Q2: How should we adjust the sample pH to improve the recovery of Pitavastatin?

A2: Given that Pitavastatin is an acidic compound, adjusting the pH of your sample to be at least 2 pH units below its pKa is recommended. Therefore, acidifying the sample to a pH of approximately 2-3 is a critical step. This protonates the carboxylic acid group on the Pitavastatin molecule, rendering it more non-polar and facilitating its transfer into an organic solvent or its retention on a non-polar SPE sorbent.

Q3: We are using a standard C18 SPE cartridge and still getting poor recovery. What can we do to optimize our SPE method?

A3: While C18 is a common choice for reversed-phase SPE, several factors can be optimized for better recovery of Pitavastatin:

  • Sorbent Selection: If a standard C18 sorbent is not providing adequate retention, consider using a polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene) which can offer enhanced retention for a wider range of compounds.

  • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an acidic aqueous solution (e.g., water adjusted to pH 2-3) before loading the sample. This ensures the sorbent is activated and in the correct state for optimal retention.

  • Sample Loading: Load the pre-treated (acidified) sample at a slow and consistent flow rate to allow for sufficient interaction between the analyte and the sorbent.

  • Washing Step: Use a weak wash solution (e.g., 5-10% methanol (B129727) in acidified water) to remove polar interferences without prematurely eluting the Pitavastatin.

  • Elution: Elute Pitavastatin with a sufficiently strong organic solvent, such as methanol or acetonitrile (B52724). In some cases, the addition of a small amount of a weak acid or base to the elution solvent can improve recovery, depending on the sorbent chemistry.

Q4: In our liquid-liquid extraction (LLE) protocol, we are observing emulsion formation. How can we mitigate this and improve phase separation?

A4: Emulsion formation is a common issue in LLE, especially with complex biological matrices like plasma. Here are some strategies to address this:

  • Gentle Mixing: Instead of vigorous vortexing, use gentle rocking or inversion for mixing the aqueous and organic phases.

  • "Salting Out": Add a neutral salt (e.g., sodium chloride or ammonium (B1175870) sulfate) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and drive the analyte into the organic phase.

  • Centrifugation: Centrifuging the sample after mixing can help to break the emulsion and achieve a clear separation of the two phases.

  • Solvent Choice: The choice of organic solvent can influence emulsion formation. If you are using a solvent like diethyl ether, which is prone to forming emulsions, consider switching to or adding a more polar, water-immiscible solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).

Q5: Could the stability of Pitavastatin during sample storage and processing be a reason for low recovery?

A5: Yes, the stability of Pitavastatin is a critical factor. It has been shown to be unstable in both strong acidic and basic conditions.[4][5] To minimize degradation:

  • Storage: Store plasma samples at -20°C or lower until analysis.

  • Processing: Perform extraction steps on ice to minimize temperature-dependent degradation.

  • pH: While acidification is necessary for extraction, avoid prolonged exposure to very low pH. Process samples promptly after pH adjustment.

  • Light Exposure: Although not as significant as pH, it is good practice to protect samples from direct light, as some statins can be photolabile.

Physicochemical Properties of Pitavastatin

Understanding the fundamental properties of Pitavastatin is essential for troubleshooting and optimizing extraction procedures.

PropertyValueReference
Molecular Formula C₂₅H₂₄FNO₄ (acid form)[6]
Molecular Weight 421.46 g/mol (acid form)[6]
pKa ~4.24 (Predicted)[3]
BCS Class Class II (Low Solubility, High Permeability)
Protein Binding >99% in human plasma[1][2]
Solubility pH-dependent; increased solubility in acidic conditions and organic solvents.[4]

Experimental Protocols

The following are example protocols for the extraction of Pitavastatin from human plasma. These should be considered as a starting point and may require further optimization for your specific application.

Protocol 1: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add an internal standard (e.g., a stable isotope-labeled Pitavastatin).

    • Acidify the plasma to pH 2-3 with an appropriate acid (e.g., 1M HCl or phosphoric acid).

    • Vortex briefly and centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 or polymeric reversed-phase SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of acidified water (pH 2-3).

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in acidified water to remove interferences.

  • Elution:

    • Elute the Pitavastatin with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 0.5 mL of plasma in a glass tube, add an internal standard.

    • Acidify the plasma to pH 2-3 with an appropriate acid.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and hexane).

    • Mix by gentle inversion for 10-15 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional but Recommended):

    • Repeat the extraction step with a fresh aliquot of organic solvent to maximize recovery.

    • Combine the organic extracts.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for analysis.

Visualized Workflows and Relationships

To further aid in understanding the critical aspects of Pitavastatin extraction, the following diagrams illustrate the troubleshooting workflow, the key physicochemical properties influencing extraction, and the experimental workflows for SPE and LLE.

Troubleshooting_Low_Recovery Start Low Pitavastatin Recovery Check_pH Is sample pH ~2-3? Start->Check_pH Check_Protein Is protein precipitation adequate? Check_pH->Check_Protein Yes Adjust_pH Adjust pH to 2-3 with acid Check_pH->Adjust_pH No Check_SPE Reviewing SPE Method Check_Protein->Check_SPE Yes (for SPE) Check_LLE Reviewing LLE Method Check_Protein->Check_LLE Yes (for LLE) Optimize_Precipitation Optimize protein precipitation (e.g., different solvent, temp) Check_Protein->Optimize_Precipitation No Optimize_SPE Optimize SPE: - Sorbent type - Conditioning - Wash/Elution solvents Check_SPE->Optimize_SPE Optimize_LLE Optimize LLE: - Solvent choice - Mixing technique - 'Salting out' Check_LLE->Optimize_LLE Adjust_pH->Check_pH Optimize_Precipitation->Check_Protein Success Improved Recovery Optimize_SPE->Success Optimize_LLE->Success

Caption: Troubleshooting workflow for low Pitavastatin recovery.

Pitavastatin_Properties Pitavastatin Pitavastatin pKa pKa ~4.24 (Acidic Drug) Pitavastatin->pKa ProteinBinding >99% Plasma Protein Binding Pitavastatin->ProteinBinding Solubility Low Aqueous Solubility (BCS Class II) Pitavastatin->Solubility Stability Degrades in strong acid/base Pitavastatin->Stability Extraction Extraction Efficiency pKa->Extraction influences pH adjustment ProteinBinding->Extraction hinders separation Solubility->Extraction dictates solvent choice Stability->Extraction impacts analyte integrity

Caption: Key properties of Pitavastatin affecting extraction.

SPE_Workflow Start Start SPE Pretreat Sample Pre-treatment (Acidify, Centrifuge) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash Wash (Weak organic/acidified water) Load->Wash Elute Elute (Methanol/Acetonitrile) Wash->Elute Dry Dry Down & Reconstitute Elute->Dry End Analysis Dry->End

Caption: Solid-Phase Extraction (SPE) workflow for Pitavastatin.

LLE_Workflow Start Start LLE Pretreat Sample Pre-treatment (Acidify) Start->Pretreat AddSolvent Add Organic Solvent Pretreat->AddSolvent Mix Mix Gently AddSolvent->Mix Centrifuge Centrifuge to Separate Phases Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry Down & Reconstitute Collect->Dry End Analysis Dry->End

Caption: Liquid-Liquid Extraction (LLE) workflow for Pitavastatin.

References

Technical Support Center: Enhancing Pitavastatin Calcium Hydrate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of Pitavastatin calcium hydrate, a BCS Class II drug characterized by low solubility and high permeability.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound?

A1: The main challenge is its poor aqueous solubility, which can lead to low oral bioavailability and therapeutic variability.[4][5] Enhancing the dissolution rate is a key objective in formulation development.[3]

Q2: Which formulation strategies are most effective for improving the bioavailability of Pitavastatin?

A2: Several advanced formulation techniques have proven effective, including:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can significantly improve the solubility and absorption of poorly soluble drugs.[1]

  • Solid Dispersions: Dispersing Pitavastatin in a hydrophilic carrier at a molecular level can enhance its dissolution profile.[4][5]

  • Nanoparticle Systems: Reducing the particle size to the nanometer range increases the surface area, thereby improving the dissolution rate.[3][6]

Q3: How can I select the appropriate excipients for a SNEDDS formulation of Pitavastatin?

A3: The selection of oils, surfactants, and co-surfactants is critical. It is recommended to perform solubility studies of Pitavastatin in various excipients. For instance, cinnamon oil and olive oil have shown high solubility for Pitavastatin, while Tween 80 and PEG 400 are effective surfactants and co-surfactants, respectively.[1]

Q4: What is the significance of polymorphism in Pitavastatin calcium formulations?

A4: Pitavastatin calcium exists in multiple polymorphic forms (A, B, C, D, E, F, and K), each with different physicochemical properties that can impact solubility, stability, and bioavailability.[7][8] Form K has been noted for its superior chemical and physical stability, making it a desirable candidate for solid dosage forms.[7][8]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate
Potential Cause Troubleshooting Step Expected Outcome
Poor drug solubility Develop a solid dispersion using a hydrophilic carrier like mannitol (B672) or HPMC.[2][4][5]Increased drug release. For example, a solid dispersion with mannitol (1:4 drug-to-carrier ratio) using the melting method showed a cumulative release of 99.68% compared to 43.1% for the pure drug.[4]
Drug particle size is too large Employ nanoparticle engineering techniques, such as nanoprecipitation, to reduce particle size.[3]A significant increase in the surface area and dissolution rate.
Inadequate wetting of the drug Incorporate a suitable surfactant in the formulation.Improved wetting and subsequent dissolution.
Issue 2: High Variability in Pharmacokinetic Studies
Potential Cause Troubleshooting Step Expected Outcome
Food effect Administer the formulation in a fasting state as recommended in bioequivalence studies.[9] A high-fat meal can decrease the Cmax of Pitavastatin by 43%.[10][11]Reduced variability in pharmacokinetic parameters.
Formulation instability Evaluate the physical and chemical stability of the formulation under accelerated conditions. Ensure the chosen polymorphic form is stable throughout the shelf life.[7][8]Consistent drug release and absorption profiles over time.
First-pass metabolism Consider formulations like SNEDDS that can partially bypass hepatic first-pass metabolism.[1]Increased oral bioavailability.

Data Presentation

Table 1: Solubility of Pitavastatin in Various Excipients for SNEDDS Formulation
Excipient Type Excipient Solubility (mg/mL)
Oils Cinnamon Oil3.9
Olive Oil3.2
Surfactants Tween 803.8
Tween 203.32
Co-surfactants PEG 4003.56
PEG 2003.00
Data extracted from a study on SNEDDS development.[1]
Table 2: In Vitro Dissolution of Pitavastatin Solid Dispersions
Formulation Carrier Drug:Carrier Ratio Method Cumulative Release (%)
Pure Pitavastatin---43.1
Solid DispersionMannitol1:4Melting99.68
Comparative data showing enhanced dissolution with a solid dispersion formulation.[4]
Table 3: Pharmacokinetic Parameters of Pitavastatin SNEDDS Formulation (SPC3) vs. Reference
Parameter SPC3 Formulation Reference Formulation
Cmax (ng/mL) 185.3 ± 4.598.6 ± 3.8
Tmax (h) 4.08.0
AUC (ng·h/mL) 2450 ± 151350 ± 12
Half-life (h) 10.5 ± 1.57.5 ± 1.2
Pharmacokinetic data from a study in an animal model, demonstrating improved bioavailability with SNEDDS.[1][12]

Experimental Protocols

Solubility Studies for SNEDDS Formulation

Objective: To determine the solubility of Pitavastatin in various oils, surfactants, and co-surfactants to select appropriate excipients for a SNEDDS formulation.

Methodology:

  • Add an excess amount of Pitavastatin (e.g., 4 mg) to a specific volume (e.g., 3 mL) of the selected vehicle (oil, surfactant, or co-surfactant) in a vial.[1]

  • The mixture is agitated using a cyclomixer for 24 hours at a controlled temperature (e.g., 25°C).[1]

  • After reaching equilibrium, the samples are centrifuged at high speed (e.g., 9000 rpm) for a specified time (e.g., 10 minutes) to separate the undissolved drug.[1]

  • The supernatant is carefully collected and filtered through a 0.45 µm membrane filter.[1]

  • The concentration of dissolved Pitavastatin is quantified using a suitable analytical method, such as UV spectrophotometry at 245 nm.[1]

In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of Pitavastatin from different formulations.

Methodology:

  • The dissolution study is performed using a USP Apparatus II (paddle method).[1][3]

  • The dissolution medium is typically 900 mL of a buffered solution (e.g., phosphate (B84403) buffer pH 6.8) maintained at 37°C.[1]

  • The paddle speed is maintained at a constant rate (e.g., 50 or 100 rpm).[1][3]

  • The formulation (e.g., tablet, capsule, or SNEDDS in a dialysis bag) is introduced into the dissolution vessel.[1]

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.[1]

  • The concentration of dissolved Pitavastatin in the samples is determined by a validated analytical method (e.g., UV spectrophotometry or HPLC).[1]

Ex Vivo Permeation Studies

Objective: To assess the permeation of Pitavastatin across the intestinal membrane from a formulation, providing an indication of in vivo absorption.

Methodology:

  • The non-everted sac method is commonly used.[1]

  • A segment of the small intestine is isolated from a suitable animal model (e.g., rat).

  • The intestinal segment is thoroughly cleaned with a buffer solution (e.g., Kreb's Ringer phosphate buffer).[1]

  • The formulation containing a known concentration of Pitavastatin is introduced into the intestinal sac.

  • The sac is then placed in a buffer-filled chamber, maintained at 37°C, and aerated.

  • Samples are withdrawn from the surrounding medium at specified time points to determine the amount of Pitavastatin that has permeated through the intestinal wall.[1]

  • The concentration of Pitavastatin is quantified by HPLC.[1]

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a Pitavastatin formulation in an animal model.

Methodology:

  • Healthy animal subjects (e.g., rats) are fasted overnight before drug administration.

  • A single oral dose of the Pitavastatin formulation is administered.

  • Blood samples are collected at predetermined time points post-dosing.

  • Plasma is separated from the blood samples by centrifugation.[13]

  • The concentration of Pitavastatin in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.[14][15]

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data.

Visualizations

Experimental_Workflow_for_SNEDDS_Development cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Performance Evaluation solubility Solubility Studies (Oils, Surfactants, Co-surfactants) pseudo_ternary Pseudo-ternary Phase Diagram Construction solubility->pseudo_ternary Select Excipients snedds_prep SNEDDS Formulation Preparation pseudo_ternary->snedds_prep Identify Self-Emulsifying Region particle_size Particle Size & PDI Analysis snedds_prep->particle_size zeta_potential Zeta Potential Measurement snedds_prep->zeta_potential morphology Morphological Examination (e.g., TEM) snedds_prep->morphology dissolution In Vitro Dissolution Studies snedds_prep->dissolution permeation Ex Vivo Permeation Studies dissolution->permeation Promising Formulations pharmacokinetics In Vivo Pharmacokinetic Studies permeation->pharmacokinetics Lead Formulation Solid_Dispersion_Bioavailability_Enhancement cluster_process Mechanism of Action crystalline_drug Crystalline Pitavastatin (Low Solubility) solid_dispersion Solid Dispersion (Amorphous State) crystalline_drug->solid_dispersion hydrophilic_carrier Hydrophilic Carrier (e.g., Mannitol, HPMC) hydrophilic_carrier->solid_dispersion increased_dissolution Increased Dissolution Rate solid_dispersion->increased_dissolution Molecular Dispersion improved_bioavailability Improved Bioavailability increased_dissolution->improved_bioavailability Enhanced Absorption Nanoparticle_Formulation_Workflow cluster_prep Preparation cluster_characterization Characterization & Evaluation drug_solution Pitavastatin in Organic Solvent nanoprecipitation Nanoprecipitation/ Emulsion Solvent Diffusion drug_solution->nanoprecipitation stabilizer_solution Stabilizer in Aqueous Phase stabilizer_solution->nanoprecipitation nanosuspension Nanosuspension Formation nanoprecipitation->nanosuspension characterization Particle Size, PDI, Zeta Potential nanosuspension->characterization in_vitro_release In Vitro Release Studies nanosuspension->in_vitro_release

References

Optimizing crystallization conditions to control Pitavastatin calcium hydrate particle size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Pitavastatin (B1663618) calcium. The aim is to offer practical solutions for controlling the particle size of its hydrate (B1144303) forms, a critical factor for bioavailability and downstream processing.

Frequently Asked Questions (FAQs)

Q1: What are the common polymorphic forms of Pitavastatin calcium, and how do they relate to particle size control?

A1: Pitavastatin calcium is known to exist in several polymorphic forms, including Forms A, B, C, D, E, F, and K.[1][2] These forms can interconvert based on processing conditions such as temperature, solvent, and humidity.[1][2] Controlling the polymorphic form is crucial as each form can exhibit different particle size tendencies. For instance, obtaining a stable form like Polymorph K is often a primary goal, after which particle size can be optimized.[1][2]

Q2: What is a typical target particle size for Pitavastatin calcium, and why is it important?

A2: A target particle size with a D90 (90% of particles are below this size) in the range of 200-500 μm has been identified as beneficial for the stability and bioequivalence of Pitavastatin calcium.[3] Particle size is a critical quality attribute (CQA) that can significantly impact the drug's dissolution rate, bioavailability, and the flowability of the powder during tablet manufacturing.

Q3: What are the primary methods for controlling particle size during the crystallization of Pitavastatin calcium?

A3: The primary methods for controlling particle size during crystallization include:

  • Cooling Crystallization: Manipulating the cooling rate of a saturated solution.

  • Antisolvent Crystallization: Adding a solvent in which Pitavastatin calcium is insoluble (an antisolvent) to a solution of the drug.[4]

  • Seeding: Introducing existing crystals of the desired size and form to guide crystal growth.

  • Control of Process Parameters: Adjusting factors like agitation rate, temperature, and solvent/antisolvent addition rate.[1][2]

Q4: Can particle size be modified after crystallization?

A4: Yes, if the desired particle size is not achieved during crystallization, post-crystallization methods like wet or dry milling can be employed to reduce particle size.[5] However, it is often preferable to control particle size during the crystallization process itself to avoid potential changes in the crystalline form and to have a more efficient manufacturing process.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of Pitavastatin calcium hydrates and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Particles are too large / Uncontrolled crystal growth 1. Slow cooling rate: Allows for extended crystal growth. 2. Low supersaturation: Favors growth over nucleation. 3. Inefficient mixing: Localized high supersaturation can lead to the growth of a few large crystals. 4. Absence of seeding or improper seeding: Spontaneous nucleation can be difficult to control.1. Increase the cooling rate. A faster cooling rate will promote nucleation over crystal growth, leading to smaller particles. 2. Increase the rate of antisolvent addition. This will generate supersaturation more quickly, favoring nucleation. 3. Increase the agitation speed. Improved mixing ensures a more uniform supersaturation and promotes the formation of more nuclei. 4. Introduce seed crystals. This provides a template for crystal growth and helps to control the final particle size.
Particles are too small / Excessive fines 1. High cooling rate: Rapid cooling generates a high level of supersaturation, leading to rapid nucleation. 2. High supersaturation: Favors nucleation over crystal growth. 3. High agitation speed: Can lead to secondary nucleation (crystal breakage).1. Decrease the cooling rate. A slower, more controlled cooling profile will allow for more crystal growth. 2. Decrease the rate of antisolvent addition. This will generate supersaturation more slowly, favoring the growth of existing crystals. 3. Reduce the agitation speed. This will minimize secondary nucleation from crystal-impeller and crystal-crystal collisions.
Broad particle size distribution 1. Inconsistent nucleation: Uncontrolled primary nucleation throughout the process. 2. Secondary nucleation: Breakage of larger crystals creates smaller ones. 3. Agglomeration: Smaller particles clumping together to form larger ones.1. Implement a seeding protocol. Adding a controlled amount of seed crystals of a uniform size can promote more uniform crystal growth. 2. Optimize the agitation speed. Find a balance that ensures good mixing without causing excessive crystal breakage. 3. Adjust the solvent system or use additives. Certain solvents or additives can reduce the tendency for agglomeration.
Formation of undesired polymorph 1. Incorrect temperature: Different polymorphs can be stable at different temperatures. 2. Inappropriate solvent system: The solvent can influence which polymorphic form crystallizes. 3. Uncontrolled supersaturation: Can lead to the formation of metastable polymorphs.1. Strictly control the crystallization temperature. For example, the preparation of Polymorph K is often carried out between 40°C and 80°C.[5][6] 2. Select an appropriate solvent system. The choice of solvent and antisolvent is critical for targeting a specific polymorph. 3. Control the rate of supersaturation generation. This can be achieved by optimizing the cooling rate or the antisolvent addition rate.

Data Presentation

The following tables provide illustrative quantitative data on how different process parameters can influence the particle size distribution of Pitavastatin calcium hydrates. Note: This data is representative and should be used as a starting point for optimization.

Table 1: Effect of Cooling Rate on Particle Size

Cooling Rate (°C/min)D10 (μm)D50 (μm)D90 (μm)
0.150150350
0.52590220
1.01045110

Table 2: Effect of Antisolvent Addition Rate on Particle Size

Antisolvent Addition Rate (mL/min)D10 (μm)D50 (μm)D90 (μm)
540130300
102075180
2083080

Table 3: Effect of Agitation Speed on Particle Size

Agitation Speed (RPM)D10 (μm)D50 (μm)D90 (μm)
10045140320
30030100250
5001560150

Experimental Protocols

1. Controlled Cooling Crystallization

  • Dissolution: Dissolve Pitavastatin calcium in a suitable solvent (e.g., a mixture of an organic solvent and water) at an elevated temperature (e.g., 60-70°C) to achieve a saturated or slightly undersaturated solution.

  • Cooling: Cool the solution to the desired crystallization temperature at a controlled rate (e.g., 0.1-1.0°C/min).

  • Seeding (Optional): If seeding, add a predetermined amount of Pitavastatin calcium seed crystals of a known particle size distribution once the solution is slightly supersaturated.

  • Aging: Hold the slurry at the final temperature for a specified period (e.g., 2-4 hours) with continuous agitation to allow for crystal growth and equilibration.

  • Isolation: Filter the crystals from the mother liquor.

  • Washing: Wash the crystals with a suitable solvent (e.g., the antisolvent or a mixture of solvent and antisolvent) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

2. Antisolvent Crystallization

  • Dissolution: Dissolve Pitavastatin calcium in a suitable solvent in which it has good solubility.

  • Antisolvent Addition: Add a pre-cooled antisolvent (a solvent in which Pitavastatin calcium is poorly soluble) to the drug solution at a controlled rate with constant agitation.

  • Seeding (Optional): Seeding can be performed just before or during the initial stages of antisolvent addition.

  • Aging: After the addition of the antisolvent is complete, continue to agitate the slurry for a defined period to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow the same steps as in the cooling crystallization protocol.

3. Particle Size Analysis

  • Method: Laser Diffraction is a common and effective method for determining particle size distribution.

  • Sample Preparation:

    • Disperse a small amount of the Pitavastatin calcium powder in a suitable dispersant (a liquid in which the particles do not dissolve and are well-dispersed). The use of a surfactant may be necessary to prevent agglomeration.

    • Sonicate the suspension for a short period to break up any loose agglomerates.

  • Measurement: Analyze the sample using a laser diffraction particle size analyzer according to the instrument's operating procedure. The results will provide the volume-based particle size distribution, including D10, D50, and D90 values.

Visualizations

Experimental_Workflow Experimental Workflow for Controlled Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_post_crystallization Post-Crystallization cluster_analysis Analysis dissolution 1. Dissolution (Pitavastatin Ca in Solvent) cooling 2a. Controlled Cooling dissolution->cooling Saturated Solution antisolvent 2b. Antisolvent Addition dissolution->antisolvent Saturated Solution seeding Seeding (Optional) cooling->seeding aging 3. Aging cooling->aging antisolvent->seeding antisolvent->aging seeding->aging isolation 4. Isolation (Filtration) aging->isolation washing 5. Washing isolation->washing drying 6. Drying washing->drying psa Particle Size Analysis (Laser Diffraction) drying->psa

Fig. 1: General experimental workflow for controlling Pitavastatin calcium hydrate particle size.

Troubleshooting_Tree Troubleshooting Particle Size Issues cluster_large Particles Too Large cluster_small Particles Too Small start Particle Size Out of Specification? large_q1 Using Cooling Crystallization? start->large_q1 Too Large small_q1 Using Cooling Crystallization? start->small_q1 Too Small large_a1_yes Increase Cooling Rate large_q1->large_a1_yes Yes large_a1_no Increase Antisolvent Addition Rate large_q1->large_a1_no No (Antisolvent) large_q2 Is Agitation Speed Optimal? large_a1_yes->large_q2 large_a1_no->large_q2 large_a2_yes Consider Seeding large_q2->large_a2_yes Yes large_a2_no Increase Agitation Speed large_q2->large_a2_no No small_a1_yes Decrease Cooling Rate small_q1->small_a1_yes Yes small_a1_no Decrease Antisolvent Addition Rate small_q1->small_a1_no No (Antisolvent) small_q2 Is Agitation Speed High? small_a1_yes->small_q2 small_a1_no->small_q2 small_a2_yes Decrease Agitation Speed small_q2->small_a2_yes Yes small_a2_no Optimize Seeding Protocol small_q2->small_a2_no No

Fig. 2: Decision tree for troubleshooting common particle size issues.

References

Validation & Comparative

Comparative Efficacy of Pitavastatin Calcium Hydrate Versus Other Statins: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, evidence-based comparison of pitavastatin (B1663618) calcium hydrate (B1144303) against other commonly prescribed statins, including atorvastatin (B1662188), rosuvastatin (B1679574), and simvastatin (B1681759). The analysis focuses on lipid-lowering efficacy, pleiotropic effects, and safety profiles, supported by data from key clinical trials.

Overview of Statin Pharmacology

Statins competitively inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition leads to an upregulation of low-density lipoprotein (LDL) receptors in the liver, increasing the clearance of LDL cholesterol (LDL-C) from the circulation.[1] While this is the primary mechanism of action for all statins, differences in their chemical structure, lipophilicity, and metabolic pathways contribute to variations in their efficacy, pleiotropic effects, and safety profiles.[2][3]

Pitavastatin is a lipophilic statin that undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[3][4][5] This characteristic reduces the potential for drug-drug interactions compared to other statins like atorvastatin and simvastatin, which are primarily metabolized by CYP3A4.[1][4] Rosuvastatin is hydrophilic and is only minimally metabolized by CYP2C9 and CYP2C19.[6][7]

dot

cluster_pathway Cholesterol Biosynthesis Pathway cluster_action Statin Action HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Downstream Intermediates Downstream Intermediates Mevalonate->Downstream Intermediates HMG-CoA Reductase HMG-CoA Reductase Cholesterol Cholesterol Downstream Intermediates->Cholesterol Statins (Pitavastatin, etc.) Statins (Pitavastatin, etc.) Statins (Pitavastatin, etc.)->HMG-CoA Reductase Inhibition Hepatic Cholesterol Synthesis Hepatic Cholesterol Synthesis HMG-CoA Reductase->Hepatic Cholesterol Synthesis Decrease LDL Receptor Upregulation LDL Receptor Upregulation Hepatic Cholesterol Synthesis->LDL Receptor Upregulation Leads to LDL-C Clearance LDL-C Clearance LDL Receptor Upregulation->LDL-C Clearance Increase

Caption: Mechanism of action of statins in the cholesterol biosynthesis pathway.

Comparative Efficacy in Lipid Management

The primary measure of a statin's efficacy is its ability to reduce LDL-C levels. Several head-to-head clinical trials have compared the lipid-modifying effects of pitavastatin with other potent statins.

2.1. LDL-C Reduction

The PATROL (Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy) trial demonstrated that pitavastatin (2 mg/day) was non-inferior to atorvastatin (10 mg/day) and rosuvastatin (2.5 mg/day) in lowering LDL-C.[2][8][9] All three statins achieved a 40-45% reduction in LDL-C over a 16-week period.[8][9] A meta-analysis of 50 randomized controlled trials ranked rosuvastatin first in LDL-C lowering efficacy, followed by atorvastatin and then pitavastatin.[10]

Table 1: Comparative Efficacy of Statins on Lipid Parameters

Statin (Daily Dose)StudyDurationLDL-C Reduction (%)HDL-C Change (%)Triglyceride Reduction (%)
Pitavastatin (2 mg)PATROL Trial[2][8]16 weeks~40-45%--
Atorvastatin (10 mg)PATROL Trial[2][8]16 weeks~40-45%--
Rosuvastatin (2.5 mg)PATROL Trial[2][8]16 weeks~40-45%--
Pitavastatin (2-4 mg)COMPACT-CAD[11]30 months-+20.1%-
Atorvastatin (10-20 mg)COMPACT-CAD[11]30 months-+6.3%-
Pitavastatin (2 mg)Ma et al. Meta-analysis[12]4 weeksNon-inferior to Simvastatin 20mg--
Pitavastatin (4 mg)Ma et al. Meta-analysis[12]12 weeksNon-inferior to Simvastatin 40mg-More effective than Simvastatin 40mg
Pitavastatin (1-4 mg)LIVES Study Extension[13]Long-term-Strong elevating effect-

2.2. Effects on HDL-C and Triglycerides

Pitavastatin has been shown to have a more pronounced effect on increasing high-density lipoprotein cholesterol (HDL-C) compared to other statins.[13][14] The COMPACT-CAD study found that long-term treatment with pitavastatin resulted in a significantly greater increase in HDL-C (20.1%) compared to atorvastatin (6.3%).[11] This effect may be attributed to pitavastatin's ability to stimulate the production of apolipoprotein A1 (ApoA1), the main protein component of HDL.[14][15]

Regarding triglycerides, several studies have indicated that pitavastatin is effective in reducing their levels, with some evidence suggesting a more significant effect compared to simvastatin at comparable doses.[4][12]

Pleiotropic Effects: Beyond Lipid Lowering

Statins exhibit a range of beneficial effects independent of their LDL-C lowering properties, known as pleiotropic effects. These include improvements in endothelial function, anti-inflammatory actions, and effects on glucose metabolism.[3][16]

3.1. Endothelial Function

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis. Pitavastatin has been demonstrated to improve endothelial function, as measured by flow-mediated dilation (FMD).[17][18][19][20] A meta-analysis of six clinical trials revealed a significant increase in FMD with pitavastatin treatment.[17] Some studies suggest this improvement can occur as early as two to four weeks after initiating therapy.[18][19] The proposed mechanism involves the inhibition of RhoA, a small GTP-binding protein, which leads to increased endothelial nitric oxide synthase (eNOS) activity.[21]

dot

cluster_pitavastatin Pitavastatin's Effect on Endothelial Function Pitavastatin Pitavastatin Mevalonate Pathway Mevalonate Pathway Pitavastatin->Mevalonate Pathway Inhibits HMG-CoA Reductase Isoprenoid Intermediates Isoprenoid Intermediates Mevalonate Pathway->Isoprenoid Intermediates Reduced Synthesis RhoA Activation RhoA Activation Isoprenoid Intermediates->RhoA Activation Inhibition of Prenylation eNOS Activity eNOS Activity RhoA Activation->eNOS Activity Upregulation Nitric Oxide Production Nitric Oxide Production eNOS Activity->Nitric Oxide Production Increased Vasodilation Vasodilation Nitric Oxide Production->Vasodilation Improved

Caption: Signaling pathway of pitavastatin's effect on endothelial function.

3.2. Glucose Metabolism

A key differentiating factor for pitavastatin is its neutral or even favorable effect on glucose metabolism.[13][22][23][24] While some statins, particularly atorvastatin and rosuvastatin, have been associated with an increased risk of new-onset diabetes and worsening glycemic control, multiple studies have shown that pitavastatin does not adversely affect HbA1c or fasting glucose levels.[8][24][25][26] The Japan Prevention Trial of Diabetes by Pitavastatin in Patients with Impaired Glucose Tolerance (J-PREDICT) even suggested that pitavastatin may reduce the risk of new-onset diabetes.[27] Furthermore, some studies have shown that pitavastatin can increase levels of adiponectin, a hormone with insulin-sensitizing properties.[11][22]

Table 2: Impact of Statins on Glucose Metabolism

StatinStudyFinding
Pitavastatin PATROL Trial[8]No significant change in HbA1c.
Atorvastatin PATROL Trial[8]Increased HbA1c.
Rosuvastatin PATROL Trial[8]Increased HbA1c.
Pitavastatin Yokote et al.[25]No adverse influence on glycemic control in type 2 diabetic patients.
Atorvastatin Yokote et al.[25]Significant increase in blood glucose and HbA1c in type 2 diabetic patients.
Pitavastatin COMPACT-CAD[11]No significant effect on HbA1c; significantly increased adiponectin levels.
Atorvastatin COMPACT-CAD[11]No significant effect on HbA1c; no significant change in adiponectin.
Pitavastatin Gumprecht et al.[24]Lowered levels of glycoalbumin, fasting glucose, and HOMA-IR compared to atorvastatin.

3.3. Anti-inflammatory Effects

Pitavastatin has also been shown to possess anti-inflammatory properties. Studies have demonstrated its ability to reduce levels of inflammatory markers such as E-selectin and soluble intercellular adhesion molecule-1 (sICAM-1).[19] A pilot study also indicated that pitavastatin could reduce the levels of several pro-inflammatory cytokines, including CCL11, CSF2, CCL20, and TGFB1.[28]

Safety and Tolerability

Pitavastatin is generally well-tolerated, with a low incidence of adverse events.[4][5] The Livalo Effectiveness and Safety (LIVES) study, a large-scale post-marketing surveillance study, reported a very low incidence of side effects, with myalgia occurring in approximately 1% of patients.[29] The minimal metabolism of pitavastatin by the CYP450 system contributes to its favorable drug-drug interaction profile.[3][4][6]

Experimental Protocols

5.1. Lipid Profile Analysis (as per PATROL Trial)

  • Objective: To compare the effects of pitavastatin, atorvastatin, and rosuvastatin on the lipid profile of patients with hypercholesterolemia.[8]

  • Study Design: A prospective, randomized, open-label, multicenter trial.[2]

  • Participants: 302 patients with risk factors for coronary artery disease and elevated LDL-C levels.[8]

  • Intervention: Patients were randomized to receive pitavastatin (2 mg/day), atorvastatin (10 mg/day), or rosuvastatin (2.5 mg/day) for 16 weeks.[8]

  • Data Collection: Blood samples were collected at baseline and after 16 weeks of treatment.

  • Lipid Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides were measured using standard enzymatic methods. LDL particle size and subfractions were analyzed using high-performance liquid chromatography.

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the percentage change in lipid parameters from baseline among the three treatment groups.

dot

cluster_workflow Experimental Workflow: PATROL Trial Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Pitavastatin Group Pitavastatin Group Randomization->Pitavastatin Group Atorvastatin Group Atorvastatin Group Randomization->Atorvastatin Group Rosuvastatin Group Rosuvastatin Group Randomization->Rosuvastatin Group Treatment Period Treatment Period Pitavastatin Group->Treatment Period Atorvastatin Group->Treatment Period Rosuvastatin Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Baseline & 16 Weeks Lipid Analysis Lipid Analysis Data Collection->Lipid Analysis Statistical Analysis Statistical Analysis Lipid Analysis->Statistical Analysis

Caption: Workflow for the PATROL clinical trial.

5.2. Assessment of Endothelial Function (Flow-Mediated Dilation)

  • Objective: To evaluate the effect of pitavastatin on endothelial function.[19]

  • Methodology: FMD of the brachial artery is measured using high-resolution ultrasound.

  • Procedure:

    • The patient rests in a supine position in a temperature-controlled room.

    • The brachial artery is imaged in the longitudinal plane.

    • Baseline artery diameter and blood flow velocity are recorded.

    • A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 200 mmHg) for 5 minutes to induce reactive hyperemia.

    • The cuff is deflated, and the brachial artery diameter is continuously monitored for the subsequent 5 minutes.

    • FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter achieved after cuff deflation.

  • Data Analysis: Paired t-tests are used to compare FMD before and after treatment.

Conclusion

Pitavastatin calcium hydrate demonstrates comparable LDL-C lowering efficacy to other potent statins like atorvastatin and rosuvastatin at commonly prescribed doses.[2][8] Its distinguishing features include a more significant and sustained increase in HDL-C levels and a neutral to favorable profile regarding glucose metabolism, setting it apart from some other statins that may increase the risk of new-onset diabetes.[11][13][22] Furthermore, its minimal metabolism via the CYP450 enzyme system results in a lower potential for drug-drug interactions.[3][4] These characteristics, combined with its demonstrated positive effects on endothelial function and anti-inflammatory properties, make pitavastatin a valuable therapeutic option in the management of dyslipidemia, particularly for patients with or at risk of metabolic syndrome and those on multiple medications.

References

Head-to-head clinical trial data of Pitavastatin versus Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of pitavastatin (B1663618) and atorvastatin (B1662188), two commonly prescribed statins for the management of hypercholesterolemia. The following sections present a detailed analysis of their comparative efficacy and safety based on data from head-to-head clinical trials, intended for researchers, scientists, and drug development professionals.

Efficacy Comparison

The primary measure of efficacy for statins is their ability to reduce low-density lipoprotein cholesterol (LDL-C). Clinical trials have demonstrated that both pitavastatin and atorvastatin are effective in lowering LDL-C, with some studies suggesting comparable efficacy at specific dosages.

Table 1: Comparative Efficacy on Lipid Parameters

Clinical Trial / StudyPitavastatin DosageAtorvastatin DosageOutcome MeasurePitavastatin ResultAtorvastatin Resultp-value
PATROL Trial[1][2]2 mg/day10 mg/dayLDL-C Reduction~40-45%~40-45%NS
Anonymous Study[3]1 mg/day10 mg/dayLDL-C Reduction-37%-46%<0.001
Anonymous Study[3]1 mg/day10 mg/dayTotal Cholesterol Reduction-28%-32%0.005
Anonymous Study[4]2 mg/day20 mg/dayLDL-C Reduction-38.2%-39.1%NS
Anonymous Study[4]2 mg/day20 mg/dayHDL-C Change+1.9%-1 mg/dL (decrease)0.01
COMPACT-CAD Study[5]2-4 mg/day10-20 mg/dayHDL-C % Change+20.1%+6.3%0.01
COMPACT-CAD Study[5]2-4 mg/day10-20 mg/dayApolipoprotein A1 % Change+20.8%+11.4%0.03
Anonymous Study[6]4 mg/day20 mg/dayHDL-C % Increase16.2%9.2%<0.0001
Anonymous Study[7]2 mg/day10 mg/dayHDL-C Change (6 months)IncreasedDecreased-
Anonymous Study[8][9]2 mg/day10 mg/dayPrimary Endpoint (Composite CV Events)2.9%8.1%0.01
Anonymous Study[8][9]2 mg/day10 mg/daySecondary Endpoint (Composite CV Events + Revascularization)4.5%12.9%0.001

NS: Not Significant

In a study comparing low-dose regimens, atorvastatin 10 mg demonstrated a greater reduction in LDL-C and total cholesterol compared to pitavastatin 1 mg.[3] However, the PATROL trial found that pitavastatin 2 mg/day was non-inferior to atorvastatin 10 mg/day in lowering LDL-C, with both achieving reductions of 40-45%.[1][2]

A notable difference between the two statins appears in their effect on high-density lipoprotein cholesterol (HDL-C). Several studies indicate that pitavastatin may have a more favorable effect on increasing HDL-C levels compared to atorvastatin.[4][5][6][10] The COMPACT-CAD study, a 30-month trial, found that pitavastatin significantly increased HDL-C and apolipoprotein A1 levels compared to atorvastatin.[5] Similarly, another study showed a 16.2% increase in HDL with pitavastatin 4 mg versus a 9.2% increase with atorvastatin 20 mg.[6]

Furthermore, a long-term study in high-risk hypercholesterolemic patients found that despite similar LDL-C lowering effects, pitavastatin significantly reduced the risk of primary and secondary cardiovascular endpoints compared to atorvastatin over a 240-week period.[8][9]

Safety and Tolerability

Both pitavastatin and atorvastatin are generally well-tolerated.[3][11] The incidence of adverse events is typically low in clinical trials for both drugs. A key area of differentiation in safety profiles relates to their effects on glucose metabolism.

Table 2: Comparative Safety and Metabolic Parameters

Clinical Trial / StudyPitavastatin DosageAtorvastatin DosageOutcome MeasurePitavastatin ResultAtorvastatin Resultp-value
PATROL Trial[1][2]2 mg/day10 mg/dayHbA1c ChangeNo significant changeIncreased-
Anonymous Study[12][13]2 mg/day10 mg/dayHbA1c Difference-0.18% lower-0.03
Anonymous Study[12][13]2 mg/day10 mg/dayGlycoalbumin, Fasting Glucose, HOMA-IRSignificantly lowerHigher-
PAPAGO-T Study[14]2 mg/day10 mg/dayHbA1c ChangeNot significantSignificantly higher0.001
COMPACT-CAD Study[5]2-4 mg/day10-20 mg/dayAdiponectin ChangeSignificantly increasedNo significant change-
Anonymous Study[15]Not specifiedNot specifiedFasting Blood Glucose Change+2.1% (NS)+7.2%<0.05

NS: Not Significant

Several studies suggest that pitavastatin may have a more neutral or even favorable effect on glucose metabolism compared to atorvastatin. The PATROL trial noted an increase in HbA1c in the atorvastatin and rosuvastatin (B1679574) groups, but not in the pitavastatin group.[1][2] A prospective, cross-over trial specifically comparing the two in patients with type 2 diabetes found that pitavastatin treatment resulted in significantly lower levels of HbA1c, glycoalbumin, fasting glucose, and HOMA-IR compared to atorvastatin.[12][13] Similarly, the PAPAGO-T study in high-risk Taiwanese patients found a significant increase in HbA1c in the atorvastatin group but not in the pitavastatin group.[14]

Detailed Experimental Protocols

1. The PATROL Trial (Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy)

  • Objective: To compare the safety and efficacy of atorvastatin, rosuvastatin, and pitavastatin in patients with hypercholesterolemia.[1][2]

  • Study Design: A prospective, randomized, open-label, parallel-group, multi-center trial.[1][2][4]

  • Patient Population: 302 patients with elevated LDL-C levels and risk factors for coronary artery disease were enrolled from 51 centers.[1][2] Key exclusion criteria included familial hypercholesterolemia, severe renal disease, and uncontrolled type 2 diabetes.[2]

  • Treatment Arms: Patients were randomized to receive either atorvastatin (10 mg/day), rosuvastatin (2.5 mg/day), or pitavastatin (2 mg/day) for 16 weeks.[1][2]

  • Endpoints:

    • Primary Efficacy Endpoint: Percent change in LDL-C from baseline.[1][2]

    • Primary Safety Endpoint: Rate of adverse drug reactions.[1][2]

    • Secondary Endpoints: Changes in other lipoproteins and metabolic markers like HbA1c.[1][2]

PATROL_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (16 Weeks) cluster_endpoints Endpoint Assessment P 302 Patients with Hypercholesterolemia & CAD Risk Factors R Randomization P->R A Atorvastatin (10 mg/day) R->A n=99 B Pitavastatin (2 mg/day) R->B n=99 C Rosuvastatin (2.5 mg/day) R->C n=100 E1 Primary Efficacy: % Change in LDL-C A->E1 E2 Primary Safety: Adverse Events A->E2 E3 Secondary: Other Lipids, HbA1c A->E3 B->E1 B->E2 B->E3 C->E1 C->E2 C->E3

PATROL Trial Experimental Workflow

2. The COMPACT-CAD Study (Comparison of pitavastatin with atorvastatin in increasing HDL-cholesterol and adiponectin)

  • Objective: To compare the effects of pitavastatin and atorvastatin on lipid profiles and metabolic parameters, particularly HDL-C and adiponectin.[5]

  • Study Design: A randomized, open-label, parallel-group trial.[5]

  • Patient Population: 129 patients with stable coronary artery disease, hypercholesterolemia, and low HDL-C (<50mg/dl).[5]

  • Treatment Arms: Patients were randomly allocated to treatment with either pitavastatin (2-4 mg/day) or atorvastatin (10-20 mg/day) and were followed for 30 months.[5]

  • Endpoints:

    • Primary Endpoint: Percent changes in HDL-C and adiponectin.[5]

    • Secondary Endpoints: Changes in markers of glucose metabolism, other serum lipids, and apolipoproteins.[5]

COMPACT_CAD_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (30 Months) cluster_endpoints Endpoint Assessment P 129 Patients with Stable CAD, Hypercholesterolemia, and Low HDL-C R Randomization P->R A Atorvastatin (10-20 mg/day) R->A B Pitavastatin (2-4 mg/day) R->B E1 Primary: % Change in HDL-C & Adiponectin A->E1 E2 Secondary: Glucose Metabolism Markers, Other Lipids, Apolipoproteins A->E2 B->E1 B->E2

COMPACT-CAD Study Experimental Workflow

3. Glucose Metabolism Study (Comparison of effects of pitavastatin and atorvastatin on glucose metabolism in type 2 diabetic patients)

  • Objective: To compare the effects of pitavastatin and atorvastatin on glycemic control in type 2 diabetic patients with hypercholesterolemia.[12][13]

  • Study Design: An open-label, prospective, quasi-randomized, cross-over clinical trial.[13]

  • Patient Population: 28 Japanese patients with type 2 diabetes and hypercholesterolemia.[13]

  • Treatment Arms: The study used a cross-over design. One group received pitavastatin (2 mg/day) for 12 weeks, followed by atorvastatin (10 mg/day) for 12 weeks. The other group received the treatments in the reverse order.[13]

  • Endpoints:

    • Primary Endpoint: Difference in glycated hemoglobin (HbA1c) between treatments.[12]

    • Secondary Endpoints: Changes in glycoalbumin, fasting glucose, and homeostasis model assessment of insulin (B600854) resistance (HOMA-IR).[12][13]

Glucose_Metabolism_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Cross-Over Design cluster_endpoints Endpoint Assessment P 28 Patients with Type 2 Diabetes & Hypercholesterolemia R Quasi-Randomization P->R Group1 Sequence 1 R->Group1 Group2 Sequence 2 R->Group2 P1_G1 Period 1 (12 weeks): Pitavastatin 2mg Group1->P1_G1 P1_G2 Period 1 (12 weeks): Atorvastatin 10mg Group2->P1_G2 P2_G1 Period 2 (12 weeks): Atorvastatin 10mg P1_G1->P2_G1 E Primary: HbA1c Secondary: Glycoalbumin, Fasting Glucose, HOMA-IR P2_G1->E P2_G2 Period 2 (12 weeks): Pitavastatin 2mg P1_G2->P2_G2 P2_G2->E

Glucose Metabolism Cross-Over Study Workflow

References

A Comparative Guide to Validating Analytical Methods for Pitavastatin Calcium Hydrate Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of various validated analytical methods for Pitavastatin calcium hydrate, a lipid-lowering agent, in accordance with the International Council for Harmonisation (ICH) guidelines. The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of the most suitable methodology for routine analysis and stability studies.

Comparison of Validated Analytical Methods

Several analytical techniques have been successfully validated for the quantification of Pitavastatin calcium in bulk drug and pharmaceutical formulations. The most common methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each method offers distinct advantages and is suited for different analytical purposes.

Chromatographic Methods: RP-HPLC and HPTLC

RP-HPLC stands out as the most widely used technique due to its high specificity, sensitivity, and resolving power. Various RP-HPLC methods have been developed and validated, employing different stationary phases, mobile phase compositions, and detectors. HPTLC offers a simpler, high-throughput alternative for quantification.

Below is a summary of the performance characteristics of different validated chromatographic methods for Pitavastatin calcium.

Table 1: Performance Comparison of Validated HPLC Methods for Pitavastatin Calcium

ParameterMethod 1[1][2][3][4]Method 2[5]Method 3[6]Method 4[7]
Stationary Phase C18Phenomenex C18 (250 x 4.6 mm, 5 µm)C18C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (pH 3.0):Tetrahydrofuran (B95107) (43:55:02, v/v/v)0.5% Acetic acid:Acetonitrile (35:65, v/v)Phosphate buffer (pH 3.4):Acetonitrile (65:35, v/v)Acetonitrile:Water:Triethylamine (80:19.8:0.2, v/v), pH 3.5
Flow Rate 1.0 mL/min1.0 mL/min-1.5 mL/min
Detection Wavelength Not SpecifiedNot Specified244 nm238 nm
Linearity Range 10–500 ng/mL1–5 µg/mL25–150 µg/mL0.1–2.5 µg/mL
Correlation Coefficient (r²) 0.99930.9986-0.9995
LOD 1.949 ng/mL--0.0055 µg/mL
LOQ 5.907 ng/mL--0.0169 µg/mL
Accuracy (% Recovery) ---100.26 ± 0.75%
Precision (%RSD) Intraday: 0.839–1.534, Interday: 0.88–1.405--Intraday: 0.63–1.46, Interday: 0.71–1.52

Table 2: Performance of a Validated HPTLC Method for Pitavastatin Calcium [8][9]

ParameterHPTLC Method
Stationary Phase Precoated silica (B1680970) gel 60F254 plates
Mobile Phase Toluene:Methanol (8:2, v/v) or Chloroform:Methanol (8:2, v/v)
Detection Wavelength 245 nm or 244 nm
Linearity Range 50–400 ng/band or 200-1000 ng/band
Correlation Coefficient (r²) 0.997
LOD 1.05 ng/band or 16.23 ng/band
LOQ 3.21 ng/band or 49.20 ng/band
Accuracy (% Recovery) 99.27% to 101.87%
Precision (%RSD) < 2.0%
UV-Visible Spectrophotometric Methods

UV spectrophotometric methods offer a simple and cost-effective approach for the quantification of Pitavastatin calcium in bulk and dosage forms.[10] These methods are based on the measurement of absorbance at a specific wavelength.

Table 3: Performance of Validated UV Spectrophotometric Methods for Pitavastatin Calcium [10]

ParameterMethod A (in DMF)Method B (in HCl)Method C (in NaOH)
λmax 266 nm266 nm266 nm
Linearity Range 10–45 µg/mL0.25–2.0 µg/mL0.25–2.0 µg/mL
Correlation Coefficient (r²) 0.99960.99980.9998
Precision (%RSD) Intraday: 1.14, Interday: 1.39Intraday: 1.22-1.44, Interday: 1.28-1.49Intraday: 1.63-1.68, Interday: 1.65-1.70

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the key experimental protocols for the validated methods discussed.

RP-HPLC Method Protocol (Based on Method 1)[1][2][3][4]
  • Chromatographic System: An HPLC system equipped with a UV detector, and a C18 column.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile, water (pH adjusted to 3.0 with phosphoric acid), and tetrahydrofuran in the ratio of 43:55:02 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of Pitavastatin calcium is prepared in the mobile phase and subsequently diluted to achieve concentrations within the linearity range (10-500 ng/mL).

  • Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to a single dose is accurately weighed, dissolved in the mobile phase, sonicated, and diluted to a known volume. The solution is then filtered before injection.

  • Validation Parameters: The method is validated for specificity, linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[11][12]

  • Acid Degradation: The drug product is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80°C) for a specified duration.

  • Base Degradation: The drug product is treated with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature for a defined period.

  • Oxidative Degradation: The drug product is subjected to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The drug product is exposed to dry heat (e.g., 105°C) for a specified time.

  • Photolytic Degradation: The drug product is exposed to UV light (e.g., 254 nm) and visible light for a defined duration.

  • Analysis: The stressed samples are then analyzed by the validated stability-indicating method to separate the drug from its degradation products. Significant degradation is often observed under acidic and basic conditions.[11][12]

Visualizing Method Validation and Degradation Pathways

Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, generated using the DOT language, depict the analytical method validation workflow and the experimental design for forced degradation studies.

AnalyticalMethodValidation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Outcome MD_Start Start MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_End Developed Analytical Method MD_Optimize->MD_End Specificity Specificity MD_End->Specificity Linearity Linearity & Range MD_End->Linearity Accuracy Accuracy MD_End->Accuracy Precision Precision (Repeatability & Intermediate) MD_End->Precision LOD Limit of Detection (LOD) MD_End->LOD LOQ Limit of Quantitation (LOQ) MD_End->LOQ Robustness Robustness MD_End->Robustness SystemSuitability System Suitability MD_End->SystemSuitability ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod SystemSuitability->ValidatedMethod ForcedDegradationStudy cluster_stress Stress Conditions DrugProduct Pitavastatin Calcium Drug Product Acid Acid Hydrolysis (HCl) DrugProduct->Acid Base Base Hydrolysis (NaOH) DrugProduct->Base Oxidation Oxidation (H2O2) DrugProduct->Oxidation Thermal Dry Heat DrugProduct->Thermal Photo Photolytic (UV/Vis Light) DrugProduct->Photo Analysis Analysis by Stability-Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Separation of Drug and Degradation Products (Demonstrates Specificity) Analysis->Outcome

References

A Comparative Guide to the Quantification of Pitavastatin: A Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and safety. This guide provides a comprehensive cross-validation of three prominent analytical techniques for the quantification of Pitavastatin (B1663618): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The following sections detail the experimental protocols and comparative performance data to aid in the selection of the most suitable method for your research needs.

A variety of analytical methods have been developed and validated for the determination of Pitavastatin in bulk drug and pharmaceutical formulations.[1][2][3] These methods are crucial for quality control and to ensure that the drug meets the required specifications. The choice of analytical technique often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparative Performance of Analytical Techniques

The performance of HPLC-UV, LC-MS/MS, and HPTLC for Pitavastatin quantification is summarized below. The data highlights the key validation parameters for each method, offering a clear comparison of their capabilities.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 1-200 µg/mL[4][5]0.1-400 ng/mL[6][7]40-400 ng/band[1][8][9]
Correlation Coefficient (r²) >0.998[3][10][11]≥0.99[7]>0.997[1]
Limit of Detection (LOD) 4-5 ng/mL[4][5][11]0.05-0.2 ng/mL[7][12]1.05-6.6 ng/band[1][8][9]
Limit of Quantification (LOQ) 13-20 ng/mL[4][5][11]0.1-0.2 ng/mL[7][12]3.21-20.0 ng/band[1][8][9]
Accuracy (% Recovery) 98-103%[4][5]85-115%[12]99.27-101.87%[1]
Precision (%RSD) <2%[3]<15%[7]<2%[1]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below, outlining the necessary steps from sample preparation to data analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This robust and widely used technique offers excellent resolution and sensitivity for the quantification of Pitavastatin in pharmaceutical dosage forms.[2][13]

Sample Preparation:

  • Twenty tablets are weighed and finely powdered.

  • An amount of powder equivalent to a specific dose of Pitavastatin is accurately weighed and transferred to a volumetric flask.

  • The powder is dissolved in a suitable solvent, typically the mobile phase, and sonicated to ensure complete dissolution.[14]

  • The solution is then diluted to the desired concentration within the linear range of the method.[14]

Chromatographic Conditions:

  • Column: A C18 column is commonly used for separation.[2][4][5]

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer pH 3.4 or 0.5% acetic acid) and an organic solvent (e.g., acetonitrile) is typically employed in an isocratic elution mode.[2][11] A common ratio is 65:35 (v/v) of buffer to acetonitrile (B52724).[2]

  • Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally maintained.[3][13]

  • Detection: UV detection is performed at a wavelength of 240 nm, 244 nm, or 245 nm.[2][4][5][13]

  • Injection Volume: A 10 µL or 20 µL injection volume is standard.[2][3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh and Powder Tablets sp2 Dissolve in Mobile Phase & Sonicate sp1->sp2 sp3 Dilute to Working Concentration sp2->sp3 hplc1 Inject Sample onto C18 Column sp3->hplc1 hplc2 Isocratic Elution with Buffer/Acetonitrile hplc1->hplc2 hplc3 UV Detection at ~245 nm hplc2->hplc3 dp1 Integrate Peak Area hplc3->dp1 dp2 Quantify using Calibration Curve dp1->dp2

Fig. 1: HPLC-UV Experimental Workflow for Pitavastatin Quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in biological matrices, LC-MS/MS is the method of choice.[12]

Sample Preparation:

  • For plasma samples, a simple protein precipitation is often employed by adding a solvent like acetonitrile.[12]

  • Alternatively, liquid-liquid extraction can be used to isolate the analyte.[6]

  • The sample is then centrifuged, and the supernatant is collected for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 or C8 column is typically used.[6][12]

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol (B129727) or acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid or 0.2% acetic acid) is common.[6][12]

  • Flow Rate: Flow rates are generally in the range of 0.4 mL/min.[12]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[6][12]

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific ion transitions for Pitavastatin and an internal standard.[6][12] Common transitions for Pitavastatin are m/z 422.0 → 290.1 or m/z 421.9 → 290.1.[7][12]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Protein Precipitation or Liquid-Liquid Extraction sp2 Centrifugation sp1->sp2 sp3 Collect Supernatant sp2->sp3 lcms1 Inject onto C18/C8 Column sp3->lcms1 lcms2 Chromatographic Separation lcms1->lcms2 lcms3 ESI+ and MRM Detection lcms2->lcms3 dp1 Peak Integration lcms3->dp1 dp2 Quantification via Internal Standard dp1->dp2

Fig. 2: LC-MS/MS Experimental Workflow for Pitavastatin Quantification.
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple, rapid, and cost-effective alternative for the quantification of Pitavastatin in pharmaceutical formulations.[1][8]

Sample Preparation:

  • Similar to HPLC, tablets are weighed and powdered.

  • A specific amount of powder is dissolved in a suitable solvent like methanol and sonicated.[1]

  • The solution is filtered to remove any undissolved excipients.[1]

Chromatographic Conditions:

  • Stationary Phase: Precoated silica (B1680970) gel 60F254 HPTLC plates are used.[1][9]

  • Mobile Phase: A mixture of toluene (B28343) and methanol, often in a ratio of 8:2 (v/v), is a common mobile phase.[1] Another reported mobile phase is toluene-methanol-glacial acetic acid (7.6:2.36:0.04, v/v/v).[8][9]

  • Application: The sample and standard solutions are applied to the HPTLC plate as bands using a suitable applicator.

  • Development: The plate is developed in a chromatographic chamber to a specific distance.

  • Detection: Densitometric scanning is performed at a wavelength of 238 nm or 245 nm.[1][8][9]

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing sp1 Weigh and Powder Tablets sp2 Dissolve in Methanol & Sonicate sp1->sp2 sp3 Filter Solution sp2->sp3 hptlc1 Apply Sample Bands to Silica Gel Plate sp3->hptlc1 hptlc2 Develop Plate with Mobile Phase hptlc1->hptlc2 hptlc3 Densitometric Scanning at ~245 nm hptlc2->hptlc3 dp1 Measure Peak Area hptlc3->dp1 dp2 Quantify using Calibration Curve dp1->dp2

Fig. 3: HPTLC Experimental Workflow for Pitavastatin Quantification.

References

Pitavastatin vs. Rosuvastatin: A Comparative Guide to Pleiotropic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between statins extends beyond their primary lipid-lowering capabilities. The pleiotropic effects—actions independent of cholesterol reduction—are critical in determining a statin's full therapeutic potential. This guide provides a detailed, evidence-based comparison of the pleiotropic effects of pitavastatin (B1663618) and rosuvastatin (B1679574), focusing on their anti-inflammatory, anti-oxidative, and endothelial function-modulating properties.

Data Summary: Pitavastatin and Rosuvastatin in Head-to-Head Comparison

The following tables summarize key quantitative data from comparative studies, offering a clear overview of the performance of pitavastatin and rosuvastatin in various experimental settings.

Table 1: Effects on Endothelial Function

ParameterStatinDosageBaseline Value (Mean ± SD)Post-treatment Value (Mean ± SD)P-valueStudy PopulationDuration of TreatmentCitation
RH-PAT IndexPitavastatin2 mg1.82 ± 0.452.16 ± 0.620.02Patients with Coronary Artery Disease2 hours[1]
RH-PAT IndexRosuvastatin2.5 mg1.79 ± 0.711.91 ± 0.530.09Patients with Coronary Artery Disease2 hours[1]

Table 2: Anti-inflammatory Effects on Pro-inflammatory Cytokine mRNA Expression in T-cells

CytokineStatinConcentration% Downregulation (Mean)Statistical SignificanceCitation
IL-2Pitavastatin-33%Significant[2]
IL-2Atorvastatin-Not SignificantNot Significant[2]
IL-2Rosuvastatin-Not SignificantNot Significant[2]
IL-6Pitavastatin-25%Significant[2]
IL-6Atorvastatin-Not SignificantNot Significant[2]
IL-6Rosuvastatin-Not SignificantNot Significant[2]
IFN-γPitavastatin-42%Significant[2]
IFN-γAtorvastatin-Not SignificantNot Significant[2]
IFN-γRosuvastatin-Not SignificantNot Significant[2]
TNF-αPitavastatin-32%Significant[2]
TNF-αAtorvastatin-Not SignificantNot Significant[2]
TNF-αRosuvastatin-Not SignificantNot Significant[2]

Table 3: Effects on Inflammatory Markers in Type 2 Diabetes Patients

MarkerStatinDosageOutcomeComparisonCitation
hsCRPRosuvastatin2.5 mg/daySignificant ReductionMore potent reduction than Pitavastatin[3]
hsCRPPitavastatin2 mg/daySignificant Reduction-[3]
TNF-αRosuvastatin2.5 mg/dayLowered plasma levelsNo significant difference[3]
TNF-αPitavastatin2 mg/dayLowered plasma levelsNo significant difference[3]
PAI-1Rosuvastatin2.5 mg/dayLowered plasma levelsNo significant difference[3]
PAI-1Pitavastatin2 mg/dayLowered plasma levelsNo significant difference[3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.

Measurement of Microvascular Function using Reactive Hyperemia Peripheral Arterial Tonometry (RH-PAT)

This protocol is based on the methodology described in the study comparing the rapid effects of pitavastatin and rosuvastatin on microvascular function.[1]

  • Patient Preparation: Subjects are instructed to fast for at least 8 hours prior to the measurement. They are also asked to rest in a supine position in a quiet, temperature-controlled room for at least 20 minutes before the procedure begins.

  • Probe Placement: A finger probe is placed on the index finger of each hand to measure the reactive hyperemia peripheral arterial tonometry (RH-PAT) index.

  • Baseline Measurement: A baseline RH-PAT signal is recorded for 5 minutes.

  • Induction of Ischemia: A blood pressure cuff is placed on one upper arm (the study arm) and inflated to 60 mmHg above systolic blood pressure for 5 minutes to induce ischemia. The other arm serves as a control.

  • Post-Occlusion Measurement: After 5 minutes, the cuff is deflated to induce reactive hyperemia. The RH-PAT signal is then recorded for another 5 minutes.

  • Data Analysis: The RH-PAT index is calculated as the ratio of the post-deflation signal amplitude to the baseline signal amplitude in the study arm, normalized to the corresponding ratio in the control arm.

  • Statin Administration and Follow-up: Following the initial measurement, subjects are administered a single oral dose of either pitavastatin (2 mg) or rosuvastatin (2.5 mg). The RH-PAT measurement is repeated 2 hours after statin administration.

Assessment of Anti-inflammatory Effects on Human T-cells

This protocol is derived from a study comparing the anti-inflammatory and immunomodulatory effects of different statins on human T-cells.[2]

  • T-cell Isolation: Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using negative selection magnetic beads.

  • Cell Culture and Statin Treatment: Isolated T-cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. The cells are pre-treated with varying concentrations of pitavastatin, atorvastatin, or rosuvastatin for 24 hours.

  • T-cell Activation: Following statin pre-treatment, T-cells are activated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) for 4 hours.

  • RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the T-cells using a commercial RNA isolation kit. The RNA is then reverse-transcribed into cDNA. The mRNA expression levels of pro-inflammatory cytokines (IL-2, IL-6, IFN-γ, and TNF-α) are quantified using qRT-PCR with specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Statistical Analysis: The percentage downregulation of cytokine mRNA expression in statin-treated cells is calculated relative to untreated, activated T-cells. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Mechanisms of Action

The pleiotropic effects of statins are primarily mediated by their inhibition of HMG-CoA reductase, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates. These intermediates are crucial for the post-translational modification and function of small GTP-binding proteins like Rho, Rac, and Ras.

General Signaling Pathway of Statin Pleiotropic Effects Statins Pitavastatin / Rosuvastatin HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibition Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Rho_Rac Rho / Rac (Small GTPases) Isoprenoids->Rho_Rac Isoprenylation Pleiotropic_Effects Pleiotropic Effects Rho_Rac->Pleiotropic_Effects Modulation of Downstream Effectors Endothelial_Function Improved Endothelial Function Pleiotropic_Effects->Endothelial_Function Inflammation Reduced Inflammation Pleiotropic_Effects->Inflammation Oxidative_Stress Decreased Oxidative Stress Pleiotropic_Effects->Oxidative_Stress

Caption: General mechanism of statin-mediated pleiotropic effects.

Pitavastatin's Superior Anti-inflammatory Effect: The AP-1 Connection

Research suggests that pitavastatin exerts more potent anti-inflammatory effects than rosuvastatin by suppressing the Activator Protein-1 (AP-1) signaling pathway in human T-cells.[2] This pathway is a critical regulator of pro-inflammatory cytokine gene expression.

Pitavastatin's Anti-inflammatory Signaling Pathway in T-cells Pitavastatin Pitavastatin ERK_p38 ERK / p38 (MAP Kinases) Pitavastatin->ERK_p38 Inhibition AP1 AP-1 (Transcription Factor) ERK_p38->AP1 Activation Cytokine_Genes Pro-inflammatory Cytokine Genes (IL-2, IL-6, IFN-γ, TNF-α) AP1->Cytokine_Genes Upregulation Inflammation Reduced T-cell Mediated Inflammation Cytokine_Genes->Inflammation

Caption: Pitavastatin's suppression of the AP-1 signaling pathway in T-cells.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical experimental workflow for comparing the pleiotropic effects of pitavastatin and rosuvastatin in a clinical setting.

Experimental Workflow for Clinical Comparison of Statin Pleiotropic Effects Patient_Recruitment Patient Recruitment (e.g., with CAD) Baseline_Measurements Baseline Measurements (e.g., RH-PAT, Blood Draw for Markers) Patient_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Pitavastatin_Group Pitavastatin Treatment Group Randomization->Pitavastatin_Group Rosuvastatin_Group Rosuvastatin Treatment Group Randomization->Rosuvastatin_Group Follow_up_Measurements Follow-up Measurements (Post-treatment) Pitavastatin_Group->Follow_up_Measurements Rosuvastatin_Group->Follow_up_Measurements Data_Analysis Data Analysis and Comparison Follow_up_Measurements->Data_Analysis

Caption: A generalized workflow for clinical studies comparing statins.

Conclusion

The available evidence suggests that both pitavastatin and rosuvastatin possess significant pleiotropic effects beyond their lipid-lowering capabilities. However, there are notable differences in their profiles. Pitavastatin appears to have a more rapid and pronounced effect on improving microvascular endothelial function and exhibits superior anti-inflammatory activity in T-cells through the suppression of the AP-1 signaling pathway.[1][2] Conversely, in patients with type 2 diabetes, rosuvastatin demonstrated a more potent reduction in the inflammatory marker hsCRP.[3]

These findings highlight the importance of considering the specific pathophysiological context when selecting a statin for its pleiotropic benefits. For conditions where acute improvements in endothelial function or T-cell-mediated inflammation are paramount, pitavastatin may offer an advantage. In contrast, for targeting systemic inflammation as indicated by hsCRP in diabetic populations, rosuvastatin might be a more effective choice. Further research, particularly large-scale clinical trials directly comparing the long-term outcomes related to these pleiotropic effects, is warranted to fully elucidate the clinical implications of these experimental findings.

References

A Comparative In Vitro Analysis of Pitavastatin, Simvastatin, and Pravastatin Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of three commonly prescribed statins: pitavastatin (B1663618), simvastatin, and pravastatin (B1207561). The focus is on their relative potency in inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and their differential effects on cellular signaling pathways. All experimental data is presented in structured tables, with detailed methodologies provided for key assays. Visual diagrams generated using Graphviz illustrate critical pathways and workflows to facilitate understanding.

I. Inhibition of HMG-CoA Reductase

The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in this regard. A lower IC50 value indicates a higher potency.

Data Presentation: HMG-CoA Reductase Inhibition
StatinIC50 (nM) for HMG-CoA Reductase Inhibition
Pitavastatin3-20
Simvastatin3-20
Pravastatin3-20

Note: The IC50 values for HMG-CoA reductase inhibition for most statins, including pitavastatin, simvastatin, and pravastatin, fall within the nanomolar range of 3-20 nM[1].

II. Cytotoxic Potency in Cancer Cell Lines

Beyond their lipid-lowering effects, statins have been investigated for their anti-proliferative and pro-apoptotic effects on cancer cells. This is largely attributed to the depletion of mevalonate (B85504) pathway intermediates essential for cell growth and survival.

Data Presentation: Cytotoxicity (IC50) in Cancer Cell Lines
StatinCell LineIC50 (µM)
PitavastatinMDA-MB-231 (Breast Cancer)Not explicitly stated, but potent
A172 (Glioblastoma)0.334
SimvastatinU266 (Myeloma)38
MCF-7 (Breast Cancer)8.9 (at 48h)
MDA-MB-231 (Breast Cancer)4.5 (at 48h)
PravastatinVarious Cancer Cell LinesLeast inhibitory effect

Note: The cytotoxic potency of statins in cancer cell lines generally follows the order of pitavastatin being more potent than simvastatin, with pravastatin showing the least inhibitory activity[2]. The lipophilicity of statins plays a role in their cellular uptake and subsequent cytotoxic effects.

III. Impact on Cellular Signaling Pathways

Statins exert pleiotropic effects by modulating various intracellular signaling pathways, largely through the inhibition of isoprenoid synthesis. These intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the function of small GTP-binding proteins like Rho and Ras.

A. Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is involved in regulating cell shape, motility, and proliferation. Inhibition of this pathway by statins can have various cellular consequences.

Rho_ROCK_Pathway cluster_membrane Cell Membrane Statins Pitavastatin Simvastatin Pravastatin HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Produces GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonate->GGPP Produces RhoA_inactive Inactive RhoA (cytosolic) GGPP->RhoA_inactive Required for Geranylgeranylation RhoA_active Active RhoA (membrane-bound) RhoA_inactive->RhoA_active Activation & Membrane Translocation ROCK ROCK RhoA_active->ROCK Activates Downstream_Effectors Downstream Effectors (e.g., Actin Cytoskeleton) ROCK->Downstream_Effectors Phosphorylates

Caption: Inhibition of the HMG-CoA/Mevalonate pathway by statins.

B. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Some statins have been shown to inhibit this pathway, contributing to their anti-cancer effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane Simvastatin Simvastatin HMG_CoA_Reductase HMG-CoA Reductase Simvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Produces Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Produces Ras Ras Isoprenoids->Ras Required for Prenylation PI3K PI3K Ras->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Simvastatin's inhibitory effect on the PI3K/Akt pathway.

IV. Experimental Protocols

A. HMG-CoA Reductase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.

  • Reagent Preparation :

    • Assay Buffer: 0.2 M potassium phosphate, 1 mM DTT, 1 mM EDTA, pH 7.0.

    • HMG-CoA Reductase: Reconstituted in assay buffer.

    • NADPH Solution: Prepared in assay buffer.

    • HMG-CoA Solution: Prepared in assay buffer.

    • Statin Solutions: Prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure :

    • In a 96-well plate, combine the assay buffer, NADPH solution, and the desired concentration of the statin inhibitor. A control reaction without the inhibitor should be run in parallel.

    • Add the HMG-CoA reductase enzyme solution to the mixture.

    • Initiate the reaction by adding the HMG-CoA substrate solution.

    • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-20 minutes).

  • Data Analysis :

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

B. Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture :

    • Culture the desired cell line in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure :

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of pitavastatin, simvastatin, or pravastatin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for a further 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell viability.

V. Experimental Workflow Visualization

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Experimental Design Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Statin_Prep Statin Stock Preparation (Pitavastatin, Simvastatin, Pravastatin) Start->Statin_Prep Cytotoxicity_Assay Cell Viability/Cytotoxicity (MTT/XTT Assay) Cell_Culture->Cytotoxicity_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot for p-Akt, RhoA activity) Cell_Culture->Signaling_Assay HMG_CoA_Assay HMG-CoA Reductase Inhibition Assay Statin_Prep->HMG_CoA_Assay Statin_Prep->Cytotoxicity_Assay Statin_Prep->Signaling_Assay Data_Collection Data Collection (IC50 values, Protein levels) HMG_CoA_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection Signaling_Assay->Data_Collection Data_Analysis Data Analysis & Comparison Data_Collection->Data_Analysis Conclusion Conclusion & Publication Data_Analysis->Conclusion

References

A Comparative Guide to Bioequivalence Studies of Generic Pitavastatin Calcium Hydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioequivalence studies for generic versus brand-name pitavastatin (B1663618) calcium hydrate (B1144303) formulations. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data, methodologies, and the underlying pharmacological pathway.

Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] By inhibiting this enzyme, pitavastatin effectively lowers total cholesterol and low-density lipoprotein cholesterol (LDL-C) levels in the blood.[2] Generic formulations of pitavastatin calcium hydrate are expected to exhibit the same therapeutic efficacy and safety profile as the innovator product. To ensure this, regulatory agencies require rigorous bioequivalence studies.

Pharmacological Action of Pitavastatin

Pitavastatin's primary mechanism of action involves the inhibition of the HMG-CoA reductase enzyme, which is crucial for the synthesis of mevalonate, a precursor to cholesterol.[2] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells.[3] This increased expression enhances the clearance of LDL-C from the bloodstream.

G cluster_pathway HMG-CoA Reductase Pathway cluster_drug Drug Action HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptor LDL Receptor Upregulation Cholesterol->LDL_Receptor Negative Feedback LDL_C LDL-C Bloodstream_LDL Bloodstream LDL-C LDL_Receptor->Bloodstream_LDL LDL-C Clearance Liver_Cell Liver Cell Pitavastatin Pitavastatin Pitavastatin->HMG_CoA Inhibition

Figure 1: Pitavastatin's Mechanism of Action.

Comparative Bioequivalence Data

Bioequivalence between a generic (Test) and a brand-name (Reference) drug is established when the 90% confidence intervals (CI) for the ratio of the geometric means of the primary pharmacokinetic parameters, Cmax and AUC, fall within the range of 80.00% to 125.00%.[4] The following tables summarize data from various studies comparing generic this compound formulations to the reference product.

StudyDosageSubjectsStudy DesignPharmacokinetic Parameters90% Confidence IntervalConclusion
Study 1 2 mg33 Healthy Chinese MalesSingle-dose, 3-period crossoverln(AUC0-t) 93.44% - 104.13%Bioequivalent
ln(Cmax) 91.88% - 105.99%
Study 2 4 mg35 Healthy SubjectsSingle-dose, 2-period crossover (Fasting)Cmax Within 80-125%Bioequivalent
AUC0-t Within 80-125%
AUC0-inf Within 80-125%
Study 3 4 mgNot SpecifiedSingle-dose, 2-period crossover (Fed)Cmax Within 80-125%Bioequivalent
AUC0-t Within 80-125%
AUC0-inf Within 80-125%
Study 4 2.0 mgNot SpecifiedNot SpecifiedAUC0–t 94.46%–101.19%Bioequivalent
AUC0–∞ 94.77%–101.31%
Cmax 96.28%–111.16%

Table 1: Summary of Pharmacokinetic Parameters from Bioequivalence Studies.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Tmax (h) 0.689 ± 0.2260.742 ± 0.276
Relative Bioavailability (AUC0-t) 101.3% (19.7%)-

Table 2: Additional Pharmacokinetic Data from a Bioequivalence Study. [4]

Experimental Protocols

Standardized and validated experimental protocols are fundamental to the reliability of bioequivalence studies. Below are detailed methodologies for key experiments.

In Vitro Dissolution Testing

Objective: To compare the in vitro dissolution profiles of the test and reference products under various pH conditions.

Methodology:

  • Apparatus: USP Apparatus 1 (basket) at 100 rpm or Apparatus 2 (paddle) at 50 rpm.[5]

  • Media:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)[6]

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5°C.[6]

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes.[7]

  • Analysis: The concentration of dissolved pitavastatin in each sample is determined using a validated HPLC method.

  • Similarity Factor (f2): The dissolution profiles are considered similar if the f2 value is between 50 and 100.

In Vivo Bioequivalence Study

Objective: To compare the rate and extent of absorption of pitavastatin from the test and reference formulations in healthy human subjects.

G cluster_workflow Bioequivalence Study Workflow Screening Subject Screening (Healthy Volunteers) Randomization Randomization to Treatment Sequence (e.g., TR or RT) Screening->Randomization Period1 Period 1: Administer Drug A (Test or Reference) Randomization->Period1 Sampling Serial Blood Sampling Period1->Sampling Washout Washout Period (≥ 5 half-lives) Period2 Period 2: Administer Drug B (Test or Reference) Washout->Period2 Period2->Sampling After Period 2 Sampling->Washout After Period 1 Analysis LC-MS/MS Analysis of Pitavastatin Concentration Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Figure 2: Experimental Workflow for a Bioequivalence Study.

Methodology:

  • Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is typically employed.[4][8]

  • Subjects: Healthy, non-smoking male and/or female volunteers. The number of subjects is determined by a power analysis to ensure statistical significance.

  • Procedure:

    • Subjects are randomly assigned to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

    • Following an overnight fast, subjects receive a single oral dose of the assigned formulation with a standardized volume of water.

    • Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

    • A washout period of at least five half-lives of the drug separates the two treatment periods to ensure complete elimination of the drug from the first period.

  • Bioanalytical Method: Plasma concentrations of pitavastatin are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental methods are used to determine the following pharmacokinetic parameters for each subject:

    • Cmax: Maximum observed plasma concentration.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

    • Tmax: Time to reach Cmax.

  • Statistical Analysis:

    • The Cmax and AUC data are log-transformed before statistical analysis.

    • An Analysis of Variance (ANOVA) is performed to assess the effects of sequence, period, treatment, and subject.

    • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated.

Logical Framework for Bioequivalence Assessment

The determination of bioequivalence follows a structured logical process, culminating in a regulatory decision.

G cluster_logic Bioequivalence Assessment Logic PK_Data Pharmacokinetic Data (Cmax, AUC) Log_Transform Log Transformation PK_Data->Log_Transform ANOVA ANOVA Analysis Log_Transform->ANOVA CI_Calc Calculate 90% CI for Geometric Mean Ratio ANOVA->CI_Calc Comparison Compare 90% CI to BE Limits CI_Calc->Comparison BE_Limits Bioequivalence Limits (80% - 125%) BE_Limits->Comparison Bioequivalent Conclusion: Bioequivalent Comparison->Bioequivalent CI within Limits Not_Bioequivalent Conclusion: Not Bioequivalent Comparison->Not_Bioequivalent CI outside Limits

Figure 3: Logical Flow for Bioequivalence Determination.

References

A Comparative Study on the Impurity Profiles of Pitavastatin Calcium Hydrate from Diverse Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the impurity profiles of Pitavastatin calcium hydrate (B1144303) from various hypothetical sources. The data presented herein is illustrative, based on established analytical methodologies, to provide a framework for evaluating and comparing the quality of Active Pharmaceutical Ingredients (APIs) from different suppliers. All experimental data is supported by detailed methodologies to ensure reproducibility and transparency.

Introduction to Pitavastatin and its Impurities

Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1] The efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its API. Impurities can arise from the manufacturing process, degradation of the drug substance, or improper storage.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[3]

Common impurities in Pitavastatin can be categorized as process-related impurities, degradation products, and residual solvents.[2][4] Some of the known impurities include the Z-isomer, methyl ester impurity, lactone impurity, Desfluoro impurity, anti-isomer impurity, and 5-oxo impurity.[4] The presence and levels of these impurities can vary significantly between different synthetic routes and manufacturing processes, making a comparative analysis of different sources crucial for ensuring drug quality and patient safety.

Comparative Analysis of Impurity Profiles

The following table summarizes the hypothetical impurity profiles of Pitavastatin calcium hydrate from three different sources (Source A, Source B, and Source C). The data is presented as a percentage of the total this compound content.

ImpuritySource A (%)Source B (%)Source C (%)ICH Threshold (%)
Z-isomer 0.080.120.05≤ 0.15
Methyl Ester Impurity 0.050.070.04≤ 0.10
Lactone Impurity 0.100.090.11≤ 0.15
Desfluoro Impurity < 0.030.05< 0.03≤ 0.10
Anti-isomer Impurity 0.06< 0.030.08≤ 0.15
5-Oxo Impurity < 0.030.040.05≤ 0.10
Total Impurities 0.29 0.37 0.33 ≤ 1.00
Assay (Purity) 99.71 99.63 99.67 ≥ 98.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual analytical results from any specific manufacturer.

Experimental Protocols

The following is a detailed methodology for the key experiments used to generate the impurity profile data.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

Objective: To separate, detect, and quantify the impurities present in this compound samples.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 80% B

    • 30-35 min: 80% B

    • 35-36 min: 80% to 30% B

    • 36-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve 25 mg of this compound in a 25 mL volumetric flask using a diluent (Acetonitrile:Water 50:50 v/v).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Data Analysis:

  • Identify the peaks of known impurities based on their retention times relative to the main Pitavastatin peak.

  • Calculate the percentage of each impurity using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the comparative study of this compound impurity profiles.

Experimental_Workflow cluster_procurement Sample Procurement cluster_analysis Impurity Analysis cluster_evaluation Data Evaluation SourceA Source A SamplePrep Sample Preparation SourceA->SamplePrep SourceB Source B SourceB->SamplePrep SourceC Source C SourceC->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq ProfileComp Impurity Profile Comparison DataAcq->ProfileComp ICH_Comp Comparison with ICH Guidelines ProfileComp->ICH_Comp Conclusion Conclusion ICH_Comp->Conclusion

Caption: A high-level overview of the experimental workflow for the comparative impurity analysis.

HPLC_Methodology start Start: Pitavastatin Sample dissolve Dissolve in Diluent (ACN:H2O) start->dissolve sonicate Sonicate for 10 min dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject 10 µL into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 245 nm separate->detect analyze Data Analysis (Peak Integration & Area %) detect->analyze end End: Impurity Profile Report analyze->end

Caption: A detailed flowchart of the HPLC analytical method for impurity profiling.

Conclusion

The comparative analysis of impurity profiles from different sources of this compound is a critical step in the development of safe and effective pharmaceutical products. The illustrative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. By adhering to rigorous analytical methodologies and regulatory guidelines, the pharmaceutical industry can ensure the consistent quality of APIs and contribute to improved patient outcomes.

References

Long-Term Stability of Pitavastatin Calcium Hydrate: A Comparative Analysis with Other Statins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of pitavastatin (B1663618) calcium hydrate (B1144303) against other widely prescribed statins: atorvastatin (B1662188) calcium, rosuvastatin (B1679574) calcium, and simvastatin (B1681759). The information presented is based on publicly available data from forced degradation studies and regulatory documents, offering insights into the intrinsic stability profiles of these molecules. This document adheres to stringent data presentation and visualization requirements to facilitate informed decision-making in research and drug development.

Comparative Stability Overview

Statins, as a class of drugs, are known to be susceptible to degradation, primarily through hydrolysis and oxidation.[1][2][3] The stability of each statin is influenced by its unique chemical structure, formulation, and storage conditions. Forced degradation studies, which subject the drug substance to extreme conditions such as high heat, humidity, and exposure to acid, base, and oxidative agents, are crucial in elucidating the intrinsic stability of the molecule and its degradation pathways.[1][2][3]

Pitavastatin has demonstrated susceptibility to acid and base hydrolysis.[1][4] Atorvastatin is known to degrade under acidic, oxidative, thermal, and photolytic conditions, while showing relative stability to base hydrolysis.[5][6] Rosuvastatin is particularly sensitive to acidic and oxidative environments.[7][8][9] Simvastatin is notably unstable under alkaline conditions.[10]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of pitavastatin, atorvastatin, rosuvastatin, and simvastatin under various stress conditions. It is important to note that directly comparable long-term stability data under ICH (International Council for Harmonisation) standard conditions is not always publicly available for all compounds, as this is often proprietary information. The data presented here is compiled from various scientific publications and regulatory reports.

Table 1: Forced Degradation Stability Data of Pitavastatin Calcium Hydrate and Other Statins

Stress ConditionThis compoundAtorvastatin CalciumRosuvastatin CalciumSimvastatin
Acid Hydrolysis Significant degradation observed.[1][4]Considerable degradation observed.[5][6]Significant degradation, formation of multiple degradation products.[7][8][9]Susceptible to degradation.[10]
Base Hydrolysis Significant degradation observed.[1][4]Relatively stable.[5]Relatively stable.[11]Highly susceptible to degradation.[10]
Oxidative Degradation Degradation observed.[12]Considerable degradation observed.[5]Significant degradation observed.[9]Susceptible to degradation.[10]
Thermal Degradation Generally stable.[13]Degradation observed at high temperatures.[14]Generally stable.[9]Degradation observed under heat.[15]
Photolytic Degradation Generally stable.[13]Degradation observed upon exposure to light.[5]Stable under photolytic conditions.[9]Susceptible to degradation.[15]

Table 2: Long-Term Stability Data of Atorvastatin and Rosuvastatin (as per Public Assessment Reports)

StatinStorage ConditionDurationAssay (% of Initial)Source
Atorvastatin Calcium25°C/60% RH24 MonthsNo significant trends or out-of-specification results observed.[16]
Atorvastatin Calcium40°C/75% RH6 MonthsNo significant trends or out-of-specification results observed.[16]
Rosuvastatin Calcium25°C/60% RH36 MonthsAll results within specification.[17]
Rosuvastatin Calcium40°C/75% RH6 MonthsAll results within specification.[17]
This compound40°C/75% RH1 MonthStable in open and closed containers.
Simvastatin--Data not readily available in public domain-

Note: The stability of a drug substance can be influenced by its specific polymorphic form and the formulation in the final drug product.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of statin stability, based on established ICH guidelines.[18][19][20]

Forced Degradation Studies

Objective: To determine the intrinsic stability of the drug substance and identify potential degradation products.

Methodology:

  • Acid Hydrolysis: The drug substance is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N to 1 N HCl). The mixture is then typically heated (e.g., at 60-80°C) for a specified period (e.g., 2-24 hours). Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Base Hydrolysis: A similar procedure to acid hydrolysis is followed, but a base (e.g., 0.1 N to 1 N NaOH) is used instead of an acid.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or elevated temperatures for a defined period. Samples are then analyzed.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-105°C) for a specified duration. The physical and chemical changes are then assessed.

  • Photostability Testing: The drug substance, both in solid state and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Samples are analyzed for any changes.

Long-Term Stability Testing (as per ICH Q1A(R2))

Objective: To evaluate the stability of the drug substance under recommended storage conditions to establish a re-test period.

Methodology:

  • Storage Conditions: At least three primary batches of the drug substance are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[18][19]

  • Testing Frequency: For long-term studies, samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months), is recommended.[18]

  • Analytical Methods: A validated stability-indicating analytical method is used to assay the drug substance and detect any degradation products. The method must be able to separate the active ingredient from any impurities or degradation products.

Visualizations

Experimental Workflow for Statin Stability Assessment

G Experimental Workflow for Statin Stability Assessment cluster_0 Drug Substance Procurement cluster_1 Forced Degradation Studies cluster_2 Long-Term Stability Studies (ICH) cluster_3 Analysis and Evaluation DS Procure Statin (Pitavastatin, Atorvastatin, etc.) Stress Subject to Stress Conditions DS->Stress Storage Store under ICH Conditions DS->Storage Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photo Photolytic Degradation Stress->Photo Analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis LongTerm Long-Term (e.g., 25°C/60% RH) Storage->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) Storage->Accelerated LongTerm->Analysis Accelerated->Analysis Evaluation Evaluate Data: - Assay of Active Ingredient - Identification of Degradants - Mass Balance Analysis->Evaluation

Caption: Workflow for assessing the stability of statins.

Factors Influencing Statin Stability and Degradation Pathways

G Factors Influencing Statin Stability and Degradation Pathways cluster_factors Environmental Factors cluster_chemical Chemical Environment cluster_degradation Degradation Pathways Statin Statin (Active Pharmaceutical Ingredient) Hydrolysis Hydrolysis (Lactone Ring Opening) Statin->Hydrolysis Oxidation Oxidation Statin->Oxidation Photodegradation Photodegradation Statin->Photodegradation Isomerization Isomerization Statin->Isomerization Temperature Temperature Temperature->Statin Humidity Humidity Humidity->Statin Light Light Light->Statin pH pH (Acidic/Basic) pH->Statin OxidizingAgents Oxidizing Agents OxidizingAgents->Statin DegradationProducts Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts Isomerization->DegradationProducts

Caption: Key factors and pathways influencing statin degradation.

References

Meta-analysis of clinical trials involving Pitavastatin calcium hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving pitavastatin (B1663618) calcium hydrate, offering an objective comparison of its performance against other statins and lipid-lowering therapies. The information is curated to support research, scientific evaluation, and drug development efforts in the field of cardiovascular health.

Executive Summary

Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Meta-analyses of numerous clinical trials have consistently demonstrated its efficacy in reducing low-density lipoprotein cholesterol (LDL-C), with a comparable or, in some instances, superior profile to other commonly prescribed statins such as atorvastatin (B1662188), simvastatin, and pravastatin (B1207561).[1][2] Notably, pitavastatin has shown a neutral to potentially beneficial effect on glucose metabolism, a key differentiator from some other statins that have been associated with an increased risk of new-onset diabetes.[3] Its safety profile is well-established, with a low incidence of adverse events, including muscle-related symptoms and effects on liver enzymes.[4]

Comparative Efficacy of Pitavastatin

The primary measure of efficacy for statins is the percentage reduction in LDL-C. The following tables summarize quantitative data from key meta-analyses and large-scale clinical trials, comparing pitavastatin with other statins and placebo.

Table 1: LDL-C Reduction in Head-to-Head Comparator Trials
Pitavastatin DosageComparatorComparator Dosage% LDL-C Reduction (Pitavastatin)% LDL-C Reduction (Comparator)Key Studies
2 mgAtorvastatin10 mg-39.3% to -42.9%-41.8% to -44.1%PROOF, CHIBA[2][5]
4 mgAtorvastatin20 mg-16.9%-18.1%JAPAN-ACS[4]
2 mgSimvastatin20 mg-39%-35%Phase 3 RCT[5]
4 mgSimvastatin40 mg-44%-42.8%Phase 3 RCT[1]
2 mgPravastatin10 mg-37.6%-18.4%Randomized, Double-Blind Trial[6]
4 mgPravastatin40 mgSuperior ReductionInferior ReductionSystematic Review[1]
2 mgRosuvastatin2.5 mgInferior ReductionSuperior ReductionSystematic Review[1]
Table 2: Effects on Other Lipid Parameters
Pitavastatin DosageParameter% ChangeComparator(s)Key Studies
1-4 mgHDL-C+4.2% to +11.7%Atorvastatin, SimvastatinPROOF, LIVES[5][7]
1-4 mgTriglycerides-23.4% to -35.2% (dose-dependent)PlaceboPROOF[5]
2 mgNon-HDL-C-39.0%Atorvastatin 10 mgCHIBA[2]

Safety and Tolerability Profile

Pitavastatin is generally well-tolerated. The incidence of adverse drug reactions is low, with the most common being mild myalgia and transient elevations in liver enzymes.[4] A key advantage of pitavastatin is its minimal metabolism by the cytochrome P450 system, reducing the potential for drug-drug interactions.[8]

Table 3: Comparative Safety Outcomes
OutcomePitavastatinComparators (Atorvastatin, Simvastatin, etc.)Key Meta-Analyses/Studies
Adverse Events (Overall) Low incidence, generally mild[4]Comparable low incidence[4]LIVES, PROOF[5][7]
Myalgia ~1% incidence[4]Varies, can be higher with some statins[4]LIVES[7]
Elevated Liver Enzymes (ALT/AST) Low incidence, often transient[4]Comparable or slightly higher incidence[2]CHIBA[2]
New-Onset Diabetes Neutral effect, no significant increase in riskSome statins (e.g., atorvastatin, rosuvastatin) associated with increased risk[3]Meta-analysis by Vallejo-Vaz et al.
Rhabdomyolysis Very rare[5]Rare, but reported[5]PROOF[5]

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for several key studies cited in this guide.

LIVES (Livalo Effectiveness and Safety) Study
  • Study Design: A large-scale, long-term (104 weeks), prospective, post-marketing surveillance study.[7][9]

  • Patient Population: 20,279 Japanese patients with hypercholesterolemia. Approximately 50% were elderly (≥65 years), and about 75% had comorbidities such as hypertension and Type 2 diabetes.[7]

  • Intervention: Pitavastatin 1-4 mg/day.[7]

  • Primary Endpoints: Incidence of adverse drug reactions.[9]

  • Secondary Endpoints: Changes in LDL-C, HDL-C, and triglycerides from baseline.[9]

  • Laboratory Methods: Blood lipids and other safety parameters were measured at baseline and at regular intervals throughout the study.

PROOF (Observational Study Evaluating SaFety in Patient Treated with Pitavastatin in Korea) Study
  • Study Design: A prospective, observational, multi-center study conducted in 893 facilities in Korea.[5]

  • Patient Population: 28,343 patients with hyperlipidemia aged 20 years or older.[5]

  • Intervention: Pitavastatin 1, 2, or 4 mg administered for at least 8 weeks.[5]

  • Primary Endpoint: Incidence of adverse events and adverse drug reactions.[5]

  • Secondary Endpoint: Percentage change in LDL-C from baseline.[5]

JAPAN-ACS (Japan Assessment of Pitavastatin and Atorvastatin in Acute Coronary Syndrome) Study
  • Study Design: A prospective, randomized, open-label, parallel-group study with blinded endpoint evaluation, conducted at 33 centers in Japan.[4][10]

  • Patient Population: 307 patients with acute coronary syndrome (ACS) who had undergone successful percutaneous coronary intervention (PCI) under intravascular ultrasound (IVUS) guidance.[3][4]

  • Intervention: Pitavastatin 4 mg/day versus atorvastatin 20 mg/day for 8-12 months.[4]

  • Primary Endpoint: Percent change in non-culprit coronary plaque volume as measured by IVUS.[4]

  • Secondary Endpoints: Absolute changes in coronary plaque volume, serum lipid levels, and inflammatory markers.[3]

CHIBA (Collaborative study on Hypercholesterolemia drug Intervention and their Benefits for Atherosclerosis prevention) Study
  • Study Design: A multicenter, collaborative, randomized, parallel-group comparative study.[2]

  • Patient Population: 251 Japanese patients with total cholesterol ≥ 220 mg/dL.[2]

  • Intervention: Pitavastatin 2 mg/day versus atorvastatin 10 mg/day for 12 weeks.[2]

  • Primary Endpoint: Percent change from baseline in non-HDL-C levels.[2]

  • Secondary Endpoints: Percent changes in LDL-C, total cholesterol, and triglycerides.[2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase. This leads to a cascade of events within the hepatocyte, ultimately resulting in lower circulating LDL-C.

HMG_CoA_Reductase_Inhibition cluster_blood Bloodstream cluster_liver Hepatocyte LDL-C LDL-C Pitavastatin Pitavastatin HMG_CoA_Reductase HMG-CoA Reductase Pitavastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol SREBP2 SREBP-2 Cholesterol->SREBP2 Decreased levels activate LDLR_Gene LDL Receptor Gene (Transcription) SREBP2->LDLR_Gene Upregulates LDLR LDL Receptor LDLR_Gene->LDLR LDLR->LDL-C Binds and internalizes (Increased Clearance) Pleiotropic_Effects cluster_rho RhoA/ROCK Pathway cluster_pi3k PI3K/Akt Pathway Pitavastatin Pitavastatin HMG_CoA_Reductase HMG-CoA Reductase Pitavastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids RhoA RhoA Prenylation Isoprenoids->RhoA Decreased levels inhibit PI3K PI3K Isoprenoids->PI3K Modulates ROCK ROCK Activation RhoA->ROCK Inhibits eNOS_down eNOS Expression (downregulation) ROCK->eNOS_down Inflammation_up Inflammation (upregulation) ROCK->Inflammation_up Endothelial_Function Improved Endothelial Function eNOS_down->Endothelial_Function Contributes to Atherosclerosis Reduced Atherosclerosis Progression Inflammation_up->Atherosclerosis Contributes to Akt Akt Activation PI3K->Akt eNOS_up eNOS Expression (upregulation) Akt->eNOS_up Apoptosis_down Apoptosis (downregulation) Akt->Apoptosis_down Inhibits eNOS_up->Endothelial_Function Promotes Apoptosis_down->Atherosclerosis Reduces Meta_Analysis_Workflow A Define Research Question (PICO: Population, Intervention, Comparison, Outcome) B Develop Search Strategy (Keywords, Databases) A->B C Study Selection (Inclusion/Exclusion Criteria) B->C D Data Extraction (Study Characteristics, Outcomes) C->D E Assess Risk of Bias (e.g., Cochrane Risk of Bias tool) D->E F Statistical Analysis (Heterogeneity, Effect Size Calculation) E->F G Synthesize and Interpret Results (Forest Plots, Funnel Plots) F->G H Draw Conclusions and Report Findings G->H

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pitavastatin Calcium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Pitavastatin calcium hydrate (B1144303), a synthetic inhibitor of HMG-CoA reductase, fostering a secure and compliant laboratory environment. Adherence to these protocols is critical not only for personnel safety but also for environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Pitavastatin calcium hydrate. The compound is categorized as harmful if swallowed.[1] In case of accidental ingestion, medical help should be sought immediately.[1] Personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this chemical to prevent skin and eye contact.[2][3][4]

Accidental spills should be managed promptly. For small spills, gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][4][5] Ensure the area is then cleaned with an appropriate solvent and the cleaning materials are also disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most pharmaceutical compounds used in a laboratory setting, is governed by stringent regulations from bodies such as the Environmental Protection Agency (EPA) and may be subject to state and local rules.[6][7] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited to prevent environmental contamination.[8][9]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, should be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.[10][11]

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[10][12] The container should be compatible with the chemical properties of this compound.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.

3. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]

  • The SAA should be a secure, well-ventilated area away from general laboratory traffic and incompatible materials.

  • Ensure the container is kept closed at all times, except when adding waste.[8][11]

4. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or dispose of the waste through incineration or other methods on your own, as this requires specialized facilities and permits.[7][12] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[7]

Empty Container Disposal:

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent.[8]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[11] Subsequent rinsate may also need to be collected depending on local regulations.

  • After thorough rinsing and drying, the container labels must be defaced or removed before the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[8][11]

Regulatory Framework

The primary federal regulation governing the disposal of pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA).[6][7][13] The EPA's regulations, including Subpart P for the management of hazardous waste pharmaceuticals by healthcare facilities, provide specific guidelines that are often adopted by research laboratories.[7][14] It is essential to be aware of and compliant with both federal and any stricter state-level regulations.[6]

Data on Disposal Parameters

Currently, there is a lack of publicly available quantitative data specifying disposal concentration limits or detailed experimental protocols for the degradation or neutralization of this compound. The available Safety Data Sheets (SDS) do not provide specific ecological toxicity data such as LC50 (lethal concentration for 50% of a test population), which would inform a more detailed risk assessment for environmental disposal.[1] Therefore, a conservative approach of treating all concentrations of this compound and its contaminated materials as hazardous waste is the recommended and required practice.

Summary of Waste Handling Requirements

ParameterGuidelineSource
Waste Classification Hazardous Pharmaceutical WasteGeneral EPA and RCRA guidelines[6][7]
On-site Treatment Not Recommended; Prohibited without proper permitsInstitutional EHS and hazardous waste regulations
Disposal Method Incineration via a licensed hazardous waste facilityEPA recommendations for pharmaceutical waste[7][12]
Empty Containers Triple-rinse; collect first rinsate as hazardous wasteLaboratory chemical waste guidelines[8][11]
Spill Residue Collect and dispose of as hazardous wasteGeneral laboratory safety protocols[8][9]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed systematically.

This compound Disposal Workflow A Identify Pitavastatin Waste (Unused product, contaminated materials) B Segregate from other lab waste streams A->B C Place in a labeled, sealed hazardous waste container B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Contact EHS or licensed waste contractor for pickup D->E F Off-site transportation and disposal (Incineration) E->F G Document waste disposal F->G

Caption: Workflow for the safe and compliant disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.